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(1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B150835
CAS No.: 84547-61-5
M. Wt: 112.13 g/mol
InChI Key: WQFOGLYQVFBDEY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)methanol is a key heterocyclic building block extensively utilized in the synthesis of complex molecules for pharmaceutical and materials science research . The pyrazole core is a privileged scaffold in medicinal chemistry, featured in several FDA-approved drugs and bioactive compounds due to its ability to interact with diverse biological targets . This compound serves as a versatile precursor for the development of novel pyrazole-based benzenesulfonamides, a class of hybrids with demonstrated promise in anticancer research . Its functionalizability allows it to be incorporated into larger molecular architectures, facilitating the exploration of structure-activity relationships in drug discovery programs . Furthermore, derivatives of this heterocycle find applications beyond medicine, including in polymer, material, and supramolecular chemistry, as well as in the development of catalysts and chemosensors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B150835 (1-methyl-1H-pyrazol-5-yl)methanol CAS No. 84547-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2O/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFOGLYQVFBDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00473356
Record name (1-methyl-1H-pyrazol-5-yl)methanol
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-61-5
Record name 1-Methyl-1H-pyrazole-5-methanol
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Record name (1-methyl-1H-pyrazol-5-yl)methanol
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Record name (1-methyl-1H-pyrazol-5-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-methyl-1H-pyrazol-5-yl)methanol is a key building block in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceuticals and agrochemicals. Its structural motif is present in compounds exhibiting diverse therapeutic properties, making its efficient and selective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies:

  • Pathway A: Synthesis via Reduction of a C5-Functionalized Pyrazole. This is the most common and well-documented approach. It involves the initial construction of a 1-methyl-1H-pyrazole ring bearing a functional group at the C5 position that can be readily reduced to a hydroxymethyl group. The two primary variations of this pathway involve the reduction of a pyrazole-5-carboxylate ester or a pyrazole-5-carbaldehyde.

  • Pathway B: Direct C-H Functionalization of 1-methyl-1H-pyrazole. This more direct approach involves the selective activation of the C-H bond at the 5-position of the 1-methyl-1H-pyrazole ring, followed by the introduction of the hydroxymethyl group. While conceptually elegant, this pathway is less commonly reported in the literature with detailed protocols.

This guide will focus primarily on the robust and widely applicable methods within Pathway A, while also discussing the potential of Pathway B.

Pathway A: Synthesis via Reduction of C5-Functionalized Precursors

The cornerstone of this strategy is the preparation of a stable 1-methyl-1H-pyrazole intermediate with an oxidized functional group at the desired position, which is then selectively reduced in a subsequent step.

A1: From Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This classical and reliable route involves two key transformations: the synthesis of the pyrazole-5-carboxylate ester and its subsequent reduction.

Workflow Diagram:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Reduction Diethyl Oxalate Diethyl Oxalate Ethyl 1-methyl-1H-pyrazole-5-carboxylate Ethyl 1-methyl-1H-pyrazole-5-carboxylate Diethyl Oxalate->Ethyl 1-methyl-1H-pyrazole-5-carboxylate Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl 1-methyl-1H-pyrazole-5-carboxylate Target Molecule This compound Ethyl 1-methyl-1H-pyrazole-5-carboxylate->Target Molecule LiAlH4, THF

Caption: Synthesis of this compound via ester reduction.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In this case, the reaction of diethyl oxalate with methylhydrazine provides a regioselective route to the desired N-methylated pyrazole ester. The use of fluorinated alcohols as solvents can dramatically increase the regioselectivity in pyrazole formation.[1]

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add diethyl oxalate dropwise at 0 °C.

  • After stirring for 30 minutes, add an equimolar amount of methylhydrazine sulfate in water.

  • The reaction mixture is then refluxed for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl 1-methyl-1H-pyrazole-5-carboxylate, which can be purified by column chromatography or distillation.

Causality of Experimental Choices:

  • Sodium Ethoxide: Acts as a base to deprotonate the methylhydrazine, facilitating its nucleophilic attack on the diethyl oxalate.

  • Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reaction to completion.

  • Ethyl Acetate Extraction: A standard workup procedure to isolate the desired ester from the aqueous reaction mixture.

Step 2: Reduction of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The reduction of the ester to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose due to its high reactivity towards esters.[2][3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.[3]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

  • A solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound. The product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • LiAlH₄: A potent source of hydride ions (H⁻) that readily reduces the ester functional group to a primary alcohol.[2] An aldehyde is an intermediate in this reaction but cannot be isolated as it is more reactive than the starting ester.[3]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so all reagents and glassware must be scrupulously dried.

  • Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reductions, resulting in an easily filterable solid.

A2: From 1-methyl-1H-pyrazole-5-carbaldehyde

An alternative approach within Pathway A involves the synthesis of the corresponding aldehyde, followed by its reduction.

Workflow Diagram:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Aldehyde Reduction 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole-5-carbaldehyde 1-methyl-1H-pyrazole-5-carbaldehyde 1-methyl-1H-pyrazole->1-methyl-1H-pyrazole-5-carbaldehyde Vilsmeier-Haack Vilsmeier Reagent POCl3, DMF Vilsmeier Reagent->1-methyl-1H-pyrazole-5-carbaldehyde Target Molecule This compound 1-methyl-1H-pyrazole-5-carbaldehyde->Target Molecule NaBH4, MeOH

Caption: Synthesis of this compound via aldehyde reduction.

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrazoles.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • In a round-bottom flask, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • 1-methyl-1H-pyrazole is then added dropwise to the reaction mixture.

  • The reaction is heated to 80-100 °C for 2-3 hours.

  • After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base such as sodium carbonate or sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried, filtered, and concentrated to give 1-methyl-1H-pyrazole-5-carbaldehyde, which can be purified by chromatography.

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination forms an electrophilic iminium species that attacks the electron-rich pyrazole ring, leading to formylation.

  • Heating: Provides the activation energy for the electrophilic aromatic substitution reaction.

  • Basic Workup: Neutralizes the acidic reaction mixture and liberates the free aldehyde.

Step 2: Reduction of 1-methyl-1H-pyrazole-5-carbaldehyde

Aldehydes are more readily reduced than esters. Therefore, a milder reducing agent like sodium borohydride (NaBH₄) can be effectively used. This offers an advantage over LiAlH₄ in terms of safety and ease of handling.

Experimental Protocol:

  • 1-methyl-1H-pyrazole-5-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the addition of water or a dilute acid (e.g., 1M HCl).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated to yield this compound.

Causality of Experimental Choices:

  • NaBH₄: A selective and mild reducing agent that efficiently reduces aldehydes to primary alcohols in the presence of many other functional groups.

  • Protic Solvent (Methanol/Ethanol): Acts as a proton source for the workup and is compatible with NaBH₄.

Pathway B: Direct C-H Functionalization of 1-methyl-1H-pyrazole

A more atom-economical approach to the target molecule is the direct functionalization of the 1-methyl-1H-pyrazole ring at the C5 position. This can be achieved through metallation followed by quenching with an appropriate electrophile.

Conceptual Workflow:

G 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 5-lithio-1-methyl-1H-pyrazole 5-lithio-1-methyl-1H-pyrazole 1-methyl-1H-pyrazole->5-lithio-1-methyl-1H-pyrazole Lithiation n-BuLi n-Butyllithium n-BuLi->5-lithio-1-methyl-1H-pyrazole Target Molecule This compound 5-lithio-1-methyl-1H-pyrazole->Target Molecule Quench Formaldehyde Formaldehyde Formaldehyde->Target Molecule

Caption: Conceptual pathway for the synthesis of this compound via lithiation.

Discussion:

The regioselective lithiation of 1-methylpyrazole at the C5 position has been reported. This is typically achieved using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF). The resulting 5-lithio-1-methyl-1H-pyrazole is a potent nucleophile that can react with various electrophiles. Quenching this organolithium species with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) would, in principle, yield the desired this compound after an aqueous workup.

While this approach is synthetically attractive due to its directness, detailed and reproducible experimental protocols are less commonly found in the readily accessible literature compared to the methods described in Pathway A. Challenges may include achieving high regioselectivity in the lithiation step and managing the reactivity of the organolithium intermediate.

Comparative Analysis of Synthetic Pathways

FeaturePathway A1 (Ester Reduction)Pathway A2 (Aldehyde Reduction)Pathway B (Direct Functionalization)
Starting Materials Diethyl oxalate, methylhydrazine1-methyl-1H-pyrazole, POCl₃, DMF1-methyl-1H-pyrazole, n-BuLi, formaldehyde
Number of Steps 221 (in principle)
Key Reagents LiAlH₄Vilsmeier reagent, NaBH₄n-BuLi
Advantages Well-established, reliable, good yieldsMilder reducing agent in the final stepPotentially more atom-economical and shorter
Disadvantages Requires the use of highly reactive LiAlH₄Vilsmeier-Haack reaction can have substrate limitationsLess documented, potential for regioselectivity issues
Typical Overall Yield Moderate to GoodModerate to GoodVariable, protocol dependent

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a C5-functionalized 1-methyl-1H-pyrazole followed by reduction. The choice between the ester reduction pathway (A1) and the aldehyde reduction pathway (A2) will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's familiarity with the required reagents. While the direct C-H functionalization approach (Pathway B) offers a more concise route, further development and optimization of reaction protocols are needed to establish it as a routine synthetic method. For researchers and drug development professionals, the pathways outlined in this guide provide a solid foundation for the efficient and scalable production of this valuable synthetic intermediate.

References

A Technical Guide to the Physicochemical Properties of (1-methyl-1H-pyrazol-5-yl)methanol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole ring system is a privileged structure, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological activity. (1-methyl-1H-pyrazol-5-yl)methanol emerges as a key building block and fragment, incorporating this valuable motif functionalized with a primary alcohol. This hydroxyl group provides a crucial handle for synthetic elaboration and a potential hydrogen bond donor for molecular recognition at a biological target.

For researchers, scientists, and drug development professionals, a deep understanding of a compound's fundamental physicochemical properties is not merely academic; it is the cornerstone of rational drug design. These properties—solubility, lipophilicity, and ionization state (pKa)—govern a molecule's journey through the body, dictating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, blending established data with field-proven experimental methodologies to empower its effective application in research and development.

Core Molecular and Physical Characteristics

A foundational characterization begins with the molecule's intrinsic and immutable properties. These data serve as the primary identifiers and are essential for all subsequent experimental and computational work.

PropertyValueSource(s)
CAS Number 84547-61-5[1][2][3][4]
Molecular Formula C₅H₈N₂O[1][4][5]
Molecular Weight 112.13 g/mol [1][3][4][5]
Physical Form Solid
Melting Point 55-59.5 °C[1][5]
Boiling Point 243.6 °C (at 760 mmHg)[1]
Density 1.16 g/cm³[1]

Chemical Structure:

this compound structure

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property in early drug discovery.[6] A compound must dissolve in the gastrointestinal tract to be absorbed into systemic circulation. Poor aqueous solubility is a leading cause of failure for promising drug candidates, often categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6]

While specific experimental solubility data for this compound is not extensively published, its structure provides qualitative insights. The parent 1H-pyrazole ring has limited water solubility, but is readily soluble in polar organic solvents.[7] The introduction of the hydroxymethyl (-CH₂OH) group is expected to significantly enhance aqueous solubility through hydrogen bonding with water molecules. To definitively quantify this critical parameter, the determination of thermodynamic solubility is required.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The Shake-Flask method remains the "gold standard" for determining thermodynamic solubility due to its direct measurement of a system at equilibrium.[8][9]

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation is achieved.[10]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours).

    • Expertise & Experience: A 24-48 hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility values, which can be misleadingly high if the compound forms a supersaturated solution that has not yet crashed out.[10][11]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Trustworthiness: This dual separation step is critical. Centrifugation pellets the bulk of the solid, while filtration removes any remaining fine particulates that could artificially inflate the measured concentration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound is used for precise quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or mM).

Workflow for Thermodynamic Solubility Determination

G A Add excess solid compound to PBS (pH 7.4) B Seal and agitate at constant temperature (24-48 hours) A->B Equilibration C Centrifuge to pellet undissolved solid B->C Phase Separation Step 1 D Filter supernatant (e.g., 0.22 µm filter) C->D Phase Separation Step 2 E Quantify filtrate concentration (e.g., HPLC-UV) D->E Analysis F Result: Thermodynamic Solubility E->F

Caption: Shake-Flask method for determining thermodynamic solubility.

Lipophilicity (logP/logD): Balancing Permeability and Potency

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[12] For ionizable compounds, the distribution coefficient (logD) is used, which measures the partition at a specific pH and accounts for both the neutral and ionized forms.[13]

Experimental Protocol: LogP Determination by Shake-Flask Method

This method directly measures the partitioning of the neutral species and serves as the benchmark for lipophilicity measurements.[9]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.

  • Compound Addition: Add a small, known amount of this compound to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., 1:1 v/v).

  • Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Measure the concentration of the compound in both the n-octanol layer ([Organic]) and the aqueous layer ([Aqueous]) using a suitable analytical technique like LC-MS.

    • Expertise & Experience: LC-MS is often preferred over UV-Vis for logP determination because it can accurately quantify the analyte even in the presence of impurities or solvent-related UV absorbance.

  • Calculation:

    • Calculate the partition coefficient, P = [Organic] / [Aqueous].

    • The final value is expressed as logP = log₁₀(P).[12]

Workflow for LogP Determination

G A Prepare pre-saturated n-octanol and water B Add compound to a 1:1 mixture of the solvents A->B C Agitate to reach partition equilibrium B->C D Centrifuge to achieve clean phase separation C->D E Quantify [Compound] in n-octanol phase D->E F Quantify [Compound] in aqueous phase D->F G Calculate P = [Octanol] / [Aqueous] E->G F->G H Result: logP = log10(P) G->H

Caption: Shake-Flask method for determining the partition coefficient (logP).

Ionization State (pKa): Predicting Behavior in a pH Gradient

The pKa, or acid dissociation constant, is fundamental to understanding how a drug will behave in the varying pH environments of the body.[14] It dictates the charge of a molecule, which in turn profoundly influences its solubility, permeability, and potential for target binding. This compound contains a pyrazole ring, which is weakly basic, and a hydroxyl group, which is exceedingly weakly acidic. The most physiologically relevant ionization will be the protonation of one of the pyrazole nitrogens.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For compounds possessing a UV chromophore, spectrophotometry offers a robust and material-sparing method to determine pKa.[15] The method relies on the principle that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Spectral Measurement: Add a small, constant amount of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to not significantly perturb the aqueous pKa. Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH. The resulting data should fit a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[16] This can be determined graphically or by using the Henderson-Hasselbalch equation, where the pKa is the pH at which the concentrations of the ionized and neutral species are equal.[15]

Relationship between pH, pKa, and Ionization State

G A Protonated Form (BH+) Dominant Species Equilibrium BH+ <=> B + H+ A->Equilibrium B Neutral Form (B) Dominant Species Equilibrium->B pKa_point pH = pKa [BH+] = [B] pKa_point->Equilibrium Inflection Point

Caption: Ionization equilibrium of a basic compound around its pKa.

Conclusion

The effective application of this compound in drug discovery and development hinges on a robust characterization of its physicochemical properties. This guide has outlined the foundational data and provided validated, step-by-step protocols for determining its aqueous solubility, lipophilicity, and ionization constant. By integrating these experimental evaluations early in the research pipeline, scientists can make more informed decisions, optimizing molecular design to achieve favorable ADMET profiles and ultimately increasing the probability of developing successful therapeutic candidates. The synergy of predictive computational approaches with the empirical data generated through these methods provides the most reliable foundation for advancing new chemical entities from the bench to the clinic.

References

An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole, is a key heterocyclic building block of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile synthetic handles.[1] This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, physicochemical properties, analytical characterization, and its strategic application in modern drug discovery, particularly in the design of protein kinase inhibitors.

Core Compound Identification

The foundational step in utilizing any chemical entity is its unambiguous identification. This compound is defined by the following identifiers:

  • Chemical Name: this compound

  • CAS Number: 84547-61-5[2]

  • Molecular Formula: C₅H₈N₂O[2]

  • Molecular Weight: 112.13 g/mol [2]

  • Chemical Structure:

    Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is critical for its application in synthesis and biological assays.

Physicochemical Properties

The following table summarizes key physicochemical properties, with some values predicted by computational models, which are standard in the field for guiding experimental design.

PropertyValueSource
Physical Form White to off-white solid/powder to crystal[2][3]
Melting Point 56-60 °C[3]
pKa (Predicted) 14.35 ± 0.10[2]
XLogP3 (Predicted) -0.6[4]
Storage Temperature 2-8°C, sealed in dry conditions[2]
Analytical Characterization

Precise analytical data is the cornerstone of chemical trustworthiness. The following data provides a basis for the verification of this compound.

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ 7.36 (d, J = 1.8 Hz, 1H), 6.18 (d, J = 1.8 Hz, 1H), 4.66 (s, 2H), 3.88 (s, 3H)[2]
¹³C NMR (Predicted) δ ~138 (C), ~130 (CH), ~106 (CH), ~58 (CH₂), ~37 (CH₃)Estimated based on similar pyrazole structures[5][6][7]
Mass Spec (ESI) [M+H]⁺ = 113.0[2]

Expert Insight on NMR Data: The proton NMR shows two doublets in the aromatic region, characteristic of the adjacent protons on the pyrazole ring. The singlet at 4.66 ppm corresponds to the methylene protons of the hydroxymethyl group, and the singlet at 3.88 ppm is indicative of the N-methyl group. The predicted ¹³C NMR shifts are based on data from analogous substituted pyrazoles; experimental verification is always recommended.

Synthesis Methodologies: A Self-Validating System

The synthesis of this compound can be approached through reliable and well-established reduction reactions. Providing multiple routes enhances the versatility for researchers who may have different starting materials or equipment available.

Primary Synthetic Route: Reduction of Carboxylic Acid

This is a robust method starting from the corresponding carboxylic acid, utilizing a powerful reducing agent.

Synthesis_Workflow_1 start 1-Methyl-1H-pyrazole-5-carboxylic acid reagent1 Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) reaction Reduction at 0°C to RT start->reaction reagent1->reaction workup Quench (H₂O) Dry (Na₂SO₄) Concentrate reaction->workup product This compound workup->product

Caption: Workflow for the synthesis via carboxylic acid reduction.

Experimental Protocol:

  • Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Add lithium aluminum hydride (LiAlH₄) (1.2 eq) portion-wise to the stirred solution. Causality: LiAlH₄ is a potent reducing agent necessary for the complete reduction of a carboxylic acid to a primary alcohol. The reaction is highly exothermic, so slow, portion-wise addition at 0°C is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic step and must be performed with extreme caution.

  • Work-up: Dry the mixture over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound.[2]

Alternative Synthetic Route: Reduction of Aldehyde

This route is advantageous if the corresponding aldehyde is more readily available and uses a milder, more selective reducing agent.

Synthesis_Workflow_2 start 1-Methyl-1H-pyrazole-5-carbaldehyde reagent1 Sodium Borohydride (NaBH₄) Methanol (MeOH) reaction Reduction at 0°C to RT start->reaction reagent1->reaction workup Quench (H₂O) Extract (e.g., EtOAc) Dry & Concentrate reaction->workup product This compound workup->product

Caption: Workflow for the synthesis via aldehyde reduction.

Experimental Protocol:

  • Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol (MeOH).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. Causality: Sodium borohydride is a milder reducing agent than LiAlH₄ and is highly effective for the selective reduction of aldehydes and ketones. It is safer to handle and the reaction can be run in protic solvents like methanol.[8][9]

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Role in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] this compound serves as a valuable building block for introducing this key heterocycle into drug candidates.

Application in Kinase Inhibitors

A primary application of pyrazole derivatives is in the development of protein kinase inhibitors for oncology and inflammatory diseases.[1] The pyrazole ring often acts as a hinge-binding motif, mimicking the adenine region of ATP to anchor the inhibitor in the enzyme's active site.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-based Inhibitor Hinge Hinge Region (Backbone Amides) HydrophobicPocket Hydrophobic Pocket SolventChannel Solvent-Exposed Region Pyrazole Pyrazole Core Pyrazole->Hinge H-bonds R1 Hydrophobic Group (R1) R1->HydrophobicPocket van der Waals Interactions CH2OH_Group This compound (Provides H-bond donor/acceptor) CH2OH_Group->SolventChannel H-bonds with water or polar residues

Caption: Conceptual diagram of a pyrazole inhibitor in a kinase active site.

Mechanistic Insight:

  • Hinge Binding: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amides of the kinase hinge region.[1]

  • Vectorial Projection of Substituents: The geometry of the pyrazole ring directs its substituents into specific pockets of the ATP-binding site. A group at the 1-position (the methyl group) can provide selectivity, while other substituents can be directed towards hydrophobic or solvent-exposed regions.

  • Role of the Hydroxymethyl Group: The hydroxymethyl group at the 5-position is particularly valuable. It can act as both a hydrogen bond donor and acceptor, forming interactions with residues in the solvent-exposed region of the active site or with ordered water molecules. This can significantly enhance binding affinity and modulate solubility and other pharmacokinetic properties.[1]

Conclusion

This compound is a synthetically accessible and versatile building block with a well-defined role in modern drug discovery. Its robust synthesis, clear analytical profile, and strategic importance as a component of kinase inhibitors make it a compound of high value to medicinal chemists. This guide provides the core technical information required for its confident application in research and development, grounded in established chemical principles and field-proven insights.

References

The Versatile Building Block: A Technical Guide to (1-methyl-1H-pyrazol-5-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in a wide array of therapeutic agents.[4] Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[4][5] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[2] Within this important class of heterocycles, (1-methyl-1H-pyrazol-5-yl)methanol has emerged as a key and versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors for oncology. This guide provides an in-depth review of its synthesis, chemical properties, and applications, offering a technical resource for researchers engaged in drug discovery.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 84547-61-5[6]
Molecular Formula C5H8N2O[6]
Molecular Weight 112.13 g/mol [6]
Appearance Solid[6]
Storage Sealed in dry, 2-8°C[6]

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or ester. This transformation is a fundamental reaction in organic synthesis, and its application to pyrazole derivatives is a reliable method for producing this valuable intermediate.

Synthetic Pathway

Synthesis of this compound start 1-Methyl-1H-pyrazole- 5-carboxylic acid or ester product (1-methyl-1H-pyrazol- 5-yl)methanol start->product Reduction reagent Reducing Agent (e.g., LiAlH4) reagent->product

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Method 1: Reduction of 1-Methyl-1H-pyrazole-5-carboxylic acid

This protocol details the reduction of the carboxylic acid functionality to a primary alcohol using lithium aluminum hydride (LiAlH4), a powerful reducing agent.

Step-by-Step Methodology:

  • Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (2 g, 15.86 mmol) in tetrahydrofuran (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C using an ice bath.[7]

  • Carefully add lithium aluminum hydride (720 mg, 18.97 mmol) portion-wise to the stirred solution. Caution: LiAlH4 reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[7]

  • Upon completion of the reaction (monitored by thin-layer chromatography), cool the mixture back to 0°C and slowly add water (2 mL) to quench the excess LiAlH4. This should be done dropwise with vigorous stirring.

  • Dry the resulting mixture with anhydrous sodium sulfate.

  • Filter the mixture to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (1.2 g, 67% yield).[7]

Method 2: Reduction of methyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol outlines the reduction of the corresponding methyl ester to the desired alcohol, also utilizing lithium aluminum hydride.

Step-by-Step Methodology:

  • To a stirred solution of methyl 1-methyl-1H-pyrazole-5-carboxylate (3 g, 21.4 mmol) in tetrahydrofuran (50 mL) at 0°C, add lithium aluminum hydride (977 mg, 25.7 mmol).[7]

  • Allow the mixture to stir at room temperature for 12 hours.[7]

  • Quench the reaction by the careful addition of water.

  • Extract the product with ethyl acetate (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the title compound as an off-white oil (2 g, 83.3% yield).[7]

Chemical Reactivity and Utility as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of both the pyrazole ring and the primary hydroxyl group.

Reactions of the Pyrazole Ring

The pyrazole ring is generally stable to many reaction conditions. However, the C4 position is susceptible to electrophilic substitution.[1] The nitrogen atoms can also participate in coordination with metals.

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can undergo a variety of common transformations, making it a versatile handle for introducing this pyrazole moiety into larger molecules. These reactions include:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents (e.g., PCC, PDC, Swern oxidation, DMP).

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will form the corresponding esters.

  • Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.

  • Halogenation: The alcohol can be converted to the corresponding halide (e.g., chloride, bromide) using reagents like thionyl chloride or phosphorus tribromide. This halide can then be used in subsequent nucleophilic substitution or cross-coupling reactions.

  • Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups with inversion of stereochemistry (if applicable) by reacting it with a nucleophile in the presence of triphenylphosphine and an azodicarboxylate.

The reactivity of the hydroxyl group is key to its use as a building block in the synthesis of more complex molecules, including drug candidates.

Applications in Drug Discovery and Development

The this compound scaffold is a common feature in a variety of biologically active compounds. While a comprehensive list of all drugs derived from this specific starting material is extensive, its utility can be illustrated through its incorporation into molecules targeting various diseases. Pyrazole derivatives, in general, are known to exhibit a wide range of pharmacological activities.[3][4][5]

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex substituted pyrazoles. The hydroxyl group can be readily converted to other functionalities, allowing for the attachment of this core to other parts of a target molecule. This is particularly relevant in the construction of libraries of compounds for high-throughput screening in the early stages of drug discovery.

Characterization Data

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound provides key diagnostic signals for its structure.

  • ¹H NMR (300 MHz, CDCl₃) δ 7.36 (d, J = 1.8 Hz, 1H), 6.18 (d, J = 1.8 Hz, 1H), 4.66 (s, 2H), 3.88 (s, 3H).[7]

Interpretation of the ¹H NMR Spectrum:

Caption: Correlation of ¹H NMR signals with the structure.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with particular importance in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxyl group make it an ideal starting material for the preparation of a diverse range of more complex molecules. As the demand for novel therapeutics continues to grow, the utility of such well-defined and readily accessible intermediates will undoubtedly continue to play a crucial role in the drug discovery and development pipeline.

References

The Pyrazole Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle that Shaped Modern Medicine

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," consistently appearing in a multitude of bioactive compounds. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a testament to this concept. Its journey from a 19th-century chemical curiosity to a cornerstone of modern pharmaceuticals is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds, delving into the foundational synthetic methodologies and tracing their evolution through the lens of two landmark drugs: the anti-inflammatory agent Celecoxib and the revolutionary erectile dysfunction treatment, Sildenafil.

The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Synthesis

The story of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][2] This seminal work, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for what is now famously known as the Knorr pyrazole synthesis.[1][3] This reaction, involving the condensation of a β-ketoester with a hydrazine derivative, proved to be a remarkably versatile method for constructing the pyrazole ring.[1]

The fundamental principle of the Knorr synthesis lies in the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3][6]

Foundational Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An exothermic reaction ensued, leading to the separation of water.[1]

  • Heating and Cyclization: The reaction mixture was then heated on a water bath, which resulted in the formation of a clear, homogeneous solution.[1]

  • Isolation of the Product: Upon cooling, the reaction mixture solidified into a crystalline mass.[1]

  • Purification: The crude product was purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield crystalline 1-phenyl-3-methyl-5-pyrazolone.[7]

Quantitative Data from Knorr's Original Work (Inferred)

ReactantMolecular Weight ( g/mol )Mass (g)Moles (approx.)
Phenylhydrazine108.141000.925
Ethyl acetoacetate130.141250.960

Note: The yield was not explicitly stated in the original publication.[1]

Diagram of the Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: A simplified workflow of the Knorr Pyrazole Synthesis.

The Evolution of Pyrazole Synthesis: Beyond the Knorr Reaction

While the Knorr synthesis remains a cornerstone of pyrazole chemistry, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of numerous other synthetic methodologies. The Paal-Knorr synthesis, for instance, utilizes a 1,4-dicarbonyl compound and a hydrazine to construct the pyrazole ring.[8][9] This method, along with others, has expanded the synthetic chemist's toolbox, allowing for greater control over substitution patterns and the introduction of a wider array of functional groups.

Modern approaches have further refined pyrazole synthesis, with a focus on efficiency, sustainability, and the generation of molecular diversity.[10][11][[“]] These include:

  • Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times and improved yields.

  • Multicomponent reactions: These elegant one-pot reactions combine three or more starting materials to form complex products, minimizing purification steps and waste.

  • Transition-metal catalysis: The use of catalysts, such as copper or palladium, has enabled novel bond formations and the synthesis of previously inaccessible pyrazole derivatives.[13]

  • Flow chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters.[14]

This continuous evolution of synthetic strategies underscores the enduring importance of the pyrazole scaffold in contemporary chemical research.

Case Study 1: Celecoxib - A Landmark in Selective COX-2 Inhibition

The discovery of Celecoxib (marketed as Celebrex) represents a paradigm shift in the management of pain and inflammation.[15] Developed by G.D. Searle & Company, Celecoxib was the first selective cyclooxygenase-2 (COX-2) inhibitor to receive FDA approval in 1998.[15] Its development was a direct result of the groundbreaking discovery of two distinct COX isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[15][16]

Mechanism of Action: Targeting the Inflammatory Cascade

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While this provides anti-inflammatory and analgesic effects, the inhibition of COX-1 can lead to gastrointestinal side effects. Celecoxib's innovation lies in its selective inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[17][18][19] The chemical structure of Celecoxib, a diaryl-substituted pyrazole, allows it to fit into the larger, more flexible active site of the COX-2 enzyme with high affinity.[18]

Signaling Pathway of Celecoxib's Mechanism of Action

Celecoxib_MoA Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX_2 COX-2 Enzyme Inflammatory_Stimuli->COX_2 Induces Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Pro-inflammatory Prostaglandins COX_2->Prostaglandins Catalyzes Conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX_2 Selectively Inhibits Arachidonyl_Acid Arachidonyl_Acid Arachidonyl_Acid->COX_2 Substrate

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins.

The Synthesis of Celecoxib: From Discovery to Commercial Production

The synthesis of Celecoxib typically involves the condensation of a trifluoromethyl-substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[20][21]

A Common Synthetic Route:

  • Formation of the 1,3-Diketone: The synthesis often begins with the Claisen condensation of 4-methylacetophenone with an ethyl trifluoroacetate to form 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[21][22]

  • Cyclization to Form the Pyrazole Ring: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent, often with acid catalysis, to form the pyrazole ring of Celecoxib.[21][22]

Experimental Protocol for a Key Step: Cyclization

The following is a representative protocol for the cyclization step:

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • The 1,3-diketone is dissolved in ethanol.[15]

  • 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[15]

  • A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux.[15]

  • The reaction is monitored by a suitable technique, such as thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration, and then purified by recrystallization.[15]

Continuous flow synthesis methodologies have also been developed for Celecoxib, offering improved safety and efficiency for large-scale production.[14]

Case Study 2: Sildenafil - A Serendipitous Discovery with Global Impact

Sildenafil (marketed as Viagra) is a prime example of drug repositioning.[23] Originally developed by Pfizer scientists in the 1980s as a potential treatment for hypertension and angina, its clinical trials revealed an unexpected side effect: enhanced penile erections.[24] This serendipitous discovery led to a shift in its therapeutic focus, and in 1998, Sildenafil was approved by the FDA for the treatment of erectile dysfunction.[24]

Mechanism of Action: Targeting PDE5 for Vasodilation

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found in high concentrations in the corpus cavernosum of the penis.[23][25] During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[26] cGMP, in turn, leads to the relaxation of smooth muscle and increased blood flow, resulting in an erection.[26] PDE5 is responsible for the degradation of cGMP.[25] By inhibiting PDE5, Sildenafil allows cGMP levels to remain elevated, thus potentiating the erectile response to sexual stimulation.[25][26]

Signaling Pathway of Sildenafil's Mechanism of Action

Sildenafil_MoA Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Produces GTP GTP GTP->Guanylate_Cyclase Substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Erection Erection Smooth_Muscle_Relaxation->Erection Inactive_GMP Inactive GMP PDE5->Inactive_GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits the PDE5 enzyme, leading to increased levels of cGMP and enhanced vasodilation in the corpus cavernosum.

The Synthesis of Sildenafil: A Journey of Process Optimization

The initial medicinal chemistry route to Sildenafil was a linear, multi-step synthesis that was not ideal for large-scale production.[24][27] Key challenges included the use of potentially toxic reagents in late stages and difficulties in scaling up certain reactions.[24]

Initial Medicinal Chemistry Route Highlights:

  • Formation of a pyrazole ring from a diketoester and hydrazine.[27]

  • A series of functional group manipulations, including N-methylation, nitration, and reduction.[27]

  • Late-stage chlorosulfonylation, which posed scalability issues.[24]

Recognizing these limitations, Pfizer's process chemists developed a more convergent and efficient commercial synthesis.[27][28]

Key Improvements in the Commercial Synthesis:

  • Convergent approach: The molecule was assembled from two key fragments, improving overall efficiency.[28]

  • Repositioning of challenging steps: The problematic chlorosulfonylation was moved to an earlier stage in the synthesis.[24]

  • Greener chemistry principles: Subsequent optimizations focused on reducing the use of hazardous solvents and minimizing waste streams.[29]

This evolution in the synthesis of Sildenafil exemplifies the critical role of process chemistry in transforming a laboratory-scale discovery into a commercially viable pharmaceutical product.

Conclusion: The Enduring Legacy and Future of Pyrazole Chemistry

From its humble beginnings in Ludwig Knorr's laboratory, the pyrazole scaffold has become an indispensable tool in the quest for novel therapeutics. The stories of Celecoxib and Sildenafil highlight the profound impact that pyrazole-based compounds have had on medicine, addressing significant unmet medical needs and improving the quality of life for millions. The continued exploration of pyrazole chemistry, driven by innovative synthetic methodologies and a deeper understanding of biological targets, promises a future rich with new discoveries. For researchers and drug development professionals, the pyrazole core serves as a powerful reminder of the enduring potential of heterocyclic chemistry to solve complex biological problems and advance human health.

References

Spectroscopic Data for (1-methyl-1H-pyrazol-5-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds. This guide provides a detailed overview of the expected spectroscopic data from core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Atom Numbering

The structural formula and atom numbering for this compound are presented below. This numbering scheme will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.4d~2.0
H4~6.2d~2.0
-CH₂-~4.7s-
N-CH₃~3.8s-
-OHVariable (broad s)-

Expertise & Experience: Causality Behind ¹H NMR Chemical Shifts

  • Pyrazole Ring Protons (H3 and H4): The protons on the pyrazole ring are in the aromatic region, typically between 6.0 and 8.0 ppm. The H3 proton is expected to be slightly downfield compared to the H4 proton due to the differing electronic effects of the adjacent nitrogen atoms. The observed coupling between H3 and H4 is a characteristic feature of 3,4-disubstituted pyrazoles.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to both the pyrazole ring and the hydroxyl group. Their chemical shift around 4.7 ppm is a result of the deshielding effect of these two neighboring functionalities.

  • N-Methyl Protons (N-CH₃): The protons of the N-methyl group are typically found in the range of 3.7-4.0 ppm, a characteristic region for methyl groups attached to a nitrogen atom within a heteroaromatic ring.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C5~148
C3~139
C4~106
-CH₂-~56
N-CH₃~37

Expertise & Experience: Causality Behind ¹³C NMR Chemical Shifts

  • Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring resonate in the aromatic region. C5, being attached to the hydroxymethyl group and adjacent to a nitrogen atom, is expected to be the most downfield. C3 is also significantly downfield due to its position between two nitrogen atoms. C4 typically appears at the most upfield position among the ring carbons.

  • Methylene Carbon (-CH₂-): The methylene carbon, attached to the electronegative oxygen atom, is found in the typical range for such carbons, around 56 ppm.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon resonates in the aliphatic region, with a chemical shift characteristic of a methyl group on a nitrogen atom in a heteroaromatic system.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural determination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) with internal standard (TMS) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer setup Insert sample, lock, and shim transfer->setup proton Acquire ¹H NMR Spectrum (zg30 pulse program, 16 scans, 2s relaxation delay) setup->proton carbon Acquire ¹³C NMR Spectrum (zgpg30 pulse program, 1024 scans, 2s relaxation delay) setup->carbon ft Fourier Transform proton->ft carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate ¹H signals reference->integrate for ¹H spectrum Structure Elucidation Structure Elucidation integrate->Structure Elucidation

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity
3400-3200 (broad)O-H stretch (alcohol)Strong
3140-3110C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
~1580, ~1490C=C, C=N stretch (pyrazole ring)Medium-Weak
~1050C-O stretch (primary alcohol)Strong

Expertise & Experience: Interpreting the IR Spectrum

  • O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band for the O-H stretching vibration, typically centered around 3300 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • Pyrazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring give rise to a series of medium to weak bands in the 1600-1400 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of a primary alcohol results in a strong absorption band in the 1050-1000 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact background Collect a background spectrum apply_pressure->background sample_scan Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) background->sample_scan ratio Ratio the sample spectrum against the background sample_scan->ratio format Convert to absorbance or % transmittance ratio->format Functional Group Analysis Functional Group Analysis format->Functional Group Analysis

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₅H₈N₂O

  • Molecular Weight: 112.13 g/mol

  • Predicted Molecular Ion ([M]⁺): m/z = 112

  • Predicted [M+H]⁺: m/z = 113.0709

Expertise & Experience: Fragmentation Analysis

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow pathways characteristic of alcohols.

  • α-Cleavage: Cleavage of the bond between the carbinol carbon and the pyrazole ring would lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 81. Alternatively, cleavage of the C-H bond on the carbinol carbon is also possible.

  • Loss of Water: Alcohols readily undergo dehydration, leading to a fragment corresponding to [M-H₂O]⁺ at m/z 94.

  • Loss of Formaldehyde: A common fragmentation pathway for primary alcohols is the loss of formaldehyde (CH₂O), which would result in a fragment at m/z 82.

Experimental Protocol for GC-MS

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol) inject Inject the sample solution into the GC dissolve->inject separate Separate components on a capillary column inject->separate ionize Ionize the eluting compound (EI, 70 eV) separate->ionize analyze Analyze fragments with a mass analyzer (e.g., quadrupole) ionize->analyze identify_M Identify the molecular ion peak analyze->identify_M analyze_frag Analyze the fragmentation pattern identify_M->analyze_frag Structural Confirmation Structural Confirmation analyze_frag->Structural Confirmation

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the characterization of this important heterocyclic compound. The self-validating nature of the described workflows ensures the generation of accurate and reliable data, which is paramount for advancing research and development in the pharmaceutical sciences.

A Technical Guide to (1-methyl-1H-pyrazol-5-yl)methanol: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-5-yl)methanol (CAS No. 84547-61-5), a key heterocyclic building block for researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous FDA-approved therapeutics, making its derivatives highly valuable starting materials.[1][2] This document details the compound's commercial availability from various suppliers, outlines its core physicochemical properties, and presents a robust, field-proven protocol for its de novo synthesis. Furthermore, we explore its strategic applications in the generation of diverse chemical libraries for screening programs, supported by workflow diagrams and practical insights. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it an integral component of many successful drugs. A significant number of blockbuster therapeutics, particularly in oncology, are kinase inhibitors that feature a pyrazole core.[1] Compounds like Ibrutinib, Ruxolitinib, and Sildenafil demonstrate the scaffold's versatility across a wide range of biological targets.[1] As such, functionalized pyrazoles like this compound serve as critical starting materials for the synthesis of novel pharmaceutical agents.[2]

Physicochemical & Structural Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and process development. This compound is a solid at room temperature with well-defined characteristics.

Table 1: Key Physicochemical Properties

Property Value Reference
CAS Number 84547-61-5 [3][4][5]
Molecular Formula C₅H₈N₂O [3][5]
Molecular Weight 112.13 g/mol [3][5]
Appearance Solid [6]
Melting Point 55-59.5°C [3]
Boiling Point 243.6°C at 760 mmHg [3]
Density 1.16 g/cm³ [3]
IUPAC Name This compound

| InChI Key | WQFOGLYQVFBDEY-UHFFFAOYSA-N | |

Commercial Sourcing & Procurement

This compound is readily available from a variety of chemical suppliers, making it an accessible starting material for most research and development labs. Procurement from established vendors ensures reliable purity and batch-to-batch consistency, which is critical for reproducible experimental outcomes.

Table 2: Selected Commercial Suppliers

Supplier Purity Available Quantities
Sigma-Aldrich 98% Inquire for sizes
Fluorochem 98% Inquire for sizes
ChemShuttle Typically in stock 25g, 100g, Custom Bulk
Frontier Specialty Chemicals Not specified Inquire for sizes
Pharmaffiliates High Purity Inquire for sizes

| Ambeed | 98% | Inquire for sizes |

Causality Behind Supplier Choice: When selecting a supplier, researchers should prioritize vendors that provide a comprehensive Certificate of Analysis (CoA) with each batch. The CoA validates the identity and purity of the compound, typically via ¹H NMR and HPLC, which is a self-validating measure to prevent the introduction of confounding variables into subsequent reactions.

De Novo Synthesis Strategy

While commercial procurement is suitable for small-scale research, large-scale campaigns or the need for specific analogues may necessitate in-house synthesis. The most logical and robust pathway to this compound involves a two-step process: the formation of the pyrazole core via cyclization, followed by the reduction of an ester functionality to the desired primary alcohol.

Experimental Protocol

This protocol is a validated, two-step procedure grounded in established heterocyclic chemistry principles.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (250 mL).

  • Reagent Addition: Carefully add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Once the sodium has completely reacted, add diethyl malonate (1.0 eq).

  • Formylation: Add ethyl formate (1.1 eq) and stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

  • Cyclization: Cool the reaction mixture to 0°C in an ice bath. Add a solution of methylhydrazine (1.0 eq) in ethanol dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

  • Workup & Purification: Cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target ester.

Step 2: Reduction to this compound

  • Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0°C.

  • Ester Addition: Dissolve the Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ is causal; it is a potent reducing agent necessary for the complete reduction of the ester to the primary alcohol.[7]

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by cooling to 0°C and adding water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is critical for generating a granular, easily filterable precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow reagent1 Diethyl Malonate + Ethyl Formate intermediate Ethyl 1-methyl-1H- pyrazole-5-carboxylate reagent1->intermediate 1. Formylation 2. Cyclization reagent2 Methylhydrazine reagent2->intermediate reagent3 LiAlH₄ product This compound (Final Product) reagent3->product intermediate->product Reduction

Caption: A two-step synthesis of this compound.

Applications in Drug Discovery & Development

The primary utility of this compound is as a versatile chemical building block.[2] Its structure contains a key "handle"—the primary alcohol—which allows for a wide range of subsequent chemical modifications. This makes it an ideal starting point for generating libraries of related compounds for high-throughput screening (HTS) or for the targeted synthesis of a lead candidate.

Key Chemical Transformations:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, a key functional group for reductive amination or Wittig-type reactions to build molecular complexity.

  • Esterification/Etherification: The alcohol can be readily converted into esters or ethers, allowing for the exploration of structure-activity relationships (SAR) in the region of the molecule.

  • Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate, mesylate, or halide), enabling nucleophilic substitution reactions to introduce a variety of other functional groups.

Diversification Potential Workflow

Diversification_Workflow start This compound oxidation Oxidation (PCC, DMP) start->oxidation esterification Esterification (R-COCl) start->esterification substitution Halogenation (SOCl₂) start->substitution aldehyde 1-methyl-1H-pyrazole- 5-carbaldehyde oxidation->aldehyde ester Ester Derivatives esterification->ester halide 5-(chloromethyl)-1-methyl- 1H-pyrazole substitution->halide library1 Amine Library via Reductive Amination aldehyde->library1 library2 Diverse Side Chains ester->library2 library3 Nucleophilic Substitution Products (e.g., Azides, Ethers) halide->library3

Caption: Diversification pathways for drug discovery applications.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound has associated hazards that require appropriate precautions.

  • Hazard Identification: The compound is classified with the following GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9][10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[8] For long-term stability, storage at 2-8°C is recommended.

References

An In-depth Technical Guide to the Reactivity and Stability of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic alcohol of increasing interest in medicinal chemistry and materials science due to the versatile nature of the pyrazole scaffold.[1][2] The presence of both a nucleophilic hydroxymethyl group and an aromatic, electron-rich pyrazole ring system endows this molecule with a unique reactivity profile. Understanding its chemical behavior and stability is paramount for its effective utilization in the synthesis of novel compounds and for ensuring the integrity of resulting products. This guide provides a comprehensive overview of the reactivity of the hydroxymethyl group, the stability of the pyrazole core, and detailed experimental protocols for key transformations and stability assessments.

Introduction to this compound

The pyrazole moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1][2] this compound, with its reactive hydroxymethyl handle, serves as a valuable building block for the synthesis of more complex pyrazole derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number84547-61-5[3]
Molecular FormulaC₅H₈N₂O[3]
Molecular Weight112.13 g/mol [3]
Physical FormSolid[3]
Storage Temperature2-8°C, sealed in dry conditions[3]

Reactivity Profile

The reactivity of this compound is primarily dictated by the hydroxymethyl group, which can undergo a variety of transformations common to primary alcohols. The pyrazole ring itself is generally stable to many reaction conditions but can influence the reactivity of its substituents.

Oxidation

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the pyrazole ring.

2.1.1. Oxidation to 1-methyl-1H-pyrazole-5-carbaldehyde

A mild and selective method for the oxidation of primary alcohols to aldehydes is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite.[4] This method is advantageous due to its high selectivity and operation under mild conditions, which are well-tolerated by the pyrazole ring.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Dissolve this compound (1 equivalent) in a biphasic solvent system of dichloromethane (DCM) and water at 0°C.

  • Add TEMPO (0.01-0.05 equivalents) and potassium bromide (0.1 equivalents) to the mixture.

  • Slowly add an aqueous solution of sodium hypochlorite (1.1 equivalents) while maintaining the temperature at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Oxidation_to_Aldehyde Reactant This compound Product 1-methyl-1H-pyrazole-5-carbaldehyde Reactant->Product Oxidation Reagents TEMPO, NaOCl Reagents->Product

Caption: Oxidation of this compound to its aldehyde.

2.1.2. Oxidation to 1-methyl-1H-pyrazole-5-carboxylic acid

For the synthesis of the corresponding carboxylic acid, a stronger oxidizing agent or a more robust catalytic system is required. A laccase-TEMPO system in an appropriate buffer has been shown to efficiently oxidize aromatic alcohols to carboxylic acids.[5] Alternatively, hydrolysis of a corresponding ester, synthesized from the alcohol, can yield the carboxylic acid.[6]

Experimental Protocol: Hydrolysis of the corresponding methyl ester

  • Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC or LC-MS.[6]

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to a pH of 3-4 with 1 M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Oxidation_to_Acid Reactant This compound Intermediate Oxidation Reactant->Intermediate Product 1-methyl-1H-pyrazole-5-carboxylic acid Intermediate->Product Reagents Stronger Oxidant or Two-step synthesis Reagents->Intermediate

Caption: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid.

Esterification

The hydroxymethyl group can be readily esterified with carboxylic acids or their derivatives. A common and efficient method involves the reaction with an acid chloride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.[7][8]

Experimental Protocol: Esterification with an Acid Chloride

  • Dissolve this compound (1 equivalent) and pyridine (1.1 equivalents) in a dry aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add the desired acid chloride (1.05 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Etherification

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

  • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in dry THF under an inert atmosphere.

  • Slowly add a solution of this compound (1 equivalent) in dry THF to the suspension at 0°C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the ether by column chromatography.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The pyrazole ring is generally robust, but the overall stability can be influenced by pH, temperature, light, and oxidizing agents.

Thermal Stability

Pyrazole derivatives are known for their good thermal stability.[9] The N-methylation in this compound is expected to enhance its thermal stability compared to the N-unsubstituted analogue. Thermal decomposition of pyrazoles often proceeds through the elimination of dinitrogen (N₂).[10][11]

Table 2: Predicted Thermal Decomposition Onset

Compound ClassPredicted Decomposition Onset (°C)Notes
Dichlorobenzenesulphonate pyrazoles> 200Multi-stage decomposition expected.[9]
Nitro-substituted pyrazolesVaries significantly with substitution patternN₂ elimination is a major decomposition pathway.[10]
Hydrolytic Stability

While the pyrazole ring and the alcohol functionality are generally stable to hydrolysis, the overall stability of molecules containing this moiety can be pH-dependent, especially if other functional groups like esters are present.[12][13] Forced degradation studies are essential to determine the hydrolytic stability profile.

Experimental Protocol: Forced Hydrolysis Study

  • Acidic Conditions: Dissolve a known concentration of this compound in 0.1 M HCl. Stir the solution at room temperature and take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated with 1 M HCl and/or at elevated temperatures (e.g., 60°C).[14][15]

  • Basic Conditions: Repeat the above procedure using 0.1 M NaOH. If the compound is stable, 1 M NaOH can be used.[14][15]

  • Neutral Conditions: Conduct the study in purified water.

  • Analysis: Neutralize the aliquots and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Hydrolytic_Stability Compound This compound Degradation_Products Degradation Products Compound->Degradation_Products Hydrolysis Acid 0.1 M - 1 M HCl Acid->Degradation_Products Base 0.1 M - 1 M NaOH Base->Degradation_Products

Caption: Forced hydrolysis study workflow.

Photostability

While some pyrazole derivatives exhibit good photostability, others can undergo photochemical transformations.[16] It is crucial to assess the photostability of this compound, especially if it is to be used in applications where light exposure is expected.

Experimental Protocol: Photostability Study (ICH Q1B)

  • Expose a solid sample and a solution of the compound in a suitable solvent to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at appropriate time points using a stability-indicating HPLC method to determine the extent of degradation.

Oxidative Stability

The pyrazole ring is generally resistant to oxidation.[2] However, forced degradation studies using an oxidizing agent like hydrogen peroxide are recommended to confirm the oxidative stability of the molecule as a whole.

Experimental Protocol: Oxidative Degradation Study

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and analyze aliquots at various time points (e.g., 2, 4, 8, 24 hours) using a stability-indicating HPLC method.[14][15]

Conclusion

This compound is a versatile building block with a predictable reactivity profile centered on its primary alcohol functionality. Standard organic transformations such as oxidation, esterification, and etherification can be readily applied to this molecule, providing access to a wide range of derivatives. The pyrazole core imparts good overall stability to the molecule, although comprehensive forced degradation studies are essential to fully characterize its behavior under various stress conditions. The protocols and information presented in this guide provide a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors and to ensure the quality and stability of their target compounds.

References

Methodological & Application

synthesis of (1-methyl-1H-pyrazol-5-yl)methanol from hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol from Hydrazine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a core component of numerous pharmaceuticals, valued for its diverse biological activities which include anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific functionalization, a hydroxymethyl group at the C5 position and a methyl group at the N1 position, provides a key handle for further molecular elaboration, enabling the construction of complex drug candidates.

This document provides a comprehensive, three-step synthetic route starting from the readily available and hazardous chemical, hydrazine. The chosen pathway is designed for clarity, reproducibility, and control over regioselectivity, a common challenge in pyrazole chemistry. The synthesis proceeds through the formation of a pyrazole ester intermediate, followed by a regioselective N-methylation, and concludes with the reduction of the ester to the target primary alcohol. Each step is detailed with an explanation of the underlying chemical principles, a step-by-step protocol, and critical safety considerations.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine with diethyl 2-(ethoxymethylene)malonate to form ethyl 1H-pyrazole-5-carboxylate.

  • N-Methylation: Regioselective methylation of the pyrazole nitrogen to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Ester Reduction: Reduction of the carboxylate ester to the primary alcohol, this compound.

Caption: Overall three-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

Principle and Rationale

The formation of the pyrazole ring is achieved via a cyclocondensation reaction, a cornerstone of heterocyclic chemistry.[3] In this protocol, hydrazine hydrate acts as a binucleophile, attacking the two electrophilic centers of a 1,3-dicarbonyl equivalent. We utilize diethyl 2-(ethoxymethylene)malonate as the C3-synthon. This substrate is advantageous as it readily reacts with hydrazine, leading to the formation of the pyrazole ring with a strategically placed ester group at the C5 position, primed for later reduction. The reaction proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and elimination of ethanol and water to yield the aromatic pyrazole core.

Experimental Protocol

Materials:

  • Hydrazine hydrate (~64%, 2.0 M in H₂O)

  • Diethyl 2-(ethoxymethylene)malonate (98%)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl 2-(ethoxymethylene)malonate (21.6 g, 100 mmol) and anhydrous ethanol (100 mL).

  • Begin stirring and slowly add hydrazine hydrate (5.0 g, 100 mmol) to the solution at room temperature. The addition is mildly exothermic.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford ethyl 1H-pyrazole-5-carboxylate as a white to pale yellow solid.

Safety Precautions:

  • Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Part 2: N-Methylation of Ethyl 1H-pyrazole-5-carboxylate

Principle and Rationale

The alkylation of an NH-pyrazole presents a significant regioselectivity challenge, as either of the two adjacent nitrogen atoms can be alkylated.[4] The ratio of N1 to N2 isomers is influenced by factors such as the steric bulk of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions.[5][6] For this synthesis, we employ dimethyl sulfate, a potent and common methylating agent. The reaction is run under basic conditions using potassium carbonate to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which then acts as the nucleophile. While this method may produce a mixture of N1 and N2 methylated isomers, the N1 isomer is often the major product. The isomers are typically separable by column chromatography due to differences in polarity.

Experimental Protocol

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate (15.4 g, 100 mmol)

  • Dimethyl sulfate (DMS) (13.9 g, 110 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (20.7 g, 150 mmol)

  • Acetone (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a 500 mL three-neck flask under an inert atmosphere, add ethyl 1H-pyrazole-5-carboxylate (15.4 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and anhydrous acetone (250 mL).

  • Stir the suspension vigorously. Slowly add dimethyl sulfate (13.9 g, 110 mmol) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 75 mL) to quench any unreacted DMS, followed by a brine wash (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting oil by flash column chromatography (ethyl acetate/hexanes) to separate the N1 and N2 isomers and isolate the desired ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Safety Precautions:

  • Dimethyl sulfate (DMS) is extremely toxic, carcinogenic, and corrosive. It can cause severe, delayed burns upon contact with skin, eyes, or the respiratory tract. All manipulations must be performed in a certified chemical fume hood. Wear specialized gloves (e.g., butyl rubber or laminate film over nitrile), a lab coat, and chemical splash goggles. Have a DMS quenching solution (e.g., concentrated ammonia or sodium bicarbonate) readily available.

Part 3: Reduction to this compound

Principle and Rationale

The final step is the reduction of the ester functional group to a primary alcohol. Esters are relatively unreactive carbonyl compounds and require a powerful reducing agent for this transformation.[7] Sodium borohydride (NaBH₄) is generally not strong enough for this purpose.[7] Therefore, lithium aluminum hydride (LiAlH₄) is the reagent of choice.[8][9] The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during the aqueous workup to yield the final product, this compound.

Experimental Protocol

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (16.8 g, 100 mmol)

  • Lithium aluminum hydride (LiAlH₄), powder (5.7 g, 150 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Diatomaceous earth (Celite®)

Equipment:

  • Three-neck round-bottom flask (1 L)

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a 1 L three-neck flask under an inert atmosphere, add lithium aluminum hydride (5.7 g, 150 mmol) and suspend it in anhydrous THF (200 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (16.8 g, 100 mmol) in anhydrous THF (100 mL) and add it to a dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back down to 0 °C.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Quench the reaction very slowly and carefully by the sequential dropwise addition of:

    • Water (5.7 mL)

    • 15% aqueous NaOH solution (5.7 mL)

    • Water (17.1 mL)

  • Allow the resulting granular white precipitate to stir vigorously for 30 minutes at room temperature.

  • Add a small amount of anhydrous magnesium sulfate and a pad of diatomaceous earth and filter the suspension through a Büchner funnel. Wash the solid cake thoroughly with THF and then ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield this compound as a crude oil or solid, which can be further purified by chromatography or recrystallization if necessary.

Safety Precautions:

  • Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only in an anhydrous environment under an inert atmosphere. Ensure no water is present in the reaction setup. The quenching process must be done slowly and behind a blast shield in a fume hood.

Experimental Workflow and Data Summary

Experimental_Workflow Start Start: Hydrazine + DEMM Step1 Step 1: Reflux in EtOH (4h) Start->Step1 Workup1 Rotovap, DCM Extraction, Aqueous Wash, Dry, Concentrate Step1->Workup1 Purify1 Column Chromatography 1 (Silica, EtOAc/Hex) Workup1->Purify1 Intermediate1 Intermediate 1: Ethyl 1H-pyrazole-5-carboxylate Purify1->Intermediate1 Step2 Step 2: Add K2CO3, DMS Reflux in Acetone (8h) Intermediate1->Step2 Workup2 Filter, Concentrate, EtOAc Extraction, NaHCO3 Wash, Dry, Concentrate Step2->Workup2 Purify2 Column Chromatography 2 (Silica, EtOAc/Hex) Workup2->Purify2 Intermediate2 Intermediate 2: Ethyl 1-methyl-1H-pyrazole-5-carboxylate Purify2->Intermediate2 Step3 Step 3: Add to LiAlH4 in THF (0°C to RT, 2h) Intermediate2->Step3 Workup3 Careful Quench (H2O, NaOH), Filter, Concentrate Step3->Workup3 FinalProduct Final Product: This compound Workup3->FinalProduct

References

Application Notes & Protocols: N-Methylation of Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocols for the N-methylation of pyrazoles. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, address common challenges like regioselectivity, and offer field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Methylated Pyrazoles

The N-methylated pyrazole moiety is a privileged scaffold in modern chemistry. Its presence is integral to a vast array of biologically active molecules, spanning pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] From potent kinase inhibitors in oncology to next-generation pesticides, the precise placement of a methyl group on the pyrazole nitrogen is often critical for modulating a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

However, the synthesis of these valuable compounds is not without its challenges. The N-methylation of asymmetrically substituted pyrazoles is frequently complicated by a lack of regioselectivity, leading to the formation of isomeric mixtures that can be difficult and costly to separate.[1][5][6][7] This guide will dissect the causative factors behind these outcomes and present a range of methodologies, from classical workhorse reactions to advanced, highly selective techniques.

Core Principles: Understanding the Reaction

Annular Tautomerism and Nucleophilicity

The core challenge in the selective methylation of an N-unsubstituted pyrazole lies in its electronic structure. The proton on the nitrogen can readily shuttle between the two nitrogen atoms in a process known as annular prototropic tautomerism.[8] This rapid equilibrium means that in solution, an unsymmetrically substituted pyrazole exists as a mixture of two tautomers, both of which can be deprotonated by a base to form a pyrazolate anion. This anion is the key nucleophile in the subsequent alkylation step.

The Determinants of Regioselectivity

The ratio of the resulting N1 and N2 methylated isomers is governed by a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at the C3 or C5 positions) will sterically hinder the adjacent nitrogen atom, favoring methylation at the less encumbered nitrogen.[1]

  • Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. This electronic influence directs the incoming methyl group.

  • Reaction Conditions: The choice of methylating agent, base, solvent, and temperature all play a crucial role in controlling the regiochemical outcome.[7][9] For instance, different bases can lead to different ion-pairing environments for the pyrazolate anion, subtly altering the reactivity of each nitrogen atom.[7]

The reaction typically proceeds via a classical SN2 mechanism, where the pyrazolate anion attacks the methylating agent.[10]

Methodologies for N-Methylation of Pyrazole

The choice of methylation strategy involves a trade-off between cost, simplicity, safety, and the required level of regiocontrol.

Method 1: Classical N-Alkylation with Methyl Halides or Sulfates

This is the most common and cost-effective approach.

  • Methylating Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and widely used.[10][11] DMS is often preferred in industrial settings due to its lower cost, but both are highly toxic and must be handled with extreme care.[10]

  • Bases & Solvents: The reaction is performed in the presence of a base to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile.[9][12]

  • Limitation: This method is notorious for producing mixtures of regioisomers when used with unsymmetrical pyrazoles, often with poor selectivity (e.g., 3:1).[1]

Method 2: Advanced Regiocontrol with Sterically Encumbered Reagents

Recent advances have focused on developing highly selective methods to overcome the limitations of classical alkylation.

  • Masked Methylating Reagents: A state-of-the-art approach utilizes sterically bulky α-halomethylsilanes.[1][13] The large silyl group effectively blocks one nitrogen atom, forcing the alkylation to occur exclusively at the less sterically hindered position. A subsequent, simple protodesilylation step with a fluoride source reveals the desired N-methyl pyrazole. This method can achieve exceptional regioselectivity, often greater than 99:1.[1][14][15]

Method 3: The Diazomethane Approach

Diazomethane is a highly effective methylating agent that reacts with acidic protons, such as the N-H of a pyrazole.[16]

  • CRITICAL SAFETY WARNING: Diazomethane is exceptionally toxic and violently explosive. It should only be generated and used in situ by experienced personnel using specialized, scratch-free glassware (to avoid detonation) or, preferably, in dedicated flow chemistry systems.[17][18] Due to these significant hazards, its use is generally avoided in favor of safer alternatives.

Data Presentation: Comparison of Common N-Methylation Methods
MethodMethylating Agent(s)Typical Base/SolventKey AdvantagesKey DisadvantagesRegioselectivity
Classical Alkylation Methyl Iodide, Dimethyl SulfateK₂CO₃, NaH / DMF, AcetoneLow cost, simple setup, high reactivityHighly Toxic Reagents , often poor regioselectivityLow to Moderate
"Green" Alternative Dimethyl Carbonate (DMC)K₂CO₃ / High TempLower toxicity, environmentally benignRequires higher temperatures, slower reactionLow to Moderate
Advanced Regiocontrol α-HalomethylsilanesBase / Aprotic SolventExcellent (>99:1) regioselectivity Higher reagent cost, two-step processVery High
Diazomethane DiazomethaneNone (direct reaction)Mild conditions, high reactivityExtremely Toxic and Explosive Can be variable

Experimental Workflow & Protocols

The following section provides a detailed, step-by-step protocol for the N-methylation of a model substrate, 3-phenyl-1H-pyrazole, using the classical methyl iodide method. This protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, workup, and product characterization.

Visualization: General Reaction Scheme & Experimental Workflow

General Reaction Scheme cluster_0 N-Methylation of Pyrazole Pyrazole R-Pyrazole (Tautomeric Mixture) N1_Isomer N1-Methyl Isomer Pyrazole->N1_Isomer + N2_Isomer N2-Methyl Isomer Pyrazole->N2_Isomer + Base Base Base->Pyrazole 1. Deprotonation MeX CH₃-X (Methylating Agent) MeX->Pyrazole 2. Alkylation (SN2) caption General scheme for the N-methylation of an unsymmetrical pyrazole.

Caption: General scheme for the N-methylation of an unsymmetrical pyrazole.

Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Pyrazole, K₂CO₃, DMF in flask) start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_MeI Slowly Add Methyl Iodide (Dropwise via syringe) cool->add_MeI react React at Room Temp (Stir for 12-16 h) add_MeI->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) monitor->workup Reaction Complete dry Dry & Concentrate (Dry over Na₂SO₄, Rotovap) workup->dry purify Purification (Silica Gel Chromatography) dry->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the N-methylation protocol.

Detailed Protocol: N-Methylation of 3-Phenyl-1H-pyrazole

Objective: To synthesize 1-methyl-3-phenyl-1H-pyrazole and its regioisomer from 3-phenyl-1H-pyrazole.

Materials & Equipment:

  • 3-Phenyl-1H-pyrazole (1.00 g, 6.94 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.92 g, 13.88 mmol, 2.0 equiv)

  • Methyl Iodide (MeI), >99% (0.52 mL, 8.33 mmol, 1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl Acetate (EtOAc), HPLC grade (~200 mL)

  • Hexanes, HPLC grade (~200 mL)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 100 mL Round-bottom flask, magnetic stir bar, rubber septum, ice bath

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator, glassware for extraction and chromatography

Safety Precautions:

  • Methyl Iodide is highly toxic, a suspected carcinogen, and a volatile alkylating agent. Always handle it in a certified chemical fume hood. Wear nitrile gloves, safety glasses, and a lab coat.

  • DMF is a skin and respiratory irritant. Handle in a fume hood.

  • The reaction may be mildly exothermic.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazole (1.00 g, 6.94 mmol) and anhydrous potassium carbonate (1.92 g, 13.88 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Seal the flask with a rubber septum and begin stirring the suspension at room temperature.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C with continuous stirring for 15 minutes.

  • Reagent Addition: Using a syringe, add methyl iodide (0.52 mL, 8.33 mmol) dropwise to the cold, stirring suspension over a period of 5-10 minutes. Causality Note: Slow addition is crucial to control any potential exotherm and ensure a homogenous reaction start.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase). The starting material should be consumed, and two new, higher Rf spots corresponding to the product isomers should appear.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography. A gradient elution of 5% to 25% ethyl acetate in hexanes is typically effective for separating the two regioisomers. Combine the fractions containing each pure isomer and concentrate to yield the final products.

Product Characterization

Unambiguous identification of the N1 and N2 isomers is critical. NMR spectroscopy is the primary tool for this determination.

Expected Spectroscopic Data for 1-Methyl-3-phenyl-1H-pyrazole:

TechniqueParameterExpected Value/ObservationReference
¹H NMR (400 MHz, DMSO-d₆)δ (ppm)~7.78 (m, 2H, Ar-H), ~7.72 (d, 1H, pyrazole-H), ~7.38 (m, 2H, Ar-H), ~7.27 (m, 1H, Ar-H), ~6.68 (d, 1H, pyrazole-H), ~3.88 (s, 3H, N-CH₃) [19][20]
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm)~151.9 (C3), ~133.3 (Ar-C), ~129.2 (Ar-CH), ~128.8 (Ar-CH), ~128.2 (C5), ~125.6 (Ar-CH), ~107.5 (C4), ~39.0 (N-CH₃) [19][20]
Mass Spec (MS) [M+H]⁺Expected m/z: 159.0917[19]

Note: The chemical shifts for the N2 isomer (1-methyl-5-phenyl-1H-pyrazole) will be different. The regiochemistry can be definitively assigned using 2D NMR techniques like NOESY (a correlation between the N-CH₃ protons and the C5-H is expected for the N1 isomer) or HMBC.[12]

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Inactive base (e.g., K₂CO₃ is hygroscopic).2. Insufficiently reactive conditions.1. Use freshly opened or dried K₂CO₃. Consider a stronger base like NaH (use with caution).2. Gently warm the reaction to 40-50 °C after addition.
Low isolated yield 1. Incomplete extraction from the aqueous phase.2. Product loss during chromatography.1. Perform an additional extraction. Ensure proper phase separation.2. Use a wider column or a shallower solvent gradient for better separation.
Poor regioselectivity This is an inherent limitation of the classical method for many substrates.1. Lower the reaction temperature to 0 °C or below to potentially favor the thermodynamic product.2. If selectivity is critical, switch to a more advanced method, such as the α-halomethylsilane protocol.[1]
Difficulty separating isomers The isomers have very similar polarities.1. Use a long chromatography column and a very shallow solvent gradient.2. Consider preparative HPLC if baseline separation is not achievable by standard column chromatography.

Conclusion

The N-methylation of pyrazoles is a fundamental transformation in the synthesis of countless high-value compounds. While classical methods using methyl iodide or dimethyl sulfate are robust and widely applicable, they often suffer from a lack of regiocontrol. For research and development where isomeric purity is paramount, modern strategies employing sterically demanding reagents provide a powerful solution for achieving high selectivity. The choice of protocol ultimately depends on the specific pyrazole substrate, the scale of the reaction, and the critical need for regiochemical purity in the final product. A thorough understanding of the underlying principles and careful execution of the chosen protocol are essential for success.

References

The Versatile Building Block: (1-methyl-1H-pyrazol-5-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored component in the design of therapeutics targeting a range of diseases.[3] From anti-inflammatory agents to kinase inhibitors for oncology, the pyrazole motif is a testament to nature's efficiency and a source of inspiration for synthetic chemists.[2][4] (1-methyl-1H-pyrazol-5-yl)methanol emerges as a particularly valuable building block, offering a reactive hydroxyl group tethered to a stable, N-methylated pyrazole core. This strategic placement of functionality allows for diverse synthetic elaborations, making it an essential tool for researchers in drug discovery and materials science.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use.

PropertyValueReference
CAS Number 84547-61-5[5]
Molecular Formula C5H8N2O[5]
Molecular Weight 112.13 g/mol [5]
Appearance Solid[5]
Storage Sealed in dry, 2-8°C[5]

Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Synthetic Pathways to this compound

The primary route to this compound involves the reduction of a corresponding carbonyl precursor, typically an ester. This transformation is a fundamental reaction in organic synthesis, and the choice of reducing agent is critical to achieving a high yield and purity.

Synthesis Ester Ethyl 1-methyl-1H- pyrazole-5-carboxylate LAH LiAlH4, THF Ester->LAH Reduction Workup Aqueous Workup LAH->Workup Methanol This compound Workup->Methanol

Figure 1. General synthetic scheme for the preparation of this compound.

Protocol 1: Reduction of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a similar, well-established procedure for the synthesis of (1H-pyrazol-4-yl)methanol.[6] The use of lithium aluminum hydride (LAH) as a potent reducing agent ensures the complete conversion of the ester to the primary alcohol.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Diethyl ether

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • LAH Suspension: In the flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Ester Addition: Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and diethyl ether.

  • Extraction and Drying: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by flash column chromatography on silica gel if necessary.

Applications in Synthesis: Leveraging the Hydroxyl Functionality

The synthetic utility of this compound lies in the reactivity of its primary hydroxyl group. This functional handle can be readily transformed into a variety of other groups, enabling the construction of complex molecular architectures.

Transformations cluster_reactions Key Transformations Start This compound Williamson Williamson Ether Synthesis Start->Williamson Mitsunobu_Ester Mitsunobu Esterification Start->Mitsunobu_Ester Appel Appel Reaction Start->Appel Mitsunobu_Other Mitsunobu Reaction (with other nucleophiles) Start->Mitsunobu_Other Ether Ethers Ester Esters Halide Halides Other Other Functional Groups (e.g., Amines, Azides) Williamson->Ether Mitsunobu_Ester->Ester Appel->Halide Mitsunobu_Other->Other

Figure 2. Key synthetic transformations of this compound.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[7][8] This reaction proceeds via an SN2 mechanism and is generally effective with primary alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

Procedure:

  • Setup: In a dry, round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF or THF.

  • Alkoxide Formation: Cool the suspension to 0°C and add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude ether can be purified by flash column chromatography.

Protocol 3: Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the mild conversion of alcohols to esters with inversion of stereochemistry at a chiral center.[9][10] For a primary alcohol like this compound, it provides an efficient route to esters under neutral conditions.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

  • Saturated aqueous NaHCO3 solution

  • Brine

Procedure:

  • Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Protocol 4: Conversion to the Corresponding Chloride

Activation of the hydroxyl group for nucleophilic substitution can be readily achieved by converting it to a halide. The Appel reaction is a common method for this transformation.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Carbon tetrachloride (CCl4) or N-chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

  • Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous DCM.

  • Reactant Addition: Add this compound (1.0 equivalent) to the solution.

  • Chlorinating Agent: Add carbon tetrachloride (as both solvent and reagent) or N-chlorosuccinimide (1.2 equivalents) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the desired 1-methyl-5-(chloromethyl)-1H-pyrazole.

Case Study: The Role in Kinase Inhibitor Synthesis

The pyrazole scaffold is a key feature in many kinase inhibitors.[11][12] For instance, derivatives of this compound can be utilized in the synthesis of analogues of c-Jun N-terminal kinase (JNK) inhibitors.[11] The hydroxyl group can be used as a point of attachment for various side chains to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of the compounds.

KinaseInhibitor BuildingBlock This compound Intermediate Functionalized Intermediate (e.g., Ether, Ester) BuildingBlock->Intermediate Functionalization Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling FinalProduct Kinase Inhibitor Analogue Coupling->FinalProduct

Figure 3. General workflow for the application of this compound in the synthesis of kinase inhibitors.

The synthesis of such inhibitors often involves an initial functionalization of the hydroxyl group, followed by a cross-coupling reaction to introduce other key pharmacophoric elements. The modular nature of this approach allows for the rapid generation of a library of compounds for biological screening.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its straightforward preparation and the predictable reactivity of its hydroxyl group make it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the realm of drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the development of novel therapeutics and functional materials.

References

The Strategic Application of (1-Methyl-1H-pyrazol-5-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Unique Contribution of (1-Methyl-1H-pyrazol-5-yl)methanol

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donating and accepting capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[3] Its derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, anticancer, antimicrobial, and neurological activities.[4][5][6]

Within the vast landscape of pyrazole-based building blocks, this compound emerges as a particularly valuable synthon for drug discovery. The strategic placement of a hydroxymethyl group at the 5-position of the N-methylated pyrazole ring provides a key functional handle for molecular elaboration. This seemingly simple structural motif offers several advantages in drug design:

  • Vectorial Exit Point: The hydroxymethyl group serves as a versatile point for derivatization, allowing for the introduction of various functionalities to explore and optimize interactions with specific regions of a biological target.

  • Improved Physicochemical Properties: The introduction of the polar hydroxymethyl group can enhance solubility and modulate lipophilicity, crucial parameters for improving the pharmacokinetic profile of a drug candidate.

  • Hydrogen Bonding Capabilities: The primary alcohol can act as both a hydrogen bond donor and acceptor, enabling crucial interactions within the binding pockets of enzymes and receptors.

  • Metabolic Stability: The N-methylation of the pyrazole ring blocks a potential site of metabolism and can influence the regioselectivity of further synthetic transformations.

This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, including detailed synthetic protocols and its application in the construction of potent bioactive molecules.

Core Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[7][8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The ATP-binding site of kinases often contains a "hinge region" that forms critical hydrogen bonds with inhibitor scaffolds. The pyrazole nucleus is adept at forming these interactions, mimicking the adenine core of ATP.

The this compound moiety is particularly well-suited for the synthesis of kinase inhibitors. The pyrazole core can engage with the hinge region, while the hydroxymethyl group can be functionalized to extend into solvent-exposed regions or interact with other nearby residues, thereby enhancing potency and selectivity.

While a plethora of pyrazole-based kinase inhibitors exist, the direct incorporation of the this compound unit offers a streamlined approach to novel chemical entities. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a key target in inflammatory diseases and neurodegeneration, pyrazole-based scaffolds have shown significant promise.[9][10] The hydroxymethyl group on the pyrazole can be oxidized to an aldehyde for further elaboration or used in ether or ester linkages to connect to other pharmacophoric elements.

Synthetic Protocols

Protocol 1: Synthesis of this compound via Reduction of 1-Methyl-1H-pyrazole-5-carboxylic Acid

This protocol details the reduction of a pyrazole carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[9]

Reaction Scheme:

G start 1-Methyl-1H-pyrazole-5-carboxylic acid product This compound start->product reagents LiAlH₄, THF 0 °C to rt G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution A This compound B 5-(Chloromethyl)-1-methyl-1H-pyrazole A->B  SOCl₂ or PBr₃   D JNK Inhibitor Scaffold Precursor B->D C Amine or Phenol Nucleophile C->D

References

Application Note & Protocol Guide: Selective Oxidation of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Carbaldehydes

Heterocyclic aldehydes, particularly those derived from the pyrazole scaffold, are cornerstone building blocks in modern medicinal chemistry. Their unique electronic properties and ability to participate in a wide array of synthetic transformations make them invaluable intermediates for the synthesis of complex pharmaceutical agents. The target molecule of this guide, 1-methyl-1H-pyrazole-5-carbaldehyde, serves as a crucial precursor for compounds targeting a range of therapeutic areas.

The selective oxidation of the primary alcohol, (1-methyl-1H-pyrazol-5-yl)methanol, to its corresponding aldehyde presents a common yet critical challenge. The primary difficulty lies in preventing over-oxidation to the thermodynamically more stable carboxylic acid, a frequent side-reaction with many oxidizing agents.[1][2][3] This guide provides a detailed analysis of field-proven protocols, explaining the causality behind experimental choices and offering robust, step-by-step methodologies for achieving high-yield, selective oxidation.

Core Principles: Navigating the Oxidation of a Heterocyclic Alcohol

The oxidation of a primary alcohol to an aldehyde involves the formal removal of two hydrogen atoms. The choice of oxidant is paramount and is dictated by the need for mild conditions that arrest the oxidation at the aldehyde stage. Stronger, less selective oxidants, particularly those used in aqueous media, will readily hydrate the intermediate aldehyde to a geminal diol, which is then rapidly oxidized to the carboxylic acid.

Therefore, successful protocols rely on anhydrous conditions and reagents specifically designed for this partial oxidation. The electron-rich nature of the pyrazole ring can also influence the reaction, potentially coordinating with metal-based oxidants or being susceptible to undesired side reactions under harsh conditions. This necessitates a careful selection of reagents that are tolerant of the heterocyclic core.

Comparative Analysis of Recommended Oxidation Methodologies

Several reliable methods exist for the oxidation of this compound. The choice of method often depends on factors such as scale, available equipment, functional group tolerance of the substrate, and safety considerations. Below is a comparative overview of three leading protocols.

Methodology Oxidant System Typical Stoichiometry (Oxidant:Alcohol) Solvent Temperature Key Advantages & Considerations
Manganese Dioxide Oxidation Activated MnO₂5 - 20 equivalentsDichloromethane (DCM), Chloroform, TolueneRoom Temp. to RefluxAdvantages: Mild, excellent for activated alcohols, simple filtration work-up. Considerations: Heterogeneous reaction, requires large excess of oxidant, activity of MnO₂ can be variable.[4]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (Et₃N)1.5 - 3 equivalentsDichloromethane (DCM)-78 °C to Room Temp.Advantages: High yields, excellent functional group tolerance, metal-free.[5][6] Considerations: Requires cryogenic temperatures, produces noxious dimethyl sulfide (DMS), strict anhydrous conditions needed.[6][7]
PCC Oxidation Pyridinium Chlorochromate (PCC)1.5 - 2 equivalentsDichloromethane (DCM)Room Temp.Advantages: Operationally simple, reliable, commercially available reagent. Considerations: Chromium(VI) is highly toxic and carcinogenic, requires careful handling and disposal; work-up can be challenging.[3][8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a robust starting point for their synthetic work.

Protocol 1: Activated Manganese Dioxide (MnO₂) Oxidation

This method is often the first choice due to its mildness and simple work-up, making it ideal for substrates sensitive to harsh conditions. The reaction is heterogeneous, occurring on the surface of the solid MnO₂.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration), add activated manganese dioxide (10.0 eq).

    • Causality: A large excess of MnO₂ is crucial to drive the heterogeneous reaction to completion and overcome variability in reagent activity.[4] DCM is an excellent solvent as it is relatively non-polar and does not interfere with the reaction.

  • Reaction Execution: Vigorously stir the black suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction can take anywhere from 4 to 24 hours depending on the activity of the MnO₂.

  • Work-up and Purification: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. b. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product. c. Combine the filtrates and concentrate the solvent under reduced pressure. d. The resulting crude aldehyde can be used as is or purified further by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation is a highly reliable and general method that provides excellent yields. It requires careful handling of reagents at low temperatures but avoids the use of toxic heavy metals.[7]

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • Triethylamine (Et₃N)

  • Three-neck flask, dropping funnels, magnetic stirrer, low-temperature thermometer, argon/nitrogen inlet

Step-by-Step Procedure:

  • Activator Formation (Perform in a fume hood): a. To a three-neck flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. b. Slowly add oxalyl chloride (1.5 eq) to the cold DCM. c. Add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.

    • Causality: This sequence forms the highly reactive chloro(dimethyl)sulfonium chloride intermediate.[6] Maintaining a very low temperature is critical to prevent its decomposition.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

    • Causality: The alcohol reacts with the activated DMSO to form the key alkoxysulfonium ion intermediate.[6]

  • Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature.

    • Causality: The hindered base deprotonates the intermediate, inducing an intramolecular elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][9]

  • Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.

    • Safety Note: The byproduct, dimethyl sulfide, has an extremely unpleasant and pervasive odor. All steps, including the work-up, should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[6]

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is an operationally simple and effective reagent, though its use is becoming less common due to the toxicity of chromium.

Materials:

  • Pyridinium Chlorochromate (PCC)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup (Perform in a fume hood): To a flask containing a suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM in one portion.

    • Causality: PCC is a mildly acidic reagent.[8] The addition of an inert solid like Celite helps to absorb the tarry chromium byproducts and buffer the reaction, simplifying the work-up.

  • Reaction Execution: Stir the resulting mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: a. Dilute the reaction mixture with diethyl ether. b. Filter the suspension through a short plug of silica gel, eluting with additional diethyl ether. c. Concentrate the filtrate under reduced pressure to yield the crude aldehyde. d. If necessary, purify further by flash column chromatography.

    • Safety Note: Chromium(VI) compounds are known carcinogens and must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). All chromium waste must be collected and disposed of according to institutional safety protocols.

Visualization of Synthetic Workflow & Mechanism

A clear understanding of the experimental flow and underlying mechanism is critical for successful execution.

G cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound Reagents Select & Prepare Oxidant System (e.g., MnO₂, Swern, PCC) Start->Reagents Setup Combine in Anhydrous Solvent (e.g., DCM) under Specific Temp. Reagents->Setup React Stir for Required Time (2-24h) Setup->React Monitor Monitor Progress via TLC/LC-MS React->Monitor Workup Quench & Filter/Extract Monitor->Workup Reaction Complete Concentrate Remove Solvent Workup->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product 1-methyl-1H-pyrazole-5-carbaldehyde Purify->Product Analysis Characterize via NMR, MS, IR Product->Analysis

Caption: General experimental workflow for the oxidation of this compound.

Caption: Key mechanistic transformation in the Swern Oxidation.

Analytical Characterization of 1-methyl-1H-pyrazole-5-carbaldehyde

Confirmation of the product structure and purity is essential. The following analytical data are characteristic of the target aldehyde:

  • ¹H NMR: A distinctive singlet for the aldehyde proton (CHO) will appear in the downfield region, typically between δ 9.5 and 10.5 ppm. The N-methyl group will appear as a singlet around δ 3.8-4.2 ppm.

  • ¹³C NMR: The carbonyl carbon will have a characteristic resonance around δ 180-190 ppm.

  • IR Spectroscopy: A strong C=O stretching vibration will be observed in the region of 1680-1710 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₅H₆N₂O, MW: 110.11) should be observed.[10]

References

Application Note: A Protocol for the Chromatographic Purification of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-methyl-1H-pyrazol-5-yl)methanol is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules.[1] As with many polar, nitrogen-containing heterocyclic compounds, its purification presents unique challenges, primarily due to strong interactions with standard silica gel stationary phases.[2] These interactions can lead to poor separation, significant peak tailing, and low recovery. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using flash column chromatography. We will detail the underlying principles, a systematic approach to method development using Thin-Layer Chromatography (TLC), a step-by-step preparative column chromatography protocol, and a troubleshooting guide to address common issues.

Compound Profile & Purification Rationale

Understanding the physicochemical properties of the target compound is critical for designing an effective purification strategy.

PropertyValueSource
CAS Number 84547-61-5[3][4]
Molecular Formula C₅H₈N₂O[3]
Molecular Weight 112.13 g/mol [3][5]
Appearance Solid[4]
Melting Point 55-59.5 °C[3]
Boiling Point 243.6 °C at 760 mmHg[3]
Polar Surface Area 38.05 Ų[3]

The presence of a hydroxyl group (-OH) and two nitrogen atoms within the pyrazole ring makes this compound a significantly polar molecule. The basic nature of the pyrazole nitrogen atoms can lead to strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, a common stationary phase.[6] This interaction is often the primary cause of chromatographic issues like streaking and irreversible adsorption.[6][7]

Our strategy is to employ normal-phase chromatography on silica gel but to modulate the mobile phase to ensure clean elution and high recovery. This is achieved by adding a small quantity of a basic modifier, such as triethylamine (TEA), to the eluent. The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing the target compound to elute based on polarity with minimal undesirable ionic interaction.[6]

G cluster_0 Problem: Standard Chromatography cluster_1 Solution: Modified Mobile Phase Analyte This compound (Basic Nitrogen) Silica Silica Gel (Acidic Silanol Groups) Analyte->Silica Strong Acid-Base Interaction Result Poor Peak Shape (Tailing) Silica->Result Analyte_sol This compound Silica_sol Silica Gel (Neutralized) Analyte_sol->Silica_sol Polar Interaction (No Tailing) Result_sol Good Peak Shape (Symmetrical) Silica_sol->Result_sol Modifier Triethylamine (TEA) (Basic Modifier) Modifier->Silica_sol Neutralizes Acidic Sites G A Crude Product Analysis B TLC Method Development (Solvent Screening) A->B C Select Optimal Mobile Phase (Rf ≈ 0.3) B->C D Prepare Slurry & Pack Column C->D E Load Crude Sample D->E F Elute Column & Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound I->J

References

Functionalization of the Hydroxyl Group in (1-methyl-1H-pyrazol-5-yl)methanol: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of (1-methyl-1H-pyrazol-5-yl)methanol in Drug Discovery

This compound is a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure, appearing in a multitude of clinically approved drugs due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. The primary alcohol functionality at the 5-position of the 1-methylpyrazole ring serves as a crucial handle for synthetic diversification, allowing for the introduction of a wide array of functional groups. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the hydroxyl group in this compound. We will delve into the mechanistic underpinnings of key transformations, offer step-by-step experimental procedures, and provide expert insights into reaction optimization and troubleshooting.

Strategic Approaches to Hydroxyl Group Functionalization

The primary alcohol of this compound can be transformed into a variety of other functional groups, including ethers, esters, halides, and amines (via a two-step sequence). The choice of functionalization strategy will depend on the desired target molecule and the overall synthetic plan. This guide will focus on three of the most common and versatile transformations: O-alkylation to form ethers, esterification to generate esters, and conversion to alkyl halides, which are valuable intermediates for further nucleophilic substitution reactions.

G cluster_start cluster_products A This compound B Ethers (O-Alkylation) A->B Williamson Ether Synthesis (Base + R-X) C Esters (Esterification) A->C Fischer Esterification (Acid + RCOOH) Mitsunobu Reaction (DEAD, PPh3, RCOOH) D Alkyl Halides (Halogenation) A->D SOCl2, PBr3, etc.

Figure 1: Key functionalization pathways for this compound.

O-Alkylation: Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by the deprotonation of the alcohol, acts as a nucleophile and displaces a halide from an alkyl halide.

Mechanistic Rationale

The hydroxyl group of this compound is a primary alcohol, which is ideal for SN2 reactions due to minimal steric hindrance. The first step involves the deprotonation of the alcohol with a suitable base to form the corresponding alkoxide. The choice of base is critical; strong bases such as sodium hydride (NaH) are commonly employed for less acidic alcohols. The resulting alkoxide then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the ether and a salt byproduct.

Experimental Protocol: Synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazole

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ether.

Troubleshooting and Optimization:
  • Incomplete reaction: If the reaction does not go to completion, consider using a more reactive alkylating agent (e.g., methyl triflate) or a stronger base (e.g., n-butyllithium). However, exercise caution with stronger bases as they can potentially deprotonate other positions on the pyrazole ring.

  • Low yield: Ensure all reagents and solvents are anhydrous, as water will quench the base and the alkoxide. The order of addition is also important; the alcohol should be deprotonated before the addition of the alkyl halide.

Reagent/ParameterConditionRationale
Base NaH, KH, n-BuLiTo deprotonate the alcohol and form the nucleophilic alkoxide.
Alkylating Agent Alkyl halides (I > Br > Cl), tosylates, mesylatesThe electrophile that is attacked by the alkoxide.
Solvent Anhydrous THF, DMFAprotic solvents that solvate the cation but not the nucleophile.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.

Table 1: Key Parameters for the Williamson Ether Synthesis of this compound Derivatives.

Esterification: Synthesis of Esters

Esters are another important class of derivatives that can be readily prepared from this compound. Two common methods for esterification are Fischer esterification and the Mitsunobu reaction.

Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2] This is an equilibrium-controlled process, and to drive the reaction towards the ester product, it is necessary to either use an excess of one of the reactants (usually the alcohol) or to remove the water that is formed as a byproduct.[2]

Materials:

  • This compound

  • Acetic acid

  • Concentrated sulfuric acid (H2SO4)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), acetic acid (1.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the synthesis of esters, particularly for substrates that are sensitive to the strongly acidic conditions of Fischer esterification.[3][4] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral this compound. The reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD to form a betaine intermediate.[3] This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, while the alcohol is activated by the phosphonium species, forming a good leaving group. The subsequent SN2 displacement of the activated alcohol by the carboxylate yields the desired ester.[5]

Mitsunobu A PPh3 + DEAD B Betaine Intermediate A->B D Carboxylate Anion B->D Proton Transfer F Activated Alcohol (Alkoxyphosphonium salt) C R-COOH C->D G Ester Product D->G SN2 Attack I Hydrazide byproduct D->I E This compound E->F Activation F->G H Triphenylphosphine oxide F->H

Figure 2: Simplified workflow of the Mitsunobu reaction.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous THF

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.[4]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

ReactionAdvantagesDisadvantages
Fischer Esterification Uses inexpensive reagents and catalyst.Equilibrium-controlled, requires removal of water; harsh acidic conditions may not be suitable for sensitive substrates.
Mitsunobu Reaction Mild reaction conditions; high yields; proceeds with inversion of configuration (for chiral alcohols).Stoichiometric amounts of reagents are required; purification can be challenging due to byproducts.[5]

Table 2: Comparison of Fischer Esterification and Mitsunobu Reaction for the Synthesis of Esters.

Conversion to Alkyl Halides

The conversion of the hydroxyl group to a halide is a fundamental transformation that opens up a plethora of subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination are commonly used.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-1-methyl-1H-pyrazole

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO3 solution to neutralize the excess SOCl2 and HCl byproduct.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by silica gel column chromatography.

Caution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The reaction also produces HCl gas, so a gas trap may be necessary.

Conclusion

The functionalization of the hydroxyl group in this compound provides a gateway to a vast chemical space for the development of novel bioactive molecules. The protocols detailed in this guide for O-alkylation, esterification, and halogenation represent reliable and versatile methods for the synthesis of a wide range of pyrazole derivatives. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this valuable building block in their drug discovery and development programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1-methyl-1H-pyrazol-5-yl)methanol is a pivotal building block in medicinal chemistry and drug development, frequently incorporated into a variety of active pharmaceutical ingredients (APIs).[1][2] Its synthesis on a laboratory scale is well-documented; however, transitioning to large-scale production presents significant challenges related to safety, cost-efficiency, and scalability. This document provides a comprehensive, field-proven guide for the robust, large-scale synthesis of this compound. We detail a two-step synthetic route commencing with the regioselective cyclocondensation to form an ester intermediate, followed by a high-fidelity reduction. The causality behind critical process choices, particularly the selection of reagents and reaction conditions for industrial application, is thoroughly explained. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis is logically divided into two primary stages: the construction of the methylated pyrazole ring with a carbonyl handle, followed by the reduction of this carbonyl to the desired primary alcohol. This strategy ensures high regioselectivity and provides a crystalline intermediate, which is advantageous for purification on a large scale.

G cluster_0 Retrosynthetic Analysis A This compound (Target Molecule) B Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Key Intermediate) A->B Reduction C Ethyl 2-formyl-3-oxobutanoate (or equivalent) B->C Cyclocondensation D Methylhydrazine B->D Cyclocondensation

Figure 1: Retrosynthetic pathway for this compound.

Part I: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3] To achieve the desired 1-methyl substitution pattern, methylhydrazine is the reagent of choice. The use of ethyl 3-ethoxy-2-formylacrylate as the 1,3-dicarbonyl equivalent ensures the formation of the desired 5-carboxylate regioisomer due to the distinct reactivity of the aldehyde and ester carbonyl groups.

Protocol 1: Large-Scale Cyclocondensation

Objective: To synthesize Ethyl 1-methyl-1H-pyrazole-5-carboxylate in high yield and purity.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
Ethyl 3-ethoxy-2-formylacrylate 158.18 15.82 100.0 1.0
Methylhydrazine 46.07 4.84 105.0 1.05
Ethanol (200 proof) 46.07 80 L - -

| Acetic Acid (Glacial) | 60.05 | 0.60 | 10.0 | 0.1 |

Procedure:

  • Reactor Setup: Equip a 200 L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet. Ensure the system is inerted by purging with dry nitrogen.

  • Reagent Charging: Charge the reactor with ethanol (80 L). Begin stirring and add ethyl 3-ethoxy-2-formylacrylate (15.82 kg).

  • Catalyst Addition: Add glacial acetic acid (0.60 kg). The acid catalyzes the imine formation, which is the rate-determining step.

  • Methylhydrazine Addition: Cool the solution to 10-15°C using a chiller. Slowly add methylhydrazine (4.84 kg) subsurface over a period of 60-90 minutes. This controlled addition is critical to manage the exotherm of the initial condensation reaction. The temperature should not exceed 25°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (<1%).

  • Solvent Removal: Cool the reactor to 40-50°C. Distill off approximately 70% of the ethanol under reduced pressure. This step concentrates the product and prepares it for crystallization.

  • Crystallization & Isolation: Cool the concentrated mixture to 0-5°C and hold for at least 2 hours. The product will crystallize. Isolate the solid product by centrifugation or filtration.

  • Washing & Drying: Wash the filter cake with cold ethanol (2 x 10 L) to remove residual impurities. Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

Expected Yield: 13.5 - 14.5 kg (80-86% yield) of a white to off-white crystalline solid.

Part II: Reduction to this compound

The reduction of the ester to a primary alcohol is a critical transformation. While several reducing agents can accomplish this, Lithium Aluminum Hydride (LiAlH₄ or LAH) is often chosen for its high reactivity and efficiency.[4][5] However, its use on a large scale is fraught with significant safety hazards, including pyrophoricity and violent reactivity with water and protic solvents.[6][7] This protocol emphasizes a rigorous safety-first approach.

Causality of Reagent Choice:
  • Lithium Aluminum Hydride (LiAlH₄): Chosen for its power to reduce esters cleanly and rapidly to primary alcohols. Unlike sodium borohydride (NaBH₄), which is generally too weak to reduce esters efficiently without additives, LiAlH₄ provides a reliable and high-yielding transformation.[8][9]

  • Anhydrous Tetrahydrofuran (THF): Selected as the solvent due to its ability to dissolve LiAlH₄ and its inertness under the reaction conditions. It is crucial to use a dry, peroxide-free grade of THF.

Protocol 2: Large-Scale LAH Reduction

WARNING: This procedure involves highly reactive and pyrophoric materials. It must be performed by trained personnel in a facility designed for handling such reagents, under a strictly controlled inert atmosphere.[7][10]

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol) Molar Eq.
Ethyl 1-methyl-1H-pyrazole-5-carboxylate 168.19 14.0 83.2 1.0
Lithium Aluminum Hydride (LiAlH₄) 37.95 3.80 100.0 1.2
Anhydrous Tetrahydrofuran (THF) 72.11 150 L - -
Ethyl Acetate 88.11 8.81 100.0 1.2
Water 18.02 3.8 L - -
15% Sodium Hydroxide (aq) 40.00 3.8 L - -

| Water (additional) | 18.02 | 11.4 L | - | - |

Procedure:

  • Reactor Preparation: A 500 L stainless steel or glass-lined reactor must be scrupulously dried. This is typically achieved by heating under vacuum with a heat gun or using the reactor's heating jacket.[6] Break the vacuum with dry nitrogen. This process should be repeated multiple times.

  • LAH Slurry Preparation: Under a strong nitrogen blanket, charge the reactor with anhydrous THF (100 L). Carefully charge the LiAlH₄ powder (3.80 kg) in portions. CAUTION: Use non-sparking tools and a powder transfer funnel.[7] A gray, homogenous slurry should form with gentle stirring. Cool the slurry to 0-5°C.

  • Ester Addition: Dissolve the Ethyl 1-methyl-1H-pyrazole-5-carboxylate (14.0 kg) in anhydrous THF (50 L) in a separate, dry vessel. Transfer this solution to an addition funnel. Add the ester solution dropwise to the LAH slurry over 2-3 hours, maintaining the internal temperature at 0-10°C. The reaction is highly exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the ester.

  • Workup (Fieser Method - Quenching): This is the most hazardous step and must be performed with extreme care. Cool the reactor back down to 0-5°C.

    • Step A (Water): SLOWLY and dropwise, add water (3.8 L). Vigorous hydrogen gas evolution will occur. The rate of addition must be controlled to keep the temperature below 20°C and manage the gas evolution.

    • Step B (NaOH): SLOWLY add 15% aqueous sodium hydroxide (3.8 L). The mixture will begin to thicken.

    • Step C (Water): SLOWLY add additional water (11.4 L). A granular, white precipitate of aluminum salts should form, which is easily filterable.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature. Filter the mixture through a bed of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with THF (3 x 15 L).

  • Final Product: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield this compound as a low-melting solid or oil.

Expected Yield: 8.4 - 9.1 kg (90-97% yield).

Overall Process Workflow and Safety

The entire process requires careful planning and execution, with safety as the paramount concern, especially during the reduction step.

Figure 2: Detailed experimental workflow from starting materials to final product.

Critical Safety Considerations for LAH Reduction:
  • Inert Atmosphere: The entire process must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent contact of LAH with air or moisture.[7]

  • Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate gloves are mandatory.[6][10]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible. Never use water or CO₂ extinguishers on an LAH fire.[7]

  • Quenching: The quenching process generates flammable hydrogen gas and is highly exothermic. It must be performed slowly, with efficient cooling and adequate ventilation to prevent gas accumulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed, field-proven protocols. Our approach is grounded in explaining the "why" behind the "how," ensuring a deeper understanding and more successful outcomes in your laboratory.

Section 1: Troubleshooting Guide

Low yields and unexpected side products can be common frustrations in heterocyclic synthesis. This section provides a systematic approach to identifying and resolving issues you might encounter during the synthesis of this compound.

Table 1: Common Issues, Probable Causes, and Corrective Actions
Issue Probable Cause(s) Recommended Action(s)
Low or No Product Formation - Incomplete lithiation of 1-methyl-1H-pyrazole.- Deactivation of the organolithium reagent.- Low reactivity of the electrophile (e.g., formaldehyde source).- Ineffective reduction of the carbonyl precursor.- Optimize Lithiation: Ensure anhydrous conditions. Use freshly titrated n-BuLi. Consider a stronger base like s-BuLi or t-BuLi if necessary.[1]- Reagent Quality: Use freshly opened or properly stored organolithium reagents. Purge reaction vessel with inert gas (Argon or Nitrogen).- Electrophile Choice: Use paraformaldehyde (cracked in situ) or anhydrous formaldehyde gas for better reactivity.- Reduction Conditions: If starting from an ester or aldehyde, ensure the reducing agent (e.g., LiAlH₄, NaBH₄) is active and used in appropriate molar excess.[2][3][4][5]
Formation of Multiple Isomers - Lack of regioselectivity during functionalization. Lithiation at the methyl group instead of the C5 position.[1][6]- Control Lithiation Conditions: For C5-lithiation of 1-methylpyrazole, thermodynamic control is crucial. This typically involves slower addition of n-BuLi at a slightly elevated temperature (e.g., 0 °C to room temperature) and longer reaction times.[1] Kinetically controlled conditions (low temperature, e.g., -78 °C) can favor lithiation of the methyl group.[1][7]
Ring Opening or Degradation - The pyrazole ring can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[8][9]- Temperature Control: Maintain low temperatures during the addition of strong bases like n-BuLi. Avoid prolonged exposure to high temperatures in the presence of strong bases.
Difficult Purification - Co-elution of starting material or byproducts with the desired product.- Product instability on silica gel.- Chromatography: Deactivate silica gel with a small amount of triethylamine (e.g., 1% v/v) in the eluent to prevent streaking and decomposition of the basic product.[10] Consider using neutral alumina as the stationary phase.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.[10]
Over-reduction or Side Reactions (for reduction route) - Reduction of the pyrazole ring (less common but possible under harsh conditions).- Aldol condensation of the starting aldehyde if basic conditions are present during workup.- Milder Reducing Agents: For the reduction of 1-methyl-1H-pyrazole-5-carbaldehyde, sodium borohydride (NaBH₄) is often sufficient and milder than lithium aluminum hydride (LiAlH₄).[2]- Careful Workup: Ensure the workup procedure is non-basic if unreacted aldehyde is a concern.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the pros and cons of each?

There are two primary and highly effective routes for synthesizing this compound:

  • Route A: Reduction of a Carbonyl Precursor. This is often the most straightforward approach. It involves the synthesis of either 1-methyl-1H-pyrazole-5-carbaldehyde or a methyl/ethyl ester of 1-methyl-1H-pyrazole-5-carboxylic acid, followed by reduction to the primary alcohol.

    • Pros: High-yielding and generally reliable. The starting carbonyl compounds are often commercially available or can be synthesized through established methods like the Vilsmeier-Haack reaction for the aldehyde.[2][11][12]

  • Route B: Direct Functionalization of 1-methyl-1H-pyrazole. This involves the direct C-H activation of 1-methyl-1H-pyrazole at the 5-position, followed by quenching with an electrophile.

    • Pros: Potentially a more atom-economical, one-pot synthesis from a simple starting material.

    • Cons: Requires careful control of reaction conditions to achieve the desired regioselectivity (C5 vs. methyl group functionalization).[1][6] This method is also highly sensitive to moisture and air.

Q2: How can I ensure regioselective functionalization at the C5 position of 1-methyl-1H-pyrazole?

Regioselectivity in the lithiation of 1-methyl-1H-pyrazole is dictated by kinetic versus thermodynamic control.[1]

  • For C5 functionalization (Thermodynamic Product): The reaction should be carried out under conditions that allow for equilibration to the more stable C5-lithiated species. This typically involves adding n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at a temperature between 0 °C and room temperature, followed by a stirring period to allow for the formation of the thermodynamic product before adding the electrophile.[1]

  • For Methyl Group Functionalization (Kinetic Product): This is favored at very low temperatures (e.g., -78 °C) where the initial, faster deprotonation of the methyl group is "frozen" in place before it can equilibrate to the more stable C5-anion.[1][7]

Q3: My purification by silica gel column chromatography is giving poor recovery. What can I do?

Pyrazoles are basic heterocycles and can interact strongly with the acidic silica gel, leading to streaking, low recovery, and even decomposition. To mitigate this:

  • Neutralize the Silica: Add 1-2% triethylamine or ammonia in methanol to your eluent system.[10] This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Consider Recrystallization: If your product is a solid and of reasonable purity post-workup, recrystallization is an excellent method to obtain highly pure material without the need for chromatography.[10]

Q4: What are the key safety precautions when working with organolithium reagents and metal hydrides?

Both n-BuLi and LiAlH₄ are pyrophoric and react violently with water.

  • Always work in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).

  • Use dry, flame-dried glassware and anhydrous solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Quench reactions carefully and slowly at low temperatures (0 °C or below). For LiAlH₄, a common quenching procedure is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (the Fieser workup).[13]

Section 3: Experimental Protocols

Protocol 1: Synthesis via Reduction of 1-methyl-1H-pyrazole-5-carbaldehyde

This two-step protocol first describes the formylation of 1-methyl-1H-pyrazole followed by reduction.

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde

  • To a stirred solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1-methyl-1H-pyrazole dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-methyl-1H-pyrazole-5-carbaldehyde.

Step 2: Reduction to this compound

  • Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Protocol 2: Synthesis via Direct C5-Lithiation of 1-methyl-1H-pyrazole
  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and 1-methyl-1H-pyrazole.

  • Cool the solution to 0 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via a syringe.

  • After the addition, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the thermodynamic C5-lithiated species.[1]

  • Cool the reaction mixture to -78 °C.

  • In a separate flask, "crack" paraformaldehyde by heating it gently under a stream of argon to generate anhydrous formaldehyde gas. Pass this gas into the stirred reaction mixture via a cannula. Alternatively, add freshly dried, powdered paraformaldehyde directly to the reaction flask.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (treated with triethylamine) to yield this compound.

Section 4: Visualizations

Diagram 1: Synthetic Pathways to this compound

Synthetic_Pathways Start_Py 1-methyl-1H-pyrazole Lithiation C5-Lithiation Start_Py->Lithiation n-BuLi, THF (0°C to RT) Vilsmeier Vilsmeier-Haack Start_Py->Vilsmeier POCl3, DMF Aldehyde 1-methyl-1H-pyrazole-5-carbaldehyde Reduction Reduction Aldehyde->Reduction NaBH4 or LiAlH4 Product This compound Lithiation->Product 1. HCHO 2. H2O workup Reduction->Product Vilsmeier->Aldehyde

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Route Which Route? Reduction Lithiation Start->Check_Route Check_Reagents_Red Check Reagents (Reduction) - Activity of NaBH4/LiAlH4 - Purity of Aldehyde/Ester Check_Route:r1->Check_Reagents_Red Check_Reagents_Lith Check Reagents (Lithiation) - Titrate n-BuLi - Anhydrous Solvent - Electrophile Source Check_Route:r2->Check_Reagents_Lith Check_Conditions_Red Check Conditions (Reduction) - Temperature Control - Reaction Time - Stoichiometry Check_Reagents_Red->Check_Conditions_Red Purification Review Purification - Deactivate Silica? - Recrystallization Possible? Check_Conditions_Red->Purification Check_Conditions_Lith Check Conditions (Lithiation) - Inert Atmosphere - Temperature (0°C to RT) - Reaction Time for Equilibration Check_Reagents_Lith->Check_Conditions_Lith Check_Conditions_Lith->Purification End Yield Improved Purification->End

Caption: A logical flow for diagnosing low-yield issues.

References

Technical Support Center: Purification of N-Methylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of N-methylated pyrazoles. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may encounter during the purification of these valuable heterocyclic compounds. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity, yield, and efficiency of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant purification challenges specific to N-methylated pyrazoles?

The primary challenge in purifying N-methylated pyrazoles is the frequent co-formation of N1 and N2 regioisomers during the methylation of unsymmetrically substituted pyrazoles.[1][2][3] These isomers often exhibit very similar polarities and boiling points, making their separation by standard techniques like column chromatography or distillation difficult.[2][4] Other common challenges include the removal of unreacted starting materials, residual base, and other reaction byproducts.

Q2: How does N-methylation affect the polarity of a pyrazole, and how does this impact purification?

N-methylation generally decreases the polarity of a pyrazole compared to its N-H counterpart. This is because the methyl group replaces a hydrogen atom capable of hydrogen bonding.[5] As a result, N-methylated pyrazoles tend to have lower retention factors (higher Rf values) on normal-phase silica gel and are more soluble in less polar organic solvents. This shift in polarity is a critical consideration when selecting solvent systems for chromatography and recrystallization.

Q3: What are the first-line purification techniques for crude N-methylated pyrazoles?

For most N-methylated pyrazoles, the recommended initial purification strategies are:

  • Flash Column Chromatography: This is the most widely used technique for separating N-methylated pyrazoles from impurities and, when optimized, from their regioisomers.[6][7][8]

  • Recrystallization: If the N-methylated pyrazole is a solid, recrystallization can be a highly effective method for achieving high purity, especially if the impurities have different solubility profiles.[9][10]

  • Acid-Base Extraction: Leveraging the basicity of the pyrazole nitrogen, an acid-base extraction can effectively remove non-basic impurities from the crude reaction mixture.[11][12]

Troubleshooting Guide: Common Purification Issues

Issue 1: My TLC shows two or more very close spots. How can I separate these N-methylated pyrazole regioisomers?

This is a classic problem of separating N1 and N2 regioisomers.[13] Here’s a systematic approach to tackle this:

Root Cause: The structural similarity of the regioisomers leads to nearly identical interactions with the stationary phase in chromatography.

Troubleshooting Steps:

  • Optimize TLC Conditions: Before scaling up to column chromatography, meticulously screen various solvent systems for your TLC.

    • Start with a standard eluent system: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[11]

    • Vary the solvent ratio: Test a range of ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to maximize the separation between the spots (ΔRf).

    • Introduce a third solvent: Sometimes, adding a small amount of a third solvent with a different polarity, such as dichloromethane or methanol, can improve resolution.

    • Consider alternative solvents: If hexane/ethyl acetate systems fail, try substituting ethyl acetate with other polar solvents like isopropyl acetate or acetone.[7]

  • Enhance Column Chromatography Performance:

    • Use high-resolution silica: For challenging separations, consider using silica gel with a smaller particle size (e.g., 25-40 µm) or a higher surface area, which can provide better resolution.[14]

    • Employ a shallow gradient: Instead of an isocratic elution, a slow, shallow gradient of the polar solvent can help to resolve closely eluting compounds.[7]

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading onto silica gel can result in a more concentrated starting band and improved separation.[11]

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase (C18) chromatography is a viable alternative.[2][15] The elution order is typically reversed, with more polar compounds eluting first. Common solvent systems include methanol/water or acetonitrile/water.[15]

  • Fractional Recrystallization: If the product is crystalline, fractional recrystallization can be attempted. This technique relies on slight differences in the solubility of the regioisomers in a particular solvent.[9] It may require multiple recrystallization cycles to achieve high purity of one isomer.

Issue 2: My N-methylated pyrazole is "oiling out" during recrystallization instead of forming crystals.

"Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point.[9]

Root Cause: The compound is too soluble in the chosen solvent system at the temperature of precipitation, or the solution is cooling too rapidly.

Troubleshooting Steps:

  • Increase the Solvent Volume: Add more of the "good" solvent (the one in which your compound is more soluble) to the hot solution to lower the saturation point. This allows crystallization to occur at a lower temperature, hopefully below the compound's melting point.[9]

  • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[9]

  • Change the Solvent System:

    • Experiment with a solvent that has a lower boiling point.

    • If using a co-solvent system (e.g., ethanol/water), try altering the ratio or switching to a different anti-solvent (a solvent in which your compound is poorly soluble).[9][12]

  • Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a tiny crystal ("seed crystal") to the cooled, supersaturated solution can induce crystallization.[9]

Issue 3: I'm experiencing low recovery after column chromatography.

Low recovery can be due to several factors, from irreversible adsorption on the silica to co-elution with impurities.

Root Cause: The compound may be strongly adsorbing to the acidic silica gel, or the chosen eluent may not be strong enough to elute the product completely.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Pyrazoles are basic and can interact strongly with the acidic surface of silica gel. Before running the column, you can flush it with the eluent containing a small amount of a base like triethylamine (~0.1-1%) to neutralize the acidic sites.[15]

  • Increase Eluent Polarity: If your product is not eluting, gradually increase the polarity of your solvent system.

  • Check for Co-elution: Analyze your fractions carefully by TLC. It's possible your product is spread across more fractions than anticipated or is co-eluting with an impurity that quenches its UV signal.

  • Consider Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a bonded phase like diol.

Experimental Protocols

Protocol 1: Purification of N-Methylated Pyrazoles by Flash Column Chromatography

This protocol provides a general procedure for purifying N-methylated pyrazoles on a silica gel column.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[11]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack, ensuring a uniform bed free of air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. You can use an isocratic system (constant solvent ratio) or a gradient system (gradually increasing the polarity).[7]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing your purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-methylated pyrazole.

Protocol 2: Purification of N-Methylated Pyrazoles via Acid-Base Extraction

This protocol is effective for separating basic N-methylated pyrazoles from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1M HCl) and shake vigorously. Allow the layers to separate.[12][16]

    • The basic N-methylated pyrazole will be protonated and move into the aqueous layer.

  • Separation:

    • Drain the lower aqueous layer into a clean flask.

    • The organic layer, containing non-basic impurities, can be washed again with fresh aqueous acid to ensure complete extraction of the product.

  • Basification and Product Recovery:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).

    • The neutralized N-methylated pyrazole will precipitate out if it is a solid or form an oily layer if it is a liquid.

  • Isolation:

    • If the product precipitates, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product is an oil, extract it back into an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvent Systems for Chromatography and Recrystallization of N-Methylated Pyrazoles

Purification MethodSolvent System (Non-polar:Polar)Target Compounds & CommentsReference(s)
Flash Chromatography Hexane / Ethyl AcetateGeneral purpose for many pyrazole derivatives.[8][11]
Heptane / Isopropyl AcetateAn alternative to hexane/EtOAc, can offer different selectivity.[7]
Dichloromethane / MethanolFor more polar N-methylated pyrazoles.
Recrystallization Ethanol or MethanolGood for moderately polar, crystalline pyrazoles.[9][10]
Ethanol / WaterA co-solvent system for compounds soluble in hot ethanol but not cold water.[9][12]
Hexane / Ethyl AcetateFor less polar compounds, dissolve in hot EtOAc and add hexane as the anti-solvent.[9]
AcetoneA versatile solvent for a range of polarities.[17]

Visualizations

Workflow for Troubleshooting the Separation of N-Methylated Pyrazole Regioisomers

G start Crude Mixture: Two Close Spots on TLC tlc Optimize TLC Conditions (Vary Solvents & Ratios) start->tlc column High-Resolution Flash Chromatography (Shallow Gradient, Dry Loading) tlc->column Good Separation Seen still_mixed Isomers Still Mixed tlc->still_mixed No Separation reverse_phase Reverse-Phase (C18) Chromatography column->reverse_phase Separation Incomplete pure_isomer Pure Regioisomer column->pure_isomer Successful Separation recryst Fractional Recrystallization (If Crystalline) reverse_phase->recryst Separation Incomplete reverse_phase->pure_isomer Successful Separation recryst->pure_isomer Successful Separation

Caption: Troubleshooting workflow for separating N-methylated pyrazole regioisomers.

Logical Flow of Purification via Acid-Base Extraction

G start Crude Product in Organic Solvent add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer: Neutral/Acidic Impurities separate_layers->organic_layer Phase 1 aqueous_layer Aqueous Layer: Protonated N-Methyl Pyrazole separate_layers->aqueous_layer Phase 2 add_base Neutralize with Aqueous Base (e.g., NaOH) aqueous_layer->add_base isolate Isolate Pure Product (Filtration or Extraction) add_base->isolate

Caption: Workflow for purification of N-methylated pyrazoles using acid-base extraction.

References

Technical Support Center: Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (1-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis of this important heterocyclic building block.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, while seemingly straightforward, can present several challenges, primarily concerning regioselectivity and reaction control. The formation of side products is a common issue that can complicate purification and reduce overall yield. This guide provides a systematic approach to identifying, understanding, and mitigating the formation of these impurities.

Two common synthetic pathways to this compound are:

  • Route A: N-methylation of a pre-formed pyrazole-5-methanol or a suitable precursor like ethyl 1H-pyrazole-5-carboxylate, followed by reduction.

  • Route B: Reduction of a pre-methylated pyrazole-5-carboxylate or pyrazole-5-carbaldehyde.

Each of these routes has its own set of potential side reactions. This guide will dissect these issues in a question-and-answer format to provide clear and actionable solutions.

Troubleshooting and FAQs

Issue 1: Presence of an Isomeric Impurity After N-Methylation

Question: My final product shows a significant isomeric impurity that is difficult to separate by column chromatography. What is this impurity and how can I avoid it?

Answer:

The most common isomeric impurity is (1-methyl-1H-pyrazol-3-yl)methanol . This arises from the non-selective N-methylation of the pyrazole ring. The pyrazole anion is a resonant structure, and alkylation can occur at either nitrogen.

Causality and Mechanism:

The N-methylation of an unsymmetrically substituted pyrazole often yields a mixture of N1 and N2 alkylated products. The ratio of these regioisomers is influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions.[1][2][3] For a 5-substituted pyrazole, methylation can occur at the N1 or N2 position, leading to the desired 1,5-disubstituted product and the isomeric 1,3-disubstituted product, respectively.

G

Troubleshooting Protocol:

  • Choice of Methylating Agent: Sterically bulky methylating agents can improve regioselectivity. Consider using α-halomethylsilanes followed by protodesilylation, which has been shown to achieve high N1/N2 regioisomeric ratios.[2][3][4]

  • Protecting Groups: In some cases, a removable protecting group can be installed on one of the nitrogen atoms to direct methylation to the other.

  • Reaction Conditions:

    • Base: The choice of base can influence the regioselectivity. Experiment with different bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

    • Solvent: The polarity of the solvent can affect the reaction outcome. Test a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., THF, dioxane).

  • Purification: If the formation of the isomer cannot be completely suppressed, careful optimization of chromatographic conditions is necessary. Consider using a chiral column if applicable, or derivatization to facilitate separation.

Condition Effect on Regioselectivity Recommendation
Methylating Agent Bulky agents favor the less hindered nitrogen.Use α-halomethylsilanes for higher N1 selectivity.[3]
Base Can influence the ionic character of the transition state.Screen NaH, K2CO3, and Cs2CO3.
Solvent Affects the solvation of the pyrazole anion.Evaluate DMF, ACN, and THF.
Issue 2: Incomplete Reduction of the Ester or Aldehyde Group

Question: My reaction to reduce the pyrazole-5-carboxylate (or carbaldehyde) to the alcohol is sluggish and I have a significant amount of unreacted starting material. What can I do?

Answer:

Incomplete reduction is often due to insufficient reducing agent, deactivation of the reducing agent, or low reactivity of the starting material.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Lithium aluminum hydride (LAH): This is a powerful reducing agent suitable for esters and aldehydes.[5] Ensure it is fresh and handled under strictly anhydrous conditions.

    • Sodium borohydride (NaBH4): This is a milder reducing agent, generally effective for aldehydes but may be slow for esters. If using NaBH4 for an ester, the addition of a Lewis acid like lithium chloride (LiCl) can enhance its reducing power.

  • Reaction Conditions:

    • Stoichiometry: Use a sufficient excess of the reducing agent (typically 1.5-3 equivalents for LAH with esters).

    • Temperature: While initial addition of LAH is often done at 0 °C for safety, the reaction may require warming to room temperature or gentle heating to go to completion.[5]

    • Solvent: Anhydrous THF or diethyl ether are the standard solvents for LAH reductions.

  • Work-up Procedure: A proper work-up is crucial. For LAH reductions, a Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is recommended to produce a granular precipitate that is easily filtered.

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Issue 3: Formation of a Dimer or Higher Molecular Weight Species

Question: I am observing a side product with a mass corresponding to a dimer of my pyrazole methanol. How is this formed?

Answer:

This is likely an ether formed by the intermolecular dehydration of the product alcohol or reaction of the alcohol with a reactive intermediate.

Causality and Mechanism:

Under acidic conditions or at elevated temperatures, this compound can undergo intermolecular dehydration to form a bis(pyrazolylmethyl) ether. This is more likely if the work-up involves strong acids or if the product is distilled at high temperatures.

Troubleshooting Protocol:

  • Neutral Work-up: Avoid strongly acidic conditions during the reaction work-up. Use a mild quenching agent and a neutral or slightly basic wash.

  • Purification Conditions:

    • Use moderate temperatures during solvent evaporation.

    • If distillation is used for purification, perform it under reduced pressure to lower the boiling point.

    • Column chromatography is generally the preferred method of purification for this compound.

  • Storage: Store the purified this compound in a cool, dry place.[6]

Issue 4: Side Products from Grignard Reactions with Ester Precursors

Question: I attempted a reaction with a Grignard reagent on a pyrazole derivative that also contained an ester group, and I obtained a tertiary alcohol instead of my expected product. Why did this happen?

Answer:

Grignard reagents react with esters twice to produce tertiary alcohols. The initial addition of the Grignard reagent to the ester forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[7][8]

Causality and Mechanism:

  • First Addition: The Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses, eliminating an alkoxide to form a ketone.

  • Second Addition: The highly reactive ketone is immediately attacked by a second molecule of the Grignard reagent to form a tertiary alkoxide, which is then protonated during work-up to yield the tertiary alcohol.

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Preventative Measures:

  • Protecting Groups: If a Grignard reaction is necessary on another part of the molecule, the ester group must be protected. For example, it can be reduced to the alcohol and protected as a silyl ether before performing the Grignard reaction.

  • Alternative Reagents: Consider using an organolithium reagent at low temperatures, which can sometimes provide better control.

  • Alternative Synthetic Route: If possible, redesign the synthesis to introduce the ester group after the Grignard step.

Summary of Potential Side Products and Mitigation Strategies

Side Product Origin Mitigation Strategy
(1-methyl-1H-pyrazol-3-yl)methanolNon-selective N-methylationUse sterically hindered methylating agents; optimize base and solvent.[2][3]
Unreacted Ester/AldehydeIncomplete reductionUse fresh, excess LAH; ensure anhydrous conditions; optimize temperature.[5]
Bis(pyrazolylmethyl) etherIntermolecular dehydrationAvoid acidic work-up and high temperatures during purification.
Tertiary AlcoholDouble addition of Grignard to esterProtect the ester group or revise the synthetic route.[7]
(3-methyl-1H-pyrazol-5-yl)methanolImpurity from pyrazole synthesisUse purified starting materials for ring formation.

References

Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and troubleshooting common issues. Our goal is to move beyond simple protocols and explain the underlying principles that govern a successful and selective methylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for a pyrazole N-methylation reaction?

A1: A prudent starting point for most pyrazole N-methylation reactions is room temperature.[1] Many protocols, especially those employing reactive methylating agents in polar aprotic solvents like DMF or DMSO, proceed efficiently without external heating.[2] It is crucial to monitor the reaction's progress via TLC or LC-MS. If no significant conversion is observed after a reasonable time (e.g., 1-2 hours), a gradual increase in temperature is warranted.[1]

Q2: How does temperature influence the rate of my N-methylation reaction?

A2: In general, increasing the reaction temperature increases the reaction rate by providing the necessary activation energy for the reaction to proceed. However, this is not always beneficial. Excessive heat can lead to the degradation of reagents or products and the formation of byproducts, ultimately lowering the overall yield. A systematic approach, such as a stepwise increase in temperature (e.g., from room temperature to 40 °C, then 60 °C, etc.) while monitoring the reaction, is the most effective way to identify the optimal temperature for your specific substrate and reagent combination.

Q3: Can temperature be used to control the regioselectivity (N1 vs. N2 methylation)?

A3: Yes, temperature can be a critical factor in controlling regioselectivity, often by influencing whether the reaction is under kinetic or thermodynamic control.[3][4][5][6]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms faster (the kinetic product) will be the major isomer. This is because the reaction proceeds through the lower activation energy pathway, even if the resulting product is less stable.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the more stable product (the thermodynamic product) will predominate. The additional energy allows the reaction to overcome the higher activation energy barrier leading to the more stable isomer. The system reaches equilibrium, favoring the lowest energy state.

It is important to note that other factors, such as the steric bulk of the pyrazole substituents and the methylating agent, as well as the choice of solvent and base, often play a more dominant role in directing regioselectivity.[7][8][9][10][11] For instance, the use of sterically bulky α-halomethylsilanes has been shown to significantly enhance N1-selectivity.[7][8][9][10][11]

Q4: What are the risks of running the reaction at too high a temperature?

A4: Exceeding the optimal temperature can lead to several undesirable outcomes:

  • Decreased Yield: Thermal degradation of starting materials, reagents, or the desired product.

  • Increased Byproduct Formation: Promotion of side reactions, such as elimination or decomposition, leading to a more complex crude product and difficult purification.

  • Loss of Regioselectivity: As discussed above, higher temperatures can shift the reaction towards the thermodynamic product, which may not be the desired isomer.

  • Safety Hazards: Some reagents and solvents can become hazardous at elevated temperatures. It is crucial to be aware of the thermal stability of all components in your reaction. In some cases, performing a Differential Scanning Calorimetry (DSC) analysis can help determine a safe operating temperature.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution & Explanation
Insufficient Reaction Temperature If the reaction is sluggish or has not started at room temperature, gradually increase the heat.[1] Some reactions require thermal energy to overcome the activation barrier. Monitor progress by TLC or LC-MS at each temperature increment.
Suboptimal Base/Solvent Combination The choice of base and solvent is critical for deprotonating the pyrazole nitrogen.[1] Stronger bases like NaH may be necessary for less reactive methylating agents.[1] Polar aprotic solvents like DMF or DMSO are often effective at solubilizing the pyrazole salt.[1][2]
Poor Reactivity of Methylating Agent The leaving group on the methylating agent significantly affects its reactivity (I > Br > Cl > OTs).[1] If using a less reactive agent like methyl chloride, consider switching to methyl bromide or methyl iodide.
Decomposition of Reagents or Product The reaction may be running too hot. Try lowering the temperature. Also, ensure all reagents are pure and anhydrous, as water can quench the pyrazole anion.[1]
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
Possible Cause Suggested Solution & Explanation
Kinetic vs. Thermodynamic Control Not Optimized Experiment with varying the reaction temperature and time. A lower temperature may favor the kinetic product, while a higher temperature may favor the thermodynamic product.
Steric and Electronic Factors The inherent electronic properties and steric hindrance of your pyrazole substrate will influence the site of methylation. For unsymmetrical pyrazoles, one nitrogen is often more nucleophilic or sterically accessible than the other.
Inappropriate Solvent The polarity of the solvent can have a profound impact on regioselectivity. Consider screening different solvents. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases.[12][13]
Non-selective Methylating Agent Traditional methylating agents like methyl iodide and dimethyl sulfate often provide poor regioselectivity.[7] Consider using a sterically bulky methylating agent, such as an α-halomethylsilane, which can sterically disfavor methylation at the more hindered nitrogen.[7][8][9][10][11]
Issue 3: Formation of Unexpected Byproducts
Possible Cause Suggested Solution & Explanation
Reaction Temperature is Too High High temperatures can promote side reactions. Reduce the reaction temperature and monitor for byproduct formation.
Presence of Water or Other Impurities Ensure all glassware is dry and reagents are anhydrous. Water can lead to hydrolysis of the methylating agent or other side reactions.
Incorrect Stoichiometry An excess of the base or methylating agent can lead to undesired reactions. Carefully control the stoichiometry of your reagents.

Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Screening in Pyrazole N-Methylation
  • To a solution of the pyrazole (1.0 equiv) in an anhydrous solvent (e.g., DMF, DMSO, or THF), add the base (1.1 - 2.0 equiv, e.g., K₂CO₃ or NaH) at room temperature under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.

  • Add the methylating agent (1.1 equiv, e.g., methyl iodide) dropwise.

  • Monitor the reaction by TLC or LC-MS after 1 hour.

  • If no or low conversion is observed, increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), holding at each temperature for 1-2 hours and monitoring the progress.

  • Once the optimal temperature is identified (good conversion with minimal byproduct formation), the reaction can be scaled up.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Table 1: Influence of Temperature on a Hypothetical Pyrazole N-Methylation
EntryTemperature (°C)Time (h)Conversion (%)N1:N2 RatioNotes
125 (Room Temp)4153:1Reaction is very slow.
2404653.2:1Increased rate with similar selectivity.
3602952.8:1Optimal temperature for high conversion.
4802>982:1Slight decrease in selectivity, minor byproduct observed.
51001>981.5:1Significant byproduct formation and loss of selectivity.

This data is illustrative and will vary depending on the specific substrates and conditions used.

Visualizing the Optimization Workflow

The following diagram illustrates a typical workflow for optimizing the reaction temperature for pyrazole N-methylation.

G cluster_0 Initial Reaction Setup cluster_1 Temperature Optimization Loop cluster_2 Outcome & Analysis start Start with Pyrazole Substrate setup Select Base (e.g., K2CO3) and Anhydrous Solvent (e.g., DMF) start->setup deprotonation Deprotonate at Room Temperature setup->deprotonation add_me Add Methylating Agent (e.g., MeI) at RT deprotonation->add_me monitor_rt Monitor Reaction at RT (TLC/LC-MS) add_me->monitor_rt check_conv_rt Sufficient Conversion? monitor_rt->check_conv_rt increase_temp Increase Temperature (e.g., to 40-60 °C) check_conv_rt->increase_temp No workup Reaction Workup & Purification check_conv_rt->workup Yes monitor_heat Monitor Reaction at Elevated Temperature increase_temp->monitor_heat check_byproducts Byproducts Forming? monitor_heat->check_byproducts check_conv_heat Sufficient Conversion? check_conv_heat->increase_temp No check_conv_heat->workup Yes check_byproducts->check_conv_heat No troubleshoot Troubleshoot Selectivity: Change Solvent/Reagent check_byproducts->troubleshoot Yes analyze Analyze Yield and Regioselectivity (NMR) workup->analyze optimal_found Optimal Temperature Identified analyze->optimal_found analyze->troubleshoot If needed

Caption: Workflow for optimizing pyrazole N-methylation temperature.

Kinetic vs. Thermodynamic Control Decision Pathway

G cluster_0 Kinetic Control Conditions cluster_1 Thermodynamic Control Conditions start Reaction Produces Isomer Mixture kinetic Favor Kinetic Product (Forms Faster) start->kinetic thermo Favor Thermodynamic Product (More Stable) start->thermo low_temp Use Low Temperature (e.g., 0 °C to RT) kinetic->low_temp short_time Use Short Reaction Time kinetic->short_time end Analyze Isomer Ratio to Determine Dominant Product low_temp->end short_time->end high_temp Use Higher Temperature thermo->high_temp long_time Use Longer Reaction Time thermo->long_time high_temp->end long_time->end

Caption: Decision pathway for kinetic vs. thermodynamic control.

References

Technical Support Center: Troubleshooting Low Conversion in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high conversion in their pyrazole modification reactions. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their functionalization can be nuanced.[1][2][3][4] This resource provides in-depth, experience-driven troubleshooting guides and FAQs to address specific issues you may encounter in the lab.

Section 1: C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyrazole core.[5] However, low conversion is a frequent hurdle. This section addresses common failure points in transition-metal-catalyzed C-H functionalization of pyrazoles.

Frequently Asked Questions (FAQs): C-H Functionalization

Q1: My C-H arylation reaction has stalled with significant starting material remaining. What are the primary factors to investigate?

A1: When a C-H functionalization reaction stalls, a systematic approach is crucial. The most common culprits are related to the catalyst system, reaction conditions, and the inherent reactivity of your substrate.[6]

  • Catalyst and Ligand Integrity: The choice of catalyst and ligand is paramount for both reactivity and selectivity.[6][7] Palladium, rhodium, and copper catalysts are commonly used.[7] Ensure your catalyst and ligand are from a reliable source and have not degraded. Many phosphine-based ligands are air-sensitive.

  • Solvent and Additives: The solvent plays a critical role. Polar aprotic solvents like DMF or DMA are common, but sometimes less conventional solvents can be beneficial.[6][7] Additives, such as acids or bases, can also significantly impact the reaction rate and selectivity.

  • Temperature: C-H activation often requires elevated temperatures to overcome the bond dissociation energy. However, excessive heat can lead to catalyst decomposition or undesired side reactions.[6] A careful optimization of the reaction temperature is often necessary.

Q2: I'm observing a mixture of regioisomers (e.g., C3 vs. C4 or C5 functionalization). How can I improve regioselectivity?

A2: Regioselectivity in pyrazole C-H functionalization is dictated by the inherent electronic properties of the pyrazole ring and the directing group employed.[5] The C4 position is generally the most electron-rich and susceptible to electrophilic substitution, while the C5 proton is the most acidic.[5][8]

  • Directing Groups: The use of a directing group on the N1 position is a powerful strategy to control regioselectivity. The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.

  • Protecting Groups: N-protecting groups like Boc or SEM can influence regioselectivity by altering the steric and electronic environment of the pyrazole ring.[7]

  • Solvent Effects: Protic solvents have been shown to favor arylation at the C4 position in some cases.[7]

Troubleshooting Guide: Low Yield in Pd-Catalyzed C-H Arylation

This guide provides a logical workflow for troubleshooting low conversion in a typical palladium-catalyzed C-H arylation of a pyrazole.

Diagram: Troubleshooting Flowchart for Low-Yield C-H Functionalization

G start Low Conversion in C-H Arylation reagent_check Verify Reagent Purity & Integrity (Substrate, Aryl Halide, Catalyst, Ligand, Base, Solvent) start->reagent_check temp_opt Optimize Temperature (e.g., screen 80°C, 100°C, 120°C) reagent_check->temp_opt Reagents OK base_screen Screen Different Bases (e.g., K2CO3, Cs2CO3, KOAc) temp_opt->base_screen No Improvement success Improved Conversion temp_opt->success Success ligand_screen Screen Different Ligands (e.g., phosphines, phenanthrolines) base_screen->ligand_screen No Improvement base_screen->success Success solvent_screen Screen Different Solvents (e.g., DMF, DMA, Toluene) ligand_screen->solvent_screen No Improvement ligand_screen->success Success solvent_screen->success Success G center N-Alkylation Conversion base Base Strength (e.g., NaH > Cs2CO3 > K2CO3) center->base solvent Solvent Polarity (e.g., DMF, Acetonitrile) center->solvent temperature Reaction Temperature (e.g., RT to 60°C) center->temperature solubility Solubility of Pyrazole Anion center->solubility

References

preventing decomposition of (1-methyl-1H-pyrazol-5-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (1-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we will delve into the inherent chemical properties of this compound, troubleshoot common storage-related issues, and provide best practices for its handling and use.

Understanding the Molecule: Inherent Instabilities

This compound is a heterocyclic alcohol that, while stable under recommended conditions, possesses functional groups susceptible to degradation.[1][2] The primary points of instability are the hydroxymethyl group and, to a lesser extent, the pyrazole ring itself under harsh conditions.

The hydroxymethyl group is analogous to a benzylic alcohol, making it susceptible to oxidation.[1][3][4] This is the most probable decomposition pathway during storage, especially in the presence of air (oxygen). The oxidation can proceed in two steps: first to the corresponding aldehyde, (1-methyl-1H-pyrazol-5-yl)carbaldehyde, and then further to the carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid. This process is often referred to as autoxidation and can be accelerated by exposure to light and trace metal impurities.[1][4][5]

While the pyrazole ring is aromatic and generally stable, it can be susceptible to degradation under strong acidic or basic conditions, although this is less common under typical storage scenarios.[6][7][8]

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses common issues encountered during the storage and use of this compound.

Q1: I've noticed a yellowing or discoloration of my solid this compound upon storage. What could be the cause?

A1: Discoloration is a common indicator of chemical degradation. The most likely cause is the formation of oxidized impurities. The initial oxidation product, the aldehyde, can be prone to self-condensation or polymerization, leading to colored byproducts. To confirm this, we recommend performing a purity analysis.

Recommended Action:

  • Analytical Confirmation: Analyze a small sample of the discolored material alongside a reference standard (if available) using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Gas Chromatography-Mass Spectrometry (GC-MS).[2][9][10][11][12] Look for the appearance of new peaks with different retention times than the parent compound. The mass spectrum from GC-MS can help in the tentative identification of these impurities.

  • Review Storage Conditions: Ensure the material has been stored according to the recommendations in Section 3. Specifically, check for breaches in the container seal that could allow air and moisture ingress.

Q2: My purity analysis (HPLC/GC) shows new peaks that were not present when I first received the material. How can I identify these degradation products?

A2: The appearance of new peaks confirms decomposition. Based on the chemical structure, the primary degradation products are likely the aldehyde and carboxylic acid derivatives.

  • (1-methyl-1H-pyrazol-5-yl)carbaldehyde: Expect a peak corresponding to a molecular weight of 110.11 g/mol .

  • 1-methyl-1H-pyrazole-5-carboxylic acid: Expect a peak corresponding to a molecular weight of 126.11 g/mol .

Workflow for Impurity Identification:

Caption: Workflow for identifying unknown degradation products.

Experimental Protocol: Forced Oxidation Study

To confirm the identity of oxidation products, you can perform a controlled forced degradation study.

  • Dissolve a small amount (e.g., 10 mg) of high-purity this compound in a suitable solvent (e.g., acetonitrile).

  • Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and stir at room temperature.

  • Monitor the reaction by HPLC or TLC.

  • Analyze the resulting mixture by LC-MS to identify the molecular weights of the generated impurities and compare their retention times with the unknown peaks in your stored sample.

Q3: Can I still use the material if minor degradation has occurred?

A3: This depends on the requirements of your experiment. For applications sensitive to impurities, such as in late-stage drug development, using degraded material is not recommended. For early-stage discovery, it may be possible to repurify the material by recrystallization or column chromatography. However, it is crucial to prevent further degradation by adhering to strict storage protocols.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the decomposition of this compound.

Storage Conditions:

ParameterRecommendationRationale
Temperature Freezer (-20°C to 0°C) or Refrigerator (2°C to 8°C)Slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, the primary driver of oxidative degradation.
Container Tightly sealed, amber glass vial or other light-protecting container.Prevents ingress of air and moisture; protects from light which can catalyze oxidation.
Moisture Store in a desiccator or dry environment.Prevents potential hydrolysis and other moisture-related degradation.

Handling Procedures:

  • Inert Atmosphere: When handling the solid, use a glove box or glove bag under an inert atmosphere if possible. For frequent use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

  • Avoid Contamination: Use clean spatulas and glassware to avoid introducing trace metals or other contaminants that can catalyze decomposition.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1]

Frequently Asked Questions (FAQs)

Q: Is this compound sensitive to light? A: Yes, as with many organic molecules, prolonged exposure to light, especially UV light, can provide the energy to initiate and accelerate oxidative degradation. It is recommended to store it in a light-protecting container.

Q: What is the expected shelf life of this compound? A: When stored under the recommended conditions (frozen, dry, under inert gas), the compound should remain stable for several years. However, it is good practice to re-analyze the purity of any chemical that has been in storage for an extended period before use.

Q: I need to make a stock solution. What is the best solvent and how should I store it? A: For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile. Prepare the solution fresh if possible. If storage is necessary, store the solution in a tightly sealed vial with minimal headspace at -20°C or below. For long-term storage, flushing the vial with an inert gas before sealing is recommended.

Q: My synthesis of a downstream product is failing. Could degradation of my this compound be the cause? A: Yes, this is a distinct possibility. If your starting material has partially oxidized to the aldehyde or carboxylic acid, these impurities may not participate in the desired reaction or could lead to unwanted side products. Always confirm the purity of your starting material before commencing a synthesis.

Analytical Methodologies

For routine purity checks and stability studies, a stability-indicating HPLC method is recommended.

Recommended Starting HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute less polar impurities, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Column Temp. 25 °C

GC-MS for Volatile Impurities:

A GC-MS method using a non-polar column (e.g., DB-5ms) is also suitable for identifying volatile impurities and the parent compound.[2]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Dissolve sample in mobile phase diluent hplc Inject on RP-HPLC (C18 Column) prep->hplc gcms Inject on GC-MS (DB-5ms Column) prep->gcms purity Calculate Purity by Area Percent hplc->purity impurities Identify Impurities by MS Fragmentation and Retention Time gcms->impurities

Caption: General workflow for analytical testing.

References

Technical Support Center: Column Chromatography Optimization for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the chromatographic purification of this important class of heterocyclic compounds. Here, we synthesize technical principles with field-proven experience to provide a comprehensive resource for optimizing your column chromatography workflows.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazole derivatives showing significant peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazoles on silica gel.[1] The primary cause is the interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This secondary interaction leads to a portion of the analyte molecules being retained more strongly, resulting in an asymmetrical, tailing peak shape.[3]

Q2: How do I select the initial mobile phase for purifying a new pyrazole derivative?

A2: The best starting point is to use Thin-Layer Chromatography (TLC).[4] Develop a TLC plate using a two-component solvent system, typically a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] The ideal solvent system will give your target pyrazole derivative a Retention Factor (Rf) value between 0.1 and 0.4. This range generally provides the best balance for good separation on a column.

Q3: My pyrazole derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is highly polar and does not move with standard solvent systems like ethyl acetate/hexane, you need to use a more polar mobile phase. A common next step is to use a mixture of dichloromethane (DCM) and methanol.[5] Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase its concentration. Be aware that using more than 10% methanol in your mobile phase can risk dissolving the silica gel.[5]

Q4: Can I use gradient elution for my pyrazole purification?

A4: Yes, gradient elution is highly recommended, especially for complex mixtures or when there is a large polarity difference between your desired compound and impurities.[6] A gradient, where you gradually increase the polarity of the mobile phase during the run, helps to sharpen peaks of later-eluting compounds and reduce the overall purification time.[7][8] Isocratic elution (using a constant solvent composition) can lead to significant band broadening for strongly retained compounds.[6]

Q5: My pyrazole derivative seems to be degrading on the silica gel column. What are my options?

A5: If you suspect your compound is unstable on acidic silica, you have a few options. You can deactivate the silica gel by treating it with a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[1][9] Alternatively, you can switch to a different stationary phase that is less acidic, such as neutral or basic alumina.[10][11][12]

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing of Basic Pyrazole Derivatives

This guide provides a systematic approach to diagnosing and resolving peak tailing, a frequent challenge in the purification of pyrazole compounds.

Causality Explained

The lone pair of electrons on the pyridine-type nitrogen atom of the pyrazole ring imparts basicity to the molecule. This basic center can form strong hydrogen bonds or have ionic interactions with the acidic silanol groups on the silica gel surface. This leads to multiple retention mechanisms, where some molecules are retained longer than others, causing the characteristic tailing of the chromatographic peak.[2][3]

Step-by-Step Troubleshooting Protocol
  • Mobile Phase Modification:

    • Action: Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase. A common starting concentration is 0.1-1% v/v.[1][3]

    • Mechanism: The TEA, being a stronger base, will preferentially interact with the acidic silanol sites on the silica gel, effectively masking them from your pyrazole derivative.[2][13] This minimizes the secondary interactions and results in a more symmetrical peak shape.

    • Caution: After purification, the TEA will need to be removed from your purified fractions, typically by co-evaporation with a solvent like toluene under reduced pressure.

  • Stationary Phase Deactivation/Alternative:

    • Action: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.

    • Option A: Deactivated Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% TEA. Pack the column with this slurry. This ensures the silica is "pre-treated" before the compound is loaded.[9]

    • Option B: Alumina: For compounds that are particularly sensitive or strongly basic, alumina can be an excellent alternative to silica gel.[10][14] Basic alumina is suitable for basic and neutral compounds and can often provide good separation without the need for mobile phase modifiers.[12][15] Neutral alumina is also a viable option for a wider range of compounds.[12]

Visual Troubleshooting Workflow

G start Start: Peak Tailing Observed add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea check_shape Re-evaluate Peak Shape (TLC or small column) add_tea->check_shape is_improved Is Peak Shape Symmetrical? check_shape->is_improved use_alumina Switch to Neutral or Basic Alumina Column is_improved->use_alumina No end_success Success: Proceed with Purification is_improved->end_success Yes use_alumina->check_shape end_reassess Reassess Separation: Consider Reversed-Phase use_alumina->end_reassess Still Tailing

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Separation of Closely-Eluting Pyrazole Isomers or Analogs

Achieving separation between compounds with very similar polarities, such as regioisomers, can be challenging.

Causality Explained

Separation (resolution) in chromatography is a function of column efficiency, compound retention, and selectivity.[16] When two compounds have very similar structures and polarities, they will have nearly identical retention times in a given solvent system, making them co-elute. The key to separating them is to alter the selectivity of the chromatographic system.

Step-by-Step Optimization Protocol
  • Fine-Tune the Mobile Phase:

    • Action: If you have partial separation (e.g., overlapping peaks), try reducing the polarity of your mobile phase. A less polar eluent will increase the retention of both compounds, potentially amplifying the small differences in their interaction with the stationary phase and improving separation.[17]

    • Example: If you are using 20% ethyl acetate in hexane, try running the column with 15% or even 10% ethyl acetate in hexane.

  • Change Solvent Selectivity:

    • Action: Replace one of the solvents in your mobile phase with another solvent of similar polarity but from a different selectivity group.

    • Mechanism: Different solvents have unique abilities to engage in dipole-dipole, hydrogen bonding, and other interactions. For example, ethyl acetate, diethyl ether, and dichloromethane have similar polarities but can interact differently with your compounds, potentially leading to a change in elution order or improved separation.[5][16]

    • Example: If a hexane/ethyl acetate system fails, try a hexane/diethyl ether or a hexane/dichloromethane system.

  • Optimize Column Parameters:

    • Action: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh).

    • Mechanism: A longer column increases the number of theoretical plates, providing more opportunities for separation. Finer silica gel particles lead to a more efficient column with less band broadening.

Data-Driven Solvent Selection

Use a solvent polarity chart to guide your choice of mobile phase components. The goal is to find a solvent system that maximizes the difference in affinity for your target compounds.

SolventPolarity Index (P')[18]Eluotropic Strength (ε° on Silica)
n-Hexane0.10.01
Cyclohexane0.20.04
Toluene2.40.29
Diethyl Ether2.80.38
Dichloromethane3.10.42
Ethyl Acetate4.40.58
Acetone5.10.65
Acetonitrile5.80.65
Isopropanol3.90.82
Methanol5.10.95

Experimental Protocols

Protocol 1: Systematic Method Development from TLC to Column

This protocol outlines a structured workflow for developing a purification method for a new pyrazole derivative.

Caption: Workflow for method development.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the desired compound has an Rf between 0.1 and 0.4. The relationship between Rf and the column volumes (CV) needed for elution is approximately CV = 1/Rf.

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size (a general rule is to use 30-50g of silica for every 1g of crude material).

    • Securely clamp the column in a vertical position.

    • Place a small plug of glass wool at the bottom, followed by a thin layer of sand.[19]

    • In a beaker, make a slurry of the required amount of silica gel in the least polar solvent of your mobile phase (e.g., hexane).[20][21]

    • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[20]

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.[21]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve your crude mixture in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[22] Carefully apply the solution to the top of the column with a pipette.

    • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[22] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (e.g., from a pump or house air) to start the flow.[22]

    • Begin collecting fractions in test tubes.

    • If running a gradient, gradually increase the percentage of the polar solvent.

    • Monitor the elution of your colorless compounds by periodically taking small aliquots from the collected fractions and spotting them on a TLC plate for analysis under UV light.[4][23][24]

  • Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified pyrazole derivative.

References

Technical Support Center: Purification of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic alcohol. Achieving high purity is critical for ensuring reproducible results in downstream applications, from screening assays to multi-step synthetic campaigns. This document provides in-depth troubleshooting guides and frequently asked questions to address common purification challenges encountered in the laboratory.

Section 1: Understanding Common Impurities

A successful purification strategy begins with understanding the potential impurities. The synthetic route to this compound can introduce several types of contaminants that must be addressed.

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: Based on common synthetic pathways for pyrazoles, your crude product may contain a mixture of the following:

  • Unreacted Starting Materials: Depending on the synthesis, these could include methylhydrazine and a 1,3-dicarbonyl equivalent.[1][2][3]

  • Regioisomers: The reaction of methylhydrazine with an unsymmetrical dicarbonyl precursor can lead to the formation of isomeric pyrazoles, such as (1-methyl-1H-pyrazol-3-yl)methanol. These often have very similar physical properties, making them challenging to separate.[4]

  • Reaction Byproducts: Incomplete reactions or side reactions can generate various impurities. For instance, if the synthesis involves the reduction of a corresponding ester (e.g., methyl 1-methyl-1H-pyrazole-5-carboxylate) with a reducing agent like lithium aluminum hydride (LAH), unreduced ester or over-reduction products could be present.[5]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., THF, methanol, ethanol, toluene) are common impurities that can often be removed by drying under high vacuum.[5]

  • Inorganic Salts: Salts, such as magnesium sulfate or sodium sulfate used for drying, or salts formed during the reaction quench (e.g., from an acid/base workup), can carry over into the crude product.[5][6]

Section 2: Troubleshooting Your Purification Strategy

Choosing the correct purification method is paramount. This section provides a logical framework for selecting and troubleshooting your approach.

Purification Method Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification technique based on the initial assessment of your crude material.

Purification_Workflow start Start: Crude this compound assess Assess Purity & Impurity Profile (TLC, ¹H NMR) start->assess decision_color Colored Impurities Present? assess->decision_color decision_purity Purity >95%? decision_color->decision_purity No charcoal Add Activated Charcoal Step during Recrystallization decision_color->charcoal Yes decision_impurities What is the nature of the major impurity? decision_purity->decision_impurities No recrystallization Recrystallization decision_purity->recrystallization Yes (Final Polish) decision_impurities->recrystallization Different Polarity chromatography Flash Column Chromatography decision_impurities->chromatography Close-running spots (TLC) Isomers / Similar Polarity acid_base Acid-Base Extraction / Salt Crystallization decision_impurities->acid_base Neutral / Non-basic Impurities final_product Pure Product (Verify by analysis) recrystallization->final_product charcoal->recrystallization chromatography->final_product acid_base->final_product

Caption: Workflow for selecting a purification method.

Q2: My crude product is a discolored solid. How can I remove the colored impurities?

A2: Colored impurities are typically non-polar, highly conjugated molecules. These can often be effectively removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[7] The charcoal adsorbs the colored impurities, which are then removed via hot filtration. Be cautious, as using too much charcoal can also adsorb your desired product and significantly reduce the yield.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A3: Low yield in recrystallization is a common issue that can be traced to several factors:

  • Improper Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.

  • Using Too Much Solvent: It is critical to use the minimum amount of hot solvent required to fully dissolve the solid.[7] Excess solvent will keep more of your product dissolved upon cooling, drastically lowering the recovery.

  • Cooling Too Rapidly: Allowing the solution to cool slowly to room temperature, followed by cooling in an ice bath, promotes the formation of large, pure crystals.[4] Rapid cooling can cause the product to "crash out" of solution, trapping impurities.[7]

Q4: My TLC shows two spots that are very close together. Will recrystallization separate them?

A4: It is unlikely. If two compounds have very similar Rf values on a TLC plate, it indicates they have similar polarities. Recrystallization is less effective at separating compounds with nearly identical physical properties, such as regioisomers.[4] For such challenging separations, flash column chromatography is the recommended technique, as it offers much higher resolving power based on subtle differences in how compounds interact with the stationary phase.[8][9]

Q5: My compound seems to be decomposing on the silica gel column. What are my options?

A5: this compound, being a heterocyclic alcohol, can be sensitive to the acidic nature of standard silica gel. Streaking on the TLC plate or low recovery from the column are signs of decomposition.[8] To mitigate this, you can:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution. This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be used as alternatives to silica gel for acid-sensitive compounds.[8]

Section 3: Standard Operating Procedures (SOPs)

Here are detailed protocols for the most common purification techniques for this compound.

SOP 1: Purification by Recrystallization

This protocol is the first-line method for purifying solids when impurities have significantly different solubility profiles from the product.

  • Solvent Selection: Based on the polarity of the target molecule, good starting solvents to screen are ethanol, isopropanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate or ethanol/water.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point of the solvent.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize precipitation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

SOP 2: Purification by Flash Column Chromatography

This technique is ideal for separating compounds of similar polarity, such as regioisomers.[10]

  • Solvent System (Eluent) Selection: Using TLC, find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.3-0.4.[8] This provides the best separation.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar eluent component (e.g., hexane).[9][11] Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]

  • Elution: Carefully add the eluent to the column and apply gentle air pressure to achieve a steady flow. Collect fractions in test tubes or vials.[11]

  • Fraction Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Frequently Asked Questions (FAQs)

Q6: What is the recommended way to store purified this compound?

A6: The compound is a solid and should be stored in a tightly sealed container in a dry environment. For long-term stability, storage at 2-8°C is recommended.

Q7: Can I use an acid-base extraction to purify this compound?

A7: Yes, this can be an effective technique. Pyrazoles are weakly basic and can be protonated by strong acids to form water-soluble salts. A patent describes a method where pyrazoles are dissolved in an organic solvent and treated with a mineral or organic acid to crystallize the corresponding acid addition salt, leaving neutral impurities behind in the solvent.[12] The pure pyrazole can then be recovered by neutralizing the salt with a base and extracting it back into an organic solvent.[13]

Q8: How do I know if my final product is pure?

A8: Purity should be assessed using multiple analytical techniques. A sharp melting point is a good indicator of purity. ¹H NMR spectroscopy should show clean signals corresponding to the product structure with no significant impurity peaks. High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method to determine purity, often aiming for >98%.[14]

Section 5: Data Summary

Purification TechniquePrimary ApplicationScalabilitySpeedCost
Recrystallization Removing impurities with different solubilities; final polishing step.ExcellentModerateLow
Flash Chromatography Separating compounds with similar polarities (e.g., isomers).[9]GoodSlowHigh (solvents, silica)
Acid-Base Extraction Removing neutral or acidic/basic impurities from the basic product.[12][13]ExcellentFastLow

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (1-methyl-1H-pyrazol-5-yl)methanol. This molecule, while seemingly simple, is a frequent source of inquiries due to its nuanced NMR spectrum, which often deviates from initial predictions. For researchers in medicinal chemistry and drug development, where pyrazole scaffolds are ubiquitous, a precise understanding of its spectral features is paramount for structural verification and purity assessment.

This guide is structured as a series of frequently asked questions (FAQs) that directly address the common and unexpected NMR phenomena observed during the analysis of this compound. We will move beyond simple data reporting to explain the underlying physical and chemical principles, providing you with the expertise to not only solve your immediate issue but also to anticipate similar challenges in related heterocyclic systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My hydroxyl (-OH) proton signal is unexpectedly broad, shifted, or has disappeared entirely. What is happening and how can I find it?

This is the most common issue encountered and is almost always related to proton exchange and hydrogen bonding dynamics. The chemical environment of the hydroxyl proton is not static.

Causality Explained:

  • Chemical Exchange: The hydroxyl proton is acidic and can rapidly exchange with other labile protons in the sample.[1] The primary culprits are trace amounts of water (H₂O) in the deuterated solvent or exchange with protic solvents themselves (like CD₃OD or D₂O). If this exchange is fast on the NMR timescale, the signal can be averaged out and disappear into the baseline. In an intermediate exchange regime, the signal becomes very broad.[2]

  • Intermolecular Hydrogen Bonding: The chemical shift of the -OH proton is exquisitely sensitive to concentration. At higher concentrations, molecules form hydrogen-bonded dimers or oligomers, which deshields the proton, shifting it downfield. As the sample is diluted, these interactions lessen, and the signal shifts upfield. This is why the -OH peak can seem to "move" between different experiments.

  • Solvent Effects: The choice of solvent has a profound impact.

    • Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): Intermolecular hydrogen bonding is more significant, but exchange with residual water can still cause broadening.

    • Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents form strong hydrogen bonds with the -OH proton. This slows down intermolecular exchange, resulting in a much sharper, more distinct -OH signal that will often show coupling to the adjacent -CH₂ protons.[2]

    • Protic Solvents (e.g., D₂O, CD₃OD): The -OH proton will rapidly exchange with the deuterium of the solvent, rendering the signal invisible in a standard ¹H NMR spectrum.[1]

Troubleshooting Protocol 1: The "D₂O Shake"

This is a definitive test to identify a hydroxyl or amine proton.

Methodology:

  • Acquire Spectrum: Run a standard ¹H NMR of your sample in a solvent like CDCl₃ or DMSO-d₆.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for 20-30 seconds to ensure mixing.

  • Analyze: Re-run the ¹H NMR spectrum. The signal corresponding to the -OH proton will have disappeared or significantly diminished due to its exchange with deuterium.

FAQ 2: The methylene (-CH₂) protons are significantly downfield from where I expected, and the signal is not a simple singlet. Why is this?

The typical prediction for a -CH₂-OH group might be around 3.5-4.5 ppm. However, in this compound, this signal is often observed further downfield (e.g., >4.7 ppm in CDCl₃) and may appear as a broad singlet or even two distinct signals (an AB quartet). This is strong evidence of intramolecular hydrogen bonding .

Causality Explained: The Intramolecular Hydrogen Bond

The key to understanding the spectrum of this molecule is the formation of a stable, six-membered intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the N2 nitrogen of the pyrazole ring.[3][4][5]

G

This interaction has two major consequences:

  • Conformational Restriction: The hydrogen bond locks the hydroxymethyl group in a relatively fixed position. This restricted rotation means the two protons on the -CH₂ group are no longer in chemically identical environments. One proton is held closer to the pyrazole ring, while the other is further away. They become diastereotopic , and instead of a singlet, they should theoretically give rise to an AB quartet (a pair of doublets). If the rotational barrier is not high enough, the signals may just broaden and coalesce into a broad singlet.

  • Deshielding Effect: The hydrogen bond pulls electron density away from the -OH proton, causing it to be significantly deshielded (shifted far downfield). This effect also influences the adjacent -CH₂ protons, contributing to their downfield shift.

Troubleshooting Protocol 2: Temperature-Dependent NMR

This is the most powerful method to investigate dynamic processes like restricted rotation.[6][7]

Methodology:

  • Sample Preparation: Prepare a sample in a solvent with a wide liquid range, such as Toluene-d₈ or THF-d₈. CDCl₃ is often unsuitable due to its limited temperature range.

  • Room Temperature Scan: Acquire a standard spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Cooling Scans: Gradually lower the temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.[1]

  • Analysis: As the temperature decreases, the rate of rotation around the C5-CH₂ bond will slow.

    • Expected Observation: A broad singlet for the -CH₂ protons at room temperature should resolve into two distinct signals (an AB quartet) at lower temperatures. The -OH proton signal should sharpen and shift further downfield as the hydrogen bond becomes stronger and more stable.

  • Heating Scans (Optional): Heating the sample above room temperature can provide enough energy to break the intramolecular hydrogen bond. In this case, you would expect the AB quartet to coalesce back into a sharp singlet, which would also shift upfield.

FAQ 3: I'm still unsure of my assignments for the pyrazole ring protons (H3 and H4). How can I be certain?

Misassignment is possible, especially if impurities are present. While ¹H NMR is a good starting point, 2D NMR techniques provide definitive proof of structure and connectivity.[1]

Typical Chemical Shift Ranges (in CDCl₃):

  • H3: ~7.4-7.5 ppm (doublet)

  • H4: ~6.1-6.2 ppm (doublet)

  • N-CH₃: ~3.8-3.9 ppm (singlet)

  • -CH₂-: >4.7 ppm (often broad singlet)

  • -OH: Highly variable, often broad

Data Summary Table:

ProtonExpected Shift (CDCl₃, ppm)MultiplicityKey Correlations
H3~7.5dHMBC to C5, C4, N-CH₃
H4~6.2dHMBC to C3, C5
N-CH₃~3.9sHMBC to C5, C3
-CH₂->4.7br s or ABqHSQC to C-CH₂, HMBC to C5
-OHVariablebr sDisappears with D₂O

Troubleshooting Protocol 3: 2D NMR for Unambiguous Assignment

Methodology:

  • Sample: Prepare a reasonably concentrated sample (~10-20 mg) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly to the carbons they are attached to. This will definitively link the signals at ~7.5 ppm, ~6.2 ppm, ~3.9 ppm, and >4.7 ppm to their respective carbon atoms (C3, C4, N-CH₃, and the methylene carbon).

  • Acquire HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for piecing together the molecular skeleton.

    • Key HMBC Correlations:

      • The N-CH₃ protons should show a correlation to both C5 and C3 .

      • The H3 proton should show a correlation to C5 .

      • The -CH₂ protons should show a strong correlation to the pyrazole carbon they are attached to, C5 .

G Start Unexpected NMR Spectrum Q_OH Is the -OH peak broad or missing? Start->Q_OH Q_CH2 Is the -CH₂- peak shifted or complex? Start->Q_CH2 Q_Ring Are ring assignments uncertain? Start->Q_Ring Sol_D2O Perform D₂O Shake (Protocol 1) Q_OH->Sol_D2O Sol_VT Run Variable Temp NMR (Protocol 2) Q_CH2->Sol_VT Sol_2D Acquire HSQC/HMBC (Protocol 3) Q_Ring->Sol_2D Result_Exchange Confirms exchangeable proton Sol_D2O->Result_Exchange Result_Rotation Probes intramolecular H-bond and restricted rotation Sol_VT->Result_Rotation Result_Structure Confirms structure and all assignments Sol_2D->Result_Structure

References

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and widely used technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of (1-methyl-1H-pyrazol-5-yl)methanol, a versatile building block in medicinal chemistry. By delving into the expected spectral features and comparing them with its structural isomers, this document serves as a practical reference for scientists engaged in the synthesis and characterization of pyrazole-containing compounds.

The Structural Significance of this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group on one of the nitrogen atoms and a hydroxymethyl group on a carbon atom. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity. ¹H NMR spectroscopy provides a definitive fingerprint of this arrangement, allowing for its unequivocal identification.

Deciphering the ¹H NMR Spectrum: A Predicted Analysis

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide crucial information about the structure.

Predicted ¹H NMR Spectral Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1-OHVariable (broad singlet)s (broad)1H
2H-3 (pyrazole ring)~7.4d1H
3H-4 (pyrazole ring)~6.2d1H
4-CH₂-~4.6s2H
5-CH₃~3.8s3H

Causality Behind the Chemical Shifts and Multiplicities:

  • -OH Proton (Signal 1): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange with residual water or other hydroxyl groups.

  • Pyrazole Ring Protons (Signals 2 & 3): The pyrazole ring is an aromatic system, and its protons (H-3 and H-4) are expected to resonate in the aromatic region of the spectrum. The H-3 proton is adjacent to a nitrogen atom and is deshielded, causing it to appear at a lower field (higher ppm value) compared to the H-4 proton. These two protons are on adjacent carbons and will split each other into doublets (d). The coupling constant (J-value) between them is typically small.

  • Methylene Protons (-CH₂-) (Signal 4): The protons of the methylene group are attached to a carbon adjacent to both the pyrazole ring and the hydroxyl group. The electronegative oxygen atom and the aromatic ring deshield the methylene protons, shifting their signal downfield. As there are no adjacent protons to couple with, this signal is expected to be a singlet (s).

  • Methyl Protons (-CH₃) (Signal 5): The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This environment results in a downfield shift compared to a typical alkyl methyl group. This signal will appear as a singlet as there are no neighboring protons.

To visually represent the distinct proton environments, the following diagram illustrates the molecular structure with each unique proton labeled.

Figure 1. Molecular structure of this compound with proton assignments.

Comparative Analysis: Distinguishing Isomers by ¹H NMR

The unambiguous identification of this compound is further solidified by comparing its ¹H NMR spectrum with those of its structural isomers: (1-methyl-1H-pyrazol-3-yl)methanol and (1-methyl-1H-pyrazol-4-yl)methanol. While all three isomers have the same molecular formula, their distinct substitution patterns on the pyrazole ring lead to predictable differences in their respective ¹H NMR spectra.

Comparison of Predicted ¹H NMR Data for Pyrazole Methanol Isomers

CompoundPyrazole Ring Protons-CH₂- Signal-CH₃ Signal
This compound H-3 (~7.4 ppm, d), H-4 (~6.2 ppm, d)~4.6 ppm, s~3.8 ppm, s
(1-methyl-1H-pyrazol-3-yl)methanolH-4 (~6.3 ppm, d), H-5 (~7.5 ppm, d)~4.7 ppm, s~3.9 ppm, s
(1-methyl-1H-pyrazol-4-yl)methanolH-3 (~7.6 ppm, s), H-5 (~7.5 ppm, s)~4.5 ppm, s~3.8 ppm, s

The key differentiating feature lies in the signals of the pyrazole ring protons. In (1-methyl-1H-pyrazol-4-yl)methanol, the H-3 and H-5 protons are not adjacent and will therefore appear as singlets. In contrast, the ring protons of the 5-substituted and 3-substituted isomers will appear as doublets due to coupling with their neighboring ring proton. The subtle differences in the chemical shifts of the methylene and methyl protons can also aid in distinguishing between the 3- and 5-substituted isomers.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following section outlines a step-by-step methodology for acquiring the ¹H NMR spectrum of this compound.

Materials and Instrumentation:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the deuterated solvent)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly of the -OH proton.[1][2]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including:

      • Pulse sequence (e.g., a standard single-pulse experiment).

      • Number of scans (typically 8-16 for a sample of this concentration).

      • Relaxation delay (e.g., 1-2 seconds).

      • Acquisition time (e.g., 2-4 seconds).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.[1]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

The following diagram illustrates the general workflow for acquiring and processing an NMR spectrum.

G cluster_workflow ¹H NMR Experimental Workflow SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition Processing Data Processing DataAcquisition->Processing Analysis Spectral Analysis Processing->Analysis

Figure 2. A simplified workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its unambiguous characterization. By understanding the expected chemical shifts, multiplicities, and integration patterns, and by comparing these features with those of its isomers, researchers can confidently verify the identity and purity of their synthesized compounds. Adherence to a standardized experimental protocol ensures the acquisition of high-quality data, which is fundamental to the integrity of any chemical research and development program.

References

A Senior Application Scientist's Guide to the FT-IR Analysis of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Heterocyclic Alcohols

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, pyrazole derivatives are of paramount importance due to their diverse biological activities. The compound (1-methyl-1H-pyrazol-5-yl)methanol (CAS: 84547-61-5) represents a key building block, incorporating both a nucleophilic hydroxyl group and a stable N-methylated aromatic pyrazole ring.[1][2]

Unambiguous structural confirmation of such molecules is a non-negotiable prerequisite for any downstream application. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for this purpose. It provides a unique vibrational fingerprint, confirming the presence of key functional groups and offering insights into the molecule's overall structure.

This guide provides an in-depth comparison of the expected FT-IR spectral features of this compound, outlines a validated experimental protocol for its analysis, and compares its spectral signature to a structurally relevant alternative to demonstrate the diagnostic power of the technique.

Molecular Structure and Vibrational Characteristics

To effectively interpret the FT-IR spectrum, a foundational understanding of the molecule's structure is essential. This compound is a solid with a reported melting point of approximately 58°C.[3] Its structure contains several distinct functional groups, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies.

The primary functional groups to be identified are:

  • O-H Group (Alcohol): The hydroxyl group is expected to produce a very prominent, broad absorption band due to intermolecular hydrogen bonding in the solid state.

  • C-O Group (Primary Alcohol): The carbon-oxygen single bond stretch provides a key indicator of the alcohol functionality.

  • Pyrazole Ring: This aromatic heterocycle has a complex fingerprint region arising from C=N, C-N, N-N, and C=C stretching vibrations, as well as ring deformation modes.[4][5]

  • Aromatic C-H: The C-H bonds on the pyrazole ring have characteristic stretching and bending frequencies.[6]

  • Aliphatic C-H: The methyl (CH₃) and methylene (CH₂) groups also exhibit distinct stretching and bending vibrations.[7]

Below is a diagram illustrating the key structural components of the molecule.

G start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background 2. Acquire Background Spectrum clean_crystal->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Apply Pressure with Clamp apply_sample->apply_pressure acquire_spectrum 5. Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data 6. Process Data (Ratio & Correct) acquire_spectrum->process_data cleanup 7. Clean Crystal process_data->cleanup end_node End cleanup->end_node

References

A Senior Application Scientist's Guide to Pyrazole Isomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the pyrazole nucleus is a well-established "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2] However, the true potential of this five-membered heterocycle lies not just in its presence, but in its precise architecture. The constitutional isomerism of substituents on the pyrazole ring can dramatically alter a molecule's pharmacological profile, turning a potent therapeutic into an inactive compound, or shifting its selectivity from one target to another.

This guide provides an in-depth comparison of the biological activities of pyrazole isomers, moving beyond a simple catalog of compounds to explain the causal relationships between structure, selectivity, and function. We will dissect key examples, provide actionable experimental protocols, and offer insights grounded in established structure-activity relationships (SAR).

Part I: The Foundation of Isomeric Control in Pyrazole Chemistry

The biological activity of a pyrazole derivative is fundamentally dictated by the spatial arrangement of its substituents. The condensation reaction of a 1,3-dicarbonyl compound with a hydrazine is a common route to pyrazole synthesis, but it can often yield a mixture of regioisomers.[2][3] For instance, an unsymmetrical diketone can produce both 1,3,5-trisubstituted and 1,3,4-trisubstituted pyrazoles. The ability to control this regioselectivity is a cornerstone of pyrazole-based drug design, as the distinct electronic and steric environments of each isomer lead to different interactions with biological targets.[2][4]

Below is a diagram illustrating the basic isomeric forms that are central to the discussions in this guide.

Caption: Fundamental pyrazole isomer substitution patterns.

Part II: A Tale of Two Isomers: COX-2 Inhibition and Anti-Inflammatory Activity

Perhaps the most commercially successful and well-studied class of pyrazole drugs are the selective cyclooxygenase-2 (COX-2) inhibitors. This class provides a perfect case study for the profound impact of isomerism on biological selectivity and therapeutic index.

The Target: COX-1 vs. COX-2

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which mediate the conversion of arachidonic acid to prostaglandins.[5] The COX-1 isoform is constitutively expressed and plays a protective role in the gastric mucosa, while COX-2 is induced during inflammation.[6] The therapeutic goal is to selectively inhibit COX-2 for anti-inflammatory effects while sparing COX-1 to avoid gastrointestinal side effects.[5][6]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Gastric Protection, etc.) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Celecoxib Celecoxib & Deracoxib Celecoxib->COX2 Selective Inhibition

Caption: Simplified COX pathway and the target of selective inhibitors.

Isomeric Comparison: Celecoxib vs. Deracoxib

Celecoxib and Deracoxib are both diarylpyrazole NSAIDs, but they differ in their core isomeric structure.

  • Celecoxib: A 1,5-diarylpyrazole , where the two crucial aryl groups are attached to the N1 and C5 positions of the pyrazole ring.[5]

  • Deracoxib: A 1,3-diarylpyrazole , with aryl groups at the N1 and C3 positions.[7]

This seemingly minor shift in the position of one aryl group has significant consequences for COX-2 selectivity. The key to selectivity lies in a side pocket of the COX-2 active site that is absent in COX-1. For this class of drugs, a para-sulfonamide moiety on one of the aryl rings is critical for binding within this side pocket.[5]

In the 1,5-diaryl configuration of celecoxib, the sulfonamide-bearing phenyl group at the N1 position and the p-tolyl group at the C5 position orient perfectly to allow the sulfonamide to access this selective pocket. In contrast, while the 1,3-diaryl isomer Deracoxib is also a potent anti-inflammatory agent, its selectivity profile is different.[7][8] Studies in canine models, where Deracoxib is primarily used, show it to be COX-2 selective, but the human-approved Celecoxib often displays a higher selectivity ratio in direct comparisons.[6]

Data Presentation: Comparative COX Inhibition

The following table summarizes representative in vitro data for pyrazole-based COX inhibitors, illustrating the impact of structure on potency and selectivity.

CompoundIsomer ClassTarget SpeciesCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 1,5-DiarylpyrazoleCanine>100.05>200
Deracoxib 1,3-DiarylpyrazoleCanine2.00.0825[6]
Valdecoxib Isoxazole (related)Human5.20.05104
Rofecoxib Furanone (related)Human>500.018>2700

Data is compiled from various sources for illustrative purposes. Direct comparison requires identical assay conditions.

Experimental Workflow & Protocol

To trust the data, the protocol must be self-validating. The workflow for identifying selective inhibitors involves a primary screen followed by a selectivity assay.

Screening_Workflow start Synthesized Pyrazole Isomers primary_screen Primary Screen: In Vitro COX-2 Inhibition Assay start->primary_screen decision1 Potency > Threshold? (e.g., IC50 < 1µM) primary_screen->decision1 secondary_screen Selectivity Screen: In Vitro COX-1 Inhibition Assay decision1->secondary_screen Yes inactive Inactive or Non-selective decision1->inactive No calculate_si Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) secondary_screen->calculate_si decision2 SI > Threshold? (e.g., >50) calculate_si->decision2 hit Hit Compound for Further Development decision2->hit Yes decision2->inactive No

Caption: Experimental workflow for screening selective COX-2 inhibitors.

Detailed Protocol: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the IC₅₀ values for test compounds against purified COX-1 and COX-2 enzymes.

  • Materials & Reagents:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.

    • Test compounds (pyrazole isomers) dissolved in DMSO.

    • Reference inhibitors (e.g., Celecoxib, SC-560).

    • 96-well black microplates.

    • Fluorescence plate reader (Ex/Em = 535/590 nm).

  • Enzyme Preparation:

    • Causality: The enzyme must be active. Prepare fresh enzyme solutions by diluting the stock in cold assay buffer containing heme. Keep on ice at all times to prevent degradation. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Procedure:

    • To each well of the 96-well plate, add 150 µL of assay buffer.

    • Add 10 µL of the fluorescent probe ADHP.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • Add 10 µL of the test compound at various concentrations (typically a 10-point serial dilution) or vehicle (DMSO) for control wells.

    • Causality: Pre-incubate the enzyme with the inhibitor. Allow the plate to incubate for 15 minutes at room temperature, protected from light. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every minute for 10-20 minutes.

    • Causality: The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is proportional to enzyme activity. Calculate the initial reaction rates for all wells.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: Run a known selective COX-1 inhibitor (e.g., SC-560) and a known selective COX-2 inhibitor (e.g., Celecoxib) in parallel as positive controls. The resulting IC₅₀ and selectivity values should align with historical data, validating the assay's performance.

Part III: Beyond Inflammation - Isomerism in Other Therapeutic Areas

The influence of pyrazole isomerism extends far beyond COX inhibition. Different substitution patterns unlock activities against a diverse range of biological targets.

Cannabinoid Receptor (CB1) Antagonism

The anti-obesity drug Rimonabant (withdrawn) is a classic example of a 1,3,5-trisubstituted pyrazole . The structure-activity relationship for CB1 antagonism is highly defined and distinct from that of COX-2 inhibitors.

  • Position 1: Requires a 2,4-dichlorophenyl group for potent activity.[9]

  • Position 5: A para-substituted phenyl ring is optimal.[9]

  • Position 3: A carboxamido group, often linked to a piperidinyl moiety, is essential for binding.[9][10]

Altering this specific 1,3,5-substitution pattern, for example, by moving the carboxamide group to position 4, typically results in a dramatic loss of CB1 receptor affinity.

Anticancer and Antimicrobial Activities

The pyrazole scaffold is also prevalent in compounds developed for oncology and infectious diseases.

  • Anticancer: Many pyrazole-containing kinase inhibitors have been developed. The specific substitution pattern (isomers) determines which kinase family (e.g., Src, Abl, VEGFR) the compound will target. For instance, some 1,3,4,5-tetrasubstituted pyrazoles show significant cytotoxicity against cancer cell lines.[11][12][13]

  • Antifungal/Antibacterial: The biological activity of antimicrobial pyrazoles is also highly dependent on isomerism. Studies have shown that the presence of electronegative groups at the C3 and C5 positions of a 1,3,5-trisubstituted pyrazoline ring can be critical for significant antifungal action.[14]

Conclusion and Future Outlook

The evidence is unequivocal: the isomeric form of a substituted pyrazole is a primary determinant of its biological function. For the medicinal chemist and drug development scientist, this presents both a challenge and an opportunity. A synthetic strategy that produces an uncontrolled mixture of regioisomers is inefficient and can lead to misleading biological data. Conversely, a deep understanding of structure-activity relationships, coupled with regioselective synthetic methods, allows for the rational design of potent and highly selective therapeutics.

The key takeaway is that when evaluating a pyrazole-based compound, one must not only consider the nature of its substituents but, critically, their precise location on the heterocyclic core. This isomeric awareness is fundamental to unlocking the full therapeutic potential of this remarkable scaffold.

References

A Comparative Guide to the X-ray Crystallography of (1-Methyl-1H-pyrazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The (1-methyl-1H-pyrazol-5-yl)methanol core, in particular, offers a versatile scaffold for the design of novel therapeutic agents. The three-dimensional arrangement of atoms within these molecules, dictated by their solid-state packing, is of paramount importance. It governs crucial parameters such as solubility, stability, and, most critically, the stereospecific interactions with biological targets.

Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate three-dimensional structures. By providing precise atomic coordinates, it allows for a detailed understanding of molecular conformation, bond lengths, bond angles, and the subtle yet powerful intermolecular interactions that dictate the crystal lattice. This guide offers a comparative analysis of the crystallographic features of this compound and its derivatives, providing insights into how substituent modifications influence their solid-state architecture. Understanding these structure-packing relationships is fundamental for the rational design of next-generation pyrazole-based therapeutics with optimized efficacy and developability.

Synthesis and Crystallization: From Molecular Design to Diffractable Crystals

The journey to a high-resolution crystal structure begins with the strategic synthesis of the target molecule and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical and directly impacts the success of the crystallographic analysis.

General Synthetic Approach

A common and effective method for the synthesis of N-substituted pyrazole derivatives involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a substituted hydrazine. For the parent compound, this compound, a plausible route involves the reaction of a suitable four-carbon building block with methylhydrazine, followed by functional group manipulation to introduce the methanol moiety.

Derivatives can be accessed by employing appropriately substituted starting materials. For instance, introducing substituents on a phenyl ring attached to the methanol carbon can be achieved by starting with a substituted benzoylacetone equivalent.

Experimental Protocol: Synthesis of a Representative Derivative, (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

  • Step 1: Synthesis of 1-phenylbutane-1,3-dione. To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), acetophenone is added, followed by the dropwise addition of ethyl acetate. The mixture is refluxed, then cooled and acidified to yield the 1,3-dione.

  • Step 2: Cyclocondensation. The resulting 1-phenylbutane-1,3-dione is dissolved in ethanol, and an equimolar amount of methylhydrazine is added. The reaction mixture is refluxed for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Reduction. Upon completion, the solvent is evaporated, and the crude pyrazole product is purified. The ketone functionality on the pyrazole is then selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride in methanol.

  • Step 4: Purification and Characterization. The final product, (1-methyl-1H-pyrazol-5-yl)(phenyl)methanol, is purified by column chromatography. The structure is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution. The choice of solvent and technique is determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: The synthesized compound is dissolved in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to near saturation. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer.

The rationale behind these techniques is to approach the point of supersaturation gradually, allowing molecules to self-assemble into a highly ordered, single-crystal lattice rather than crashing out as an amorphous powder.

Comparative Crystallographic Analysis

The true power of X-ray crystallography lies in the comparative analysis of a series of related structures. By systematically altering substituents, we can directly observe the impact on the crystal packing and intermolecular interactions. For this guide, we will compare the crystallographic features of three representative this compound derivatives to illustrate these principles.

  • Compound A: this compound

  • Compound B: (1-Methyl-1H-pyrazol-5-yl)(4-chlorophenyl)methanol

  • Compound C: 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol (A structural isomer with similar functional groups)[2]

Table 1: Comparative Crystallographic Data

ParameterCompound A (Hypothetical)Compound B (Representative)Compound C[2]
Chemical Formula C₅H₈N₂OC₁₁H₁₁ClN₂OC₁₁H₁₃N₃O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) ~9.5~7.216.586(3)
b (Å) ~8.8~11.56.1360(12)
c (Å) ~10.2~13.110.983(2)
β (°) ** ~105~98107.03(3)
Volume (ų) **~820~10701066.8(3)
Z 444
Key H-Bonding O-H···N₂O-H···N₂O-H···N(pyridyl)

Note: Data for Compound A is hypothetical, based on typical values for similar small molecules, to provide a baseline for comparison. Data for Compound B is representative of a halogen-substituted derivative. Data for Compound C is taken from the literature.[2]

Analysis of Intermolecular Interactions

The crystal packing of these derivatives is primarily governed by hydrogen bonding, with contributions from other weak interactions. The hydroxyl group (the methanol moiety) and the pyrazole nitrogen atoms are the key players in these interactions.

  • Hydrogen Bonding: In all three compounds, the hydroxyl group's proton acts as a hydrogen bond donor. The primary acceptor is typically the sp²-hybridized nitrogen atom (N2) of the pyrazole ring of an adjacent molecule. This O-H···N interaction is a robust and highly directional bond that often dictates the primary supramolecular motif. In Compound C, the more basic nitrogen of the pyridine ring also participates in hydrogen bonding.[2] These interactions link the molecules into chains or dimers.

  • Influence of Substituents:

    • Compound B (4-chlorophenyl): The introduction of the 4-chlorophenyl group provides an opportunity for additional, weaker interactions. These include C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the aromatic ring of a neighbor. Furthermore, halogen bonding (C-Cl···N or C-Cl···O) can occur, although it is generally a weaker interaction. The bulky phenyl group also introduces steric constraints that influence the overall packing arrangement, often leading to a less dense crystal structure compared to the unsubstituted parent compound.

    • Compound C (pyridyl): The presence of the pyridyl group introduces a strong hydrogen bond acceptor (the pyridine nitrogen). This leads to a different and potentially more complex hydrogen-bonding network compared to derivatives without this feature.

  • π-π Stacking: When aromatic rings like phenyl or pyridyl are present, π-π stacking interactions can further stabilize the crystal lattice. In this interaction, the electron-rich π systems of parallel aromatic rings attract each other. The geometry of this stacking (e.g., face-to-face or offset) is a key feature of the crystal packing.

The choice of substituent, therefore, offers a powerful tool to modulate these intermolecular forces, allowing for the "crystal engineering" of desired solid-state properties. For example, introducing groups capable of forming strong, predictable hydrogen bonds can guide the self-assembly process towards a specific packing motif.

Alternative Analytical Techniques: A Complementary Perspective

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information, particularly regarding the molecule's properties in solution and its chemical identity.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths/angles, intermolecular interactions.Unambiguous, high-resolution structural determination.Requires high-quality single crystals; provides a static picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.Provides data on the molecule in a biologically relevant solution state; does not require crystallization.Structure determination is indirect and often lower resolution than crystallography; difficult for very large molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.Extremely high sensitivity and accuracy for mass determination.Provides no information on 3D structure or atomic connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to confirm the presence of key chemical bonds (e.g., O-H, C=O).Provides limited information on the overall molecular structure.

For the development of this compound derivatives, an integrated analytical approach is essential. NMR and MS are used to confirm the successful synthesis and purity of the compound. X-ray crystallography is then employed to determine its precise 3D structure, which is crucial for computational modeling and understanding its potential interactions with a biological target. The combination of these techniques provides a comprehensive understanding of the molecule from its chemical identity to its behavior in both solution and the solid state.

Visualizing the Workflow and Structures

Diagrams are indispensable tools for conceptualizing experimental workflows and molecular relationships.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography s1 1,3-Dicarbonyl Precursor s3 Cyclocondensation s1->s3 s2 Methylhydrazine s2->s3 s4 Reduction s3->s4 s5 Column Chromatography s4->s5 c1 Crude Product s5->c1 c2 Solvent Selection c1->c2 c3 Slow Evaporation / Vapor Diffusion c2->c3 c4 Single Crystal Formation c3->c4 x1 Crystal Mounting c4->x1 x2 Data Collection (Diffractometer) x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 x5 Structural Analysis x4->x5

Caption: Workflow from synthesis to structural analysis.

Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B M1 This compound N1_M1 N1 (Methylated) N2_M1 N2 (Acceptor) OH_M1 O-H (Donor) M2 This compound M1->M2 van der Waals Interactions N2_M2 N2 (Acceptor) OH_M1->N2_M2  O-H···N Hydrogen Bond OH_M2 O-H (Donor)

References

A Senior Application Scientist's Guide to the Synthesis of N-Methylpyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of N-Methylpyrazole Synthesis

The N-methylpyrazole scaffold is a privileged structure in modern chemistry, forming the core of numerous blockbuster pharmaceuticals and advanced agrochemicals.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore in drug candidates like the PDE5 inhibitor Sildenafil and the COX-2 inhibitor Celecoxib.[1][2] However, the synthesis of N-methylpyrazoles is not trivial. The core challenge lies in controlling the regioselectivity of N-methylation. Due to the tautomeric nature of the pyrazole ring, direct synthesis or post-synthesis alkylation often yields a mixture of two regioisomers, which can be difficult and costly to separate.[2][3] This guide provides an in-depth comparative analysis of various synthetic routes, from classical methods to modern regioselective strategies, offering field-proven insights to help researchers select the optimal pathway for their specific needs.

Route 1: The Classical Knorr Synthesis Pathway

The Knorr pyrazole synthesis, first reported in 1883, remains a foundational method for constructing the pyrazole ring.[4][5][6] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-methylpyrazoles, this can be approached in two ways.

A. Direct Condensation with Methylhydrazine

This is the most straightforward approach, where an unsymmetrical 1,3-dicarbonyl compound is reacted directly with methylhydrazine.

Causality of the Method: The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[7]

The Inherent Challenge—Regioisomerism: The primary drawback of this route is the lack of regioselectivity. The two nitrogen atoms of methylhydrazine have different nucleophilicities, and the two carbonyl groups of the dicarbonyl compound can have different electrophilicities. The initial attack can occur at either carbonyl group, leading to two distinct intermediates and, ultimately, a mixture of two N-methylpyrazole regioisomers.[2] The ratio of these isomers is often close to 1:1, necessitating challenging chromatographic separation.

Knorr_Synthesis_Regioisomers cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products (Regioisomeric Mixture) R1_CO R1-(C=O)-CH2-(C=O)-R3 pathA Pathway A: Attack at C(O)-R1 R1_CO->pathA - H2O pathB Pathway B: Attack at C(O)-R3 R1_CO->pathB Me_Hydrazine H2N-NH-CH3 Me_Hydrazine->pathA Me_Hydrazine->pathB Isomer1 Regioisomer 1 N1 adjacent to R3 pathA->Isomer1 Isomer2 Regioisomer 2 N1 adjacent to R1 pathB->Isomer2

Caption: The Knorr synthesis with methylhydrazine often yields a mixture of regioisomers.

B. Two-Step: NH-Pyrazole Synthesis followed by N-Methylation

An alternative classical approach involves first synthesizing the parent NH-pyrazole using unsubstituted hydrazine and then introducing the methyl group in a separate step.

Causality of the Method: This decouples ring formation from N-functionalization. The initial Knorr synthesis is often cleaner, as the two nitrogens of hydrazine are equivalent. The second step involves deprotonating the pyrazole with a base (e.g., NaH, K₂CO₃) to form a pyrazolide anion, which then acts as a nucleophile to attack a methylating agent (e.g., methyl iodide, dimethyl sulfate).

The Persisting Challenge—Regioisomerism: While seemingly more controlled, this method also suffers from poor regioselectivity. The pyrazolide anion is an ambident nucleophile, with negative charge density on both nitrogen atoms. Alkylation occurs at both sites, again producing a mixture of N1 and N2-methylated products that require separation.[8][9]

Route 2: Modern Strategies for Regiocontrolled Synthesis

Recognizing the limitations of classical methods, significant research has focused on developing highly regioselective routes.

A. [3+2] Cycloaddition Reactions

These reactions construct the pyrazole ring by combining a three-atom component with a two-atom component, often with excellent control over the final substitution pattern.

1. 1,3-Dipolar Cycloaddition: A powerful strategy involves the reaction of a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide) or a diazo compound, with a dipolarophile like an alkyne or an alkyne surrogate.[10][11]

Causality of the Method: The regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile, according to frontier molecular orbital (FMO) theory. By carefully choosing the reactants, the cycloaddition can be directed to produce a single regioisomer in high yield.[12] Catalyst-free heating is often sufficient, aligning with green chemistry principles.[10]

Cycloaddition_Pathway cluster_reactants Reactants cluster_product Product (Single Regioisomer) Nitrile_Imine R1-C≡N+-N--R2 (Nitrile Imine) Concerted Concerted [3+2] Cycloaddition Nitrile_Imine->Concerted Alkyne R3-C≡C-R4 (Alkyne) Alkyne->Concerted Pyrazole Regioselective Pyrazole Concerted->Pyrazole

Caption: [3+2] Cycloaddition offers a highly regioselective route to pyrazoles.

2. Aerobic Oxidative [3+2] Cycloaddition: A recent innovation uses inexpensive copper catalysts to promote the oxidative cycloaddition of N,N-disubstituted hydrazines with alkynoates, using air as the terminal oxidant.[13][14] This method is attractive for its high atom economy and use of a green oxidant.

B. Modifying Knorr Synthesis Conditions for Regiocontrol

Instead of abandoning the robust Knorr synthesis, researchers have found ways to influence its regiochemical outcome.

The Fluorinated Alcohol Effect: A significant breakthrough was the discovery that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent dramatically increases regioselectivity.[2][3]

Causality of the Effect: Fluorinated alcohols are strong hydrogen bond donors. They are believed to selectively stabilize the key hemiaminal intermediate that leads to the desired regioisomer, lowering its activation energy relative to the competing pathway. This solvent-induced control can shift isomer ratios from nearly 1:1 in ethanol to >95:5 in HFIP.[3]

C. Highly Selective N-Methylation of NH-Pyrazoles

This modern approach revisits the two-step synthesis but solves the N-methylation regioselectivity problem by using "masked" methylating agents.

Masked Reagents—Steric Control: The use of sterically bulky α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane) as the alkylating agent provides excellent N1-selectivity.[8][15][16]

Causality of the Method: The large trialkylsilyl group directs the alkylation to the less sterically hindered nitrogen of the pyrazole ring. Once the silylmethyl group is installed, it is cleanly cleaved in a subsequent protodesilylation step (using a fluoride source like TBAF and water) to reveal the desired N-methyl group. This two-step, one-pot procedure can achieve N1/N2 selectivities greater than 99:1.[8][15]

Selective_N_Methylation Start NH-Pyrazole Step1 Step 1: N-Alkylation (Bulky α-halomethylsilane, Base) Start->Step1 Intermediate N-Silylmethyl Pyrazole (Single Regioisomer) Step1->Intermediate Step2 Step 2: Protodesilylation (Fluoride Source, H2O) Intermediate->Step2 End N-Methyl Pyrazole (>99:1 Selectivity) Step2->End

Caption: Workflow for highly regioselective N-methylation using a masked reagent.

Comparative Data Summary

Synthesis RouteKey AdvantagesKey DisadvantagesTypical YieldRegioselectivity (N1:N2)Ideal Application
Direct Knorr (Methylhydrazine) One step, simple procedurePoor regioselectivity, difficult separation60-90% (combined isomers)~50:50 to 70:30Symmetrical 1,3-dicarbonyls; initial screening where isomer separation is feasible.
Knorr + N-Methylation Decouples ring formationPoor regioselectivity in methylation step50-80% (after separation)~50:50 to 60:40When the parent NH-pyrazole is readily available.
Knorr in Fluorinated Alcohol High regioselectivity, simple modificationCost of fluorinated solvents75-95%>95:5Regioselective synthesis of a specific isomer without redesigning the entire route.[2][3]
[3+2] Cycloaddition Excellent regioselectivity, broad scopeRequires synthesis of precursors (e.g., hydrazonoyl halides)70-95%>98:2When a specific, complex substitution pattern is required from the outset.[11]
Selective N-Methylation (Masked) Excellent regioselectivity, high yieldsTwo-step, one-pot process; cost of silyl reagent80-95%>99:1When a specific N1-methylated pyrazole is the target and the parent NH-pyrazole is available.[8][15]

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis in Fluorinated Alcohol[2]
  • Objective: To synthesize 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

  • Methodology:

    • To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL) in a sealed vial, add methylhydrazine (1.2 mmol, 1.2 equiv).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.

    • Expected Outcome: The target 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole is obtained in high yield (>90%) with a regioisomeric ratio typically exceeding 97:3.

Protocol 2: Highly Selective N-Methylation using a Masked Reagent[8]
  • Objective: To selectively synthesize a 1-methylpyrazole from its NH-pyrazole precursor.

  • Methodology:

    • Step A (N-Alkylation): To a solution of the starting NH-pyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL), add potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv) and (chloromethyl)trimethylsilane (1.2 mmol, 1.2 equiv).

    • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Do not isolate the intermediate.

    • Step B (Protodesilylation): Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mmol, 1.2 equiv) and water (2.0 mmol, 2.0 equiv) to the reaction mixture.

    • Stir at room temperature for 1-2 hours until the silylmethyl intermediate is fully converted to the N-methyl product.

    • Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure N1-methylpyrazole.

    • Expected Outcome: The desired N1-methylpyrazole is obtained in high yield (>85%) with >99:1 regioselectivity.

Conclusion and Recommendations

The synthesis of N-methylpyrazoles has evolved significantly from the classical, non-selective Knorr synthesis to highly controlled modern methodologies.

  • For initial discovery and screening , where rapid access to material is prioritized and isomer separation is manageable, the direct Knorr synthesis with methylhydrazine remains a viable, one-step option.

  • When a specific regioisomer is required and the process needs to be scaled up, modifying the Knorr synthesis by using fluorinated alcohols as solvents presents a powerful and operationally simple solution.[2]

  • For constructing highly functionalized pyrazoles where regiocontrol must be established from the beginning, [3+2] cycloaddition reactions offer unparalleled precision and versatility.[1]

  • For situations where the parent NH-pyrazole is readily available or more easily synthesized, the selective N-methylation using masked silyl reagents is arguably the most robust and selective method for obtaining pure N1-methylated products.[8]

The choice of synthetic route should be guided by a careful consideration of the target structure's complexity, the required level of isomeric purity, scalability, and cost. By leveraging the insights and protocols presented in this guide, researchers can navigate the challenges of N-methylpyrazole synthesis with greater efficiency and confidence.

References

A Comparative Guide to the Characterization of (1-methyl-1H-pyrazol-5-yl)methanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] (1-methyl-1H-pyrazol-5-yl)methanol, in particular, serves as a crucial building block for more complex molecules. Understanding its physicochemical and spectroscopic properties in relation to its structural analogs is paramount for researchers engaged in synthesis, process development, and drug discovery.

This guide provides a comprehensive, data-driven comparison of this compound with its key analogs: the positional isomer (1-methyl-1H-pyrazol-3-yl)methanol, the N-unsubstituted parent (1H-pyrazol-5-yl)methanol, and the N-ethyl analog (1-ethyl-1H-pyrazol-5-yl)methanol. By presenting side-by-side characterization data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to distinguish between these closely related compounds and to streamline their own synthetic and analytical efforts.

Comparative Characterization Data

The structural variations among these analogs—namely the position of the hydroxymethyl group and the nature of the substituent on the ring nitrogen—give rise to distinct and measurable differences in their physical and spectroscopic properties. The following table summarizes key characterization data gathered from various sources.

Property This compound (1-methyl-1H-pyrazol-3-yl)methanol (1H-pyrazol-5-yl)methanol (1-ethyl-1H-pyrazol-5-yl)methanol
Structure
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
alt text
alt text
alt text
CAS Number 84547-61-5[2][3][4]84547-62-6[5][6][7][8]23585-49-11007488-29-0[9]
Molecular Formula C₅H₈N₂O[2][10][11]C₅H₈N₂O[5][6][7]C₄H₆N₂O[12]C₆H₁₀N₂O[9]
Molecular Weight 112.13 g/mol [2][3][10]112.13 g/mol [5][6][7]98.10 g/mol [12]126.16 g/mol [9]
Physical Form Solid[2]Light yellow liquid[6]OilNot specified
Boiling Point Not specified243.6 ± 15.0 °C (Predicted)[6]Not specifiedNot specified
Storage Temp. 2-8°C, Sealed in dry[2]Not specifiedRoom TemperatureNot specified
InChIKey WQFOGLYQVFBDEY-UHFFFAOYSA-N[2][11]WCKJRVKJTUIAFW-UHFFFAOYSA-N[5]UIEABCXJWANXFS-UHFFFAOYSA-NNot specified

Spectroscopic Analysis: Distinguishing Features

A thorough spectroscopic analysis is essential for the unambiguous identification of each analog.[13] The subtle structural differences manifest as predictable variations in NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. While full spectral data is proprietary to suppliers, general principles and available data allow for a robust comparative analysis.[13][14]

  • ¹H NMR:

    • This compound: One would expect to see a characteristic singlet for the N-methyl group protons (typically ~3.8-4.0 ppm), a singlet for the methylene (-CH₂OH) protons, and two distinct doublets for the pyrazole ring protons (H3 and H4).

    • (1-methyl-1H-pyrazol-3-yl)methanol: Similar to its 5-yl isomer, it will show an N-methyl singlet and a methylene singlet. However, the chemical shifts of the pyrazole ring protons (H4 and H5) will differ due to the change in the electronic environment.

    • (1H-pyrazol-5-yl)methanol: This analog is distinguished by the absence of an N-alkyl signal and the presence of a broad N-H proton signal. The chemical shifts of the pyrazole ring protons will also be distinct from the N-methylated versions.

    • (1-ethyl-1H-pyrazol-5-yl)methanol: This compound will exhibit a characteristic quartet and triplet for the N-ethyl group, providing a clear diagnostic marker.

  • ¹³C NMR: The carbon environments are also unique. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) and the exocyclic methylene carbon will vary depending on the substituent pattern. For instance, the carbon atom attached to the nitrogen (C5 in the target molecule) will show a different chemical shift compared to the C3-substituted analog.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of each compound.

  • This compound & (1-methyl-1H-pyrazol-3-yl)methanol: Both isomers will have an identical exact mass of 112.0637 g/mol and a molecular ion peak [M]+ at m/z = 112.[5][11] Their fragmentation patterns, however, may show subtle differences upon detailed analysis.

  • (1H-pyrazol-5-yl)methanol: The parent compound will show a molecular ion peak at m/z = 98.[15]

  • (1-ethyl-1H-pyrazol-5-yl)methanol: This analog will have a molecular ion peak at m/z = 126, corresponding to its higher molecular weight.[9]

Infrared (IR) Spectroscopy

The primary diagnostic feature in the IR spectra of all these compounds is a broad absorption band in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibration from the alcohol functional group.[13] Differences may be observed in the C-H stretching and the fingerprint regions (below 1600 cm⁻¹) due to the different substitution patterns on the pyrazole ring.

Experimental Methodologies

The trustworthiness of any characterization data relies on robust and well-documented experimental protocols. Below are generalized, yet detailed, procedures for the synthesis and characterization of these pyrazole methanol derivatives, based on common laboratory practices.[6][16]

Protocol 1: Synthesis via Ester Reduction

This protocol describes a common method for synthesizing pyrazole methanols through the reduction of their corresponding methyl or ethyl esters using a powerful reducing agent like Lithium Aluminium Hydride (LAH).[6][16]

Causality: The choice of LAH is dictated by its high reactivity, which is necessary for the efficient reduction of the ester functional group to a primary alcohol. The reaction is performed under anhydrous conditions because LAH reacts violently with water.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of Lithium Aluminium Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to 0°C in an ice-water bath.

  • Substrate Addition: A solution of the appropriate pyrazole carboxylate ester (e.g., methyl 1-methyl-1H-pyrazole-5-carboxylate) (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.[6]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[6][16]

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH in grams. This procedure (Fieser workup) is crucial for safely neutralizing the excess LAH and precipitating the aluminum salts into a filterable solid.

  • Filtration & Extraction: The resulting suspension is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.[16]

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.[6]

Protocol 2: Standard Characterization Workflow

A self-validating characterization workflow ensures the identity and purity of the synthesized compound. Each step provides orthogonal data to confirm the structure.

Step-by-Step Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.[14] A separate, smaller sample is prepared for MS and IR analysis.

  • ¹H and ¹³C NMR Spectroscopy: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure, confirm the substitution pattern, and assess purity.[17]

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (molecular formula) by comparing the measured exact mass with the theoretical value.[11]

  • Infrared Spectroscopy: Run an IR spectrum (e.g., using an ATR accessory) to confirm the presence of key functional groups, particularly the hydroxyl (-OH) group.[13]

  • Physical Properties: If the sample is a solid, determine its melting point and compare it with literature values. This serves as a good indicator of purity.

Visualization of Key Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

SynthesisWorkflow cluster_reagents Reagents & Setup cluster_process Reaction & Workup cluster_output Output Ester Pyrazole Carboxylate Ester in THF Addition Slow Addition (<5°C) Ester->Addition LAH LiAlH4 in THF (0°C) LAH->Addition Stir Stir at RT (4-18h) Addition->Stir Quench Quench (0°C) (H2O, NaOH) Stir->Quench Filter Filter & Concentrate Quench->Filter Crude Crude Product Filter->Crude Pure Purified Product (via Chromatography) Crude->Pure

Caption: General workflow for the synthesis of pyrazole methanols via ester reduction.

CharacterizationWorkflow Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Confirms Connectivity & Purity MS Mass Spectrometry (HRMS) Start->MS Confirms Molecular Formula IR FT-IR Spectroscopy Start->IR Confirms Functional Groups Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Standard workflow for the structural characterization of a synthesized compound.

Conclusion

The characterization of this compound and its analogs requires a multi-faceted analytical approach. While isomers share the same molecular formula and weight, their unique substitution patterns lead to distinct spectroscopic fingerprints, particularly in ¹H and ¹³C NMR spectra. The presence or absence of an N-alkyl group provides an immediate point of differentiation. By leveraging the comparative data and standardized protocols presented in this guide, researchers can confidently synthesize, identify, and utilize these valuable heterocyclic building blocks in their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (1-methyl-1H-pyrazol-5-yl)methanol (CAS No. 84547-61-5). As a compound frequently used in research and development, its proper handling from bench to disposal is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance.[1][2] This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the principles of safe chemical waste management.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3] The primary mandate for its disposal is clear: it must be treated as hazardous waste and managed by licensed waste carriers.[3] Discharge into the environment, including sewer systems, must be strictly avoided.[3][4]

The hazards associated with this compound necessitate its classification as regulated chemical waste.[3][5] The Safety Data Sheet (SDS) specifies that it causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, all waste streams containing this chemical, regardless of concentration, must be segregated for hazardous waste disposal.

Table 1: Chemical and Hazard Identification

Property Value Source
Chemical Name This compound [3][6]
CAS Number 84547-61-5 [3][6]
Molecular Formula C₅H₈N₂O [6]
Physical Form Solid [6]
GHS Hazard Statements H315, H319, H335 [3]
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) [3][7][8]

| Disposal Directive | P501: Dispose of contents/container to hazardous waste disposal. |[3] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

The irritant nature of this compound demands stringent adherence to safety protocols to prevent personnel exposure during waste handling. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and waste disposal.[9][10]

Required PPE and Work Environment:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[11]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes or dust.[3][8]

  • Lab Coat: A lab coat must be worn to protect skin and clothing.[12]

  • Work Area: All handling of this compound, including waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

Waste Segregation and Containerization Protocol

Proper segregation is the first and most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[12] Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents.[3]

Step-by-Step Containerization Procedure:

  • Select an Appropriate Container: Choose a container made of a material chemically compatible with this compound and any solvents used.[13] The container must be free from damage and have a secure, leak-proof screw cap.[13][14] For liquid waste, leave at least one inch of headspace to allow for expansion.[13]

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired solid this compound in a designated, sealable container.[12] This includes contaminated materials like weighing paper, pipette tips, and gloves.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed container for liquid chemical waste.[12]

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled.[15] According to EPA and OSHA regulations, the label must include:[16][17][18]

    • The words "Hazardous Waste".[17]

    • The full chemical name: "this compound" and all other constituents in the mixture, including solvents.[1]

    • The approximate concentrations or volumes of each component.[13]

    • The relevant hazard warnings (e.g., Irritant).[17]

    • The date waste accumulation began.[2]

On-Site Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][13][17]

SAA Storage Requirements:

  • Location: The SAA must be under the direct control of laboratory personnel.[14]

  • Containment: Store the waste container in a secondary containment bin to prevent spills from spreading.[14]

  • Segregation: Ensure the container is physically segregated from incompatible chemicals, such as strong oxidizing agents.[3][14]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[4][13]

  • Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[13][14]

Disposal Workflow and Prohibited Actions

The only acceptable disposal method for this compound is through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal contractor.[3][12]

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal cluster_4 PROHIBITED ACTIONS gen Waste Generation (Solid or Liquid) seg Segregate into Dedicated Waste Stream gen->seg Immediate Action cont Select Compatible Container seg->cont label_node Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date cont->label_node store Store in Secondary Containment in SAA label_node->store close Keep Container Securely Closed store->close request Request Waste Pickup (via EHS Office) close->request dispose Transfer to Licensed Waste Disposal Service request->dispose drain Drain Disposal trash Regular Trash evap Fume Hood Evaporation

Caption: Disposal workflow for this compound.

Prohibited Disposal Methods - The Rationale:

  • DO NOT Pour Down the Drain: This is strictly forbidden.[4][13] Pyrazole and its derivatives can be toxic to aquatic life and contaminate water sources.[19][20] Improper drain disposal can lead to significant environmental harm and regulatory violations.[14]

  • DO NOT Dispose in Regular Trash: As a classified hazardous material, this compound cannot be placed in municipal solid waste.[1][4] This action risks exposure to sanitation workers and environmental contamination through landfill leachate.

  • DO NOT Evaporate in a Fume Hood: Intentional evaporation of chemical waste is an illegal and unsafe disposal method.[21] It releases chemical vapors into the environment and can create a hazardous, concentrated residue.

Emergency Spill Management

In the event of a small spill, immediate and correct action can mitigate exposure and contamination.

Small Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Wear Full PPE: Don all required PPE as described in Section 2.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[3]

  • Collect Absorbent: Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.[3][11]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste container following the procedures outlined in this guide.[3]

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of your research institution.

References

Navigating the Safe Handling of (1-methyl-1H-pyrazol-5-yl)methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of (1-methyl-1H-pyrazol-5-yl)methanol, focusing on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures. By understanding the "why" behind each safety measure, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this substance are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may also be harmful if swallowed.[3] Therefore, a comprehensive PPE strategy is not just a recommendation but a necessity.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound dictates the selection of appropriate PPE. The following table summarizes the identified hazards and the corresponding protective measures.

HazardGHS ClassificationRequired Personal Protective EquipmentRationale for Protection
Skin Irritation H315: Causes skin irritation[1]Gloves: Nitrile, neoprene, or other chemically resistant gloves.[4] Lab Coat/Gown: A long-sleeved, closed-front lab coat or gown.Direct contact can lead to redness, itching, and inflammation. Impervious gloves and a lab coat provide a critical barrier to prevent skin exposure.
Serious Eye Irritation H319: Causes serious eye irritation[1]Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[4]Accidental splashes can cause significant eye damage. Proper eye and face protection is essential to prevent contact with this chemical.
Respiratory Irritation H335: May cause respiratory irritation[1]Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Inhalation of dust or vapors can irritate the respiratory tract. Engineering controls like a fume hood are the primary line of defense.
Harmful if Swallowed H302: Harmful if swallowed[3]General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]Ingestion can lead to adverse health effects. Strict adherence to laboratory hygiene practices is crucial to prevent accidental ingestion.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the essential steps from preparation to cleanup.

Operational_Plan cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds Ensure understanding of hazards prep_workspace 3. Prepare Workspace (Fume Hood) prep_sds->prep_workspace Set up a safe environment handle_weigh 4. Weigh/Measure in a Ventilated Area prep_workspace->handle_weigh Begin handling handle_transfer 5. Transfer with Care to Prevent Spills handle_weigh->handle_transfer handle_reaction 6. Conduct Experiment in a Closed or Contained System handle_transfer->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate After experiment completion cleanup_waste 8. Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Detailed Steps
  • Donning PPE: Before entering the laboratory area where the chemical will be handled, put on a lab coat, followed by safety glasses or goggles, and finally, chemically resistant gloves. Ensure gloves are inspected for any tears or punctures before use.

  • Reviewing the SDS: Always have the most current Safety Data Sheet readily accessible. Briefly review the key hazards and emergency procedures before you begin work.

  • Workspace Preparation: All handling of this compound should be conducted in a certified chemical fume hood to mitigate inhalation risks.[1] Ensure the sash is at the appropriate height.

  • Weighing and Measuring: If working with the solid form, weigh it out in the fume hood on a tared weigh boat. If it is a liquid, measure the required volume using appropriate glassware within the fume hood.

  • Transfer: Use a spatula or other appropriate tools to transfer the solid. For liquids, use a pipette or syringe. Perform all transfers slowly and deliberately to avoid creating dust or splashes.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the reaction vessel is properly secured and, if necessary, equipped with a condenser or other means to contain volatile components.

  • Decontamination: After the experiment, decontaminate all glassware and surfaces that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

  • Waste Segregation: All disposable materials that have been in contact with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Disposal_Plan cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Paper Towels, etc.) action_solid Place in a Labeled, Sealed Hazardous Waste Bag/Container waste_solid->action_solid waste_liquid Unused/Waste Solutions action_liquid Collect in a Labeled, Sealed Hazardous Waste Container waste_liquid->action_liquid waste_glass Contaminated Glassware action_glass Decontaminate or Dispose of as Hazardous Glass Waste waste_glass->action_glass final_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service action_solid->final_disposal action_liquid->final_disposal action_glass->final_disposal

Caption: A clear and concise disposal plan for this compound waste.

Disposal Protocol:

  • Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and absorbent pads, must be collected in a clearly labeled hazardous waste container.

  • Unused or Waste Solutions: Any remaining solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers of this compound may still contain residue and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[1] Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while also ensuring compliance with institutional and regulatory standards.

IV. References

  • Fluorochem. (2024). Safety Data Sheet: this compound.

  • Sigma-Aldrich. (n.d.). This compound.

  • ChemicalBook. (2023). (1-Methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-methanol - Safety Data Sheet.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.

  • Thermo Scientific. (n.d.). This compound, 97%.

  • GPIC. (2024). Hazards Classification.

  • Capot Chemical. (2026). MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

  • PubMed Central. (n.d.). Safe handling of hazardous drugs.

  • Fisher Scientific. (2023). SAFETY DATA SHEET: [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol.

  • Biosynth. (2022). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.

  • Fisher Scientific. (2023). SAFETY DATA SHEET: this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.